Methotrexate-alpha-alanine
描述
Structure
2D Structure
属性
CAS 编号 |
116819-28-4 |
|---|---|
分子式 |
C23H27N9O6 |
分子量 |
525.5 g/mol |
IUPAC 名称 |
(4S)-5-[[(1S)-1-carboxyethyl]amino]-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H27N9O6/c1-11(22(37)38)27-21(36)15(7-8-16(33)34)29-20(35)12-3-5-14(6-4-12)32(2)10-13-9-26-19-17(28-13)18(24)30-23(25)31-19/h3-6,9,11,15H,7-8,10H2,1-2H3,(H,27,36)(H,29,35)(H,33,34)(H,37,38)(H4,24,25,26,30,31)/t11-,15-/m0/s1 |
InChI 键 |
IYWOCQLKOJVCQN-NHYWBVRUSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
规范 SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
外观 |
Solid powder |
其他CAS编号 |
116819-28-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
XEA |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
methotrexate-alpha-alanine methotrexate-alpha-alanine, L-Ala, D-Gln-isomer methotrexate-alpha-alanine, L-Ala, DL-Gln-isomer MTX-Ala |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methotrexate-alpha-alanine: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate-alpha-alanine (MTX-α-Ala) is a peptide-based prodrug of the widely used anticancer and immunosuppressive agent, Methotrexate (B535133) (MTX). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of MTX-α-Ala. It is designed to serve as a technical resource for researchers and professionals involved in drug development, particularly in the field of targeted cancer therapy.
The core concept behind MTX-α-Ala lies in the principles of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In this strategy, a non-toxic prodrug is systemically administered and is selectively converted into its active, cytotoxic form at the tumor site by an enzyme that has been targeted to the cancer cells via a monoclonal antibody. MTX-α-Ala is specifically designed to be activated by carboxypeptidase A (CPA), an enzyme that can be conjugated to tumor-specific antibodies. By linking alanine (B10760859) to the α-carboxyl group of the glutamate (B1630785) moiety of methotrexate, the prodrug exhibits significantly reduced cytotoxicity compared to the parent drug, primarily due to its inability to be internalized by the folate transport systems utilized by cells to uptake methotrexate.[1][2][3] This targeted activation minimizes systemic toxicity, a major limitation of conventional methotrexate chemotherapy.
This document details the synthesis of MTX-α-Ala, its chemical and physical characteristics, and its in vitro efficacy. It also provides detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a derivative of methotrexate where an L-alanine molecule is covalently linked to the α-carboxyl group of the glutamate residue of methotrexate.
Chemical Structure:
As depicted in the diagram, this compound is hydrolyzed by Carboxypeptidase A in the extracellular space, releasing the active drug, Methotrexate, and alanine.
Mechanism of Action of Methotrexate
Once activated, Methotrexate exerts its cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA synthesis. By inhibiting DHFR, Methotrexate depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis, and consequently, cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. [3]
In Vitro Efficacy
The in vitro efficacy of this compound is typically evaluated by comparing its cytotoxicity (IC50 value) to that of Methotrexate in the presence and absence of the activating enzyme, Carboxypeptidase A.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Compound | Condition | IC50 (µM) | Reference |
| UCLA-P3 (Human Lung Adenocarcinoma) | This compound | Without Carboxypeptidase A | 8.9 | [4] |
| Methotrexate | 0.052 | [4] | ||
| This compound | With Carboxypeptidase A | 1.5 | [4] | |
| L1210 (Mouse Leukemia) | This compound | Without Carboxypeptidase A | 2.0 | [5] |
| Methotrexate | 0.024 | [5] | ||
| This compound | With Carboxypeptidase A | 0.085 | [5] |
These data clearly demonstrate that this compound is significantly less cytotoxic than Methotrexate. However, upon the addition of Carboxypeptidase A, its cytotoxicity is substantially increased, approaching that of the parent drug. This enzymatic activation is the cornerstone of its application in targeted cancer therapy.
Pharmacokinetics and In Vivo Toxicity
Comprehensive pharmacokinetic and in vivo toxicity data for this compound are limited. The majority of available information pertains to the parent compound, Methotrexate.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to differ significantly from that of Methotrexate. Due to its peptide nature and increased polarity, it is presumed to have a different volume of distribution and clearance rate. The primary goal of its design is to have a favorable pharmacokinetic profile for a prodrug, including stability in circulation until it reaches the target site.
Table 3: Pharmacokinetic Parameters of Methotrexate (for reference)
| Parameter | Species | Value | Reference |
| Half-life (t½) | Human (low dose) | 3-10 hours | [6] |
| Clearance (CL) | Human (low dose) | 4.8 - 7.8 L/h | [6] |
| Volume of Distribution (Vd) | Human (low dose) | ~1 L/kg | [6] |
| Bioavailability (oral) | Human | Highly variable (30-90%) | [7] |
It is anticipated that this compound would have a shorter half-life in the presence of carboxypeptidases. Further in vivo studies are required to fully characterize its pharmacokinetic profile.
In Vivo Toxicity
Table 4: Acute Toxicity of Methotrexate (for reference)
| Species | Route | LD50 | Reference |
| Mouse | Oral | 146 mg/kg | |
| Rat | Oral | 135 mg/kg |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for a key in vitro assay.
Solid-Phase Synthesis of this compound
This protocol describes a general procedure for the solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Ala-OH
-
Rink Amide resin (or other suitable solid support)
-
Pteroic acid
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Diethyl ether
-
RP-HPLC system for purification
Procedure:
-
Resin Swelling and Fmoc-Ala-OH Loading:
-
Swell the Rink Amide resin in DMF for 1-2 hours.
-
Activate Fmoc-Ala-OH using a suitable coupling agent (e.g., HBTU/HOBt/DIPEA in DMF).
-
Add the activated amino acid solution to the swollen resin and allow it to react for 2-4 hours to attach the first amino acid.
-
Wash the resin extensively with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the alanine.
-
Repeat the piperidine treatment.
-
Wash the resin thoroughly with DMF and DCM to remove residual piperidine.
-
-
Pteroic Acid Coupling:
-
Activate pteroic acid using a similar coupling strategy as in step 1. Due to the complex structure of pteroic acid, extended coupling times or double coupling may be necessary to ensure complete reaction.
-
Add the activated pteroic acid to the deprotected alanine-resin and react for 4-12 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test to confirm the absence of free amino groups.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Purification:
-
Precipitate the crude this compound by adding cold diethyl ether to the filtrate.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA. [8] * Lyophilize the pure fractions to obtain the final product.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of this compound. [1][4] Materials:
-
Cancer cell line of interest (e.g., UCLA-P3, L1210)
-
Complete cell culture medium
-
This compound and Methotrexate stock solutions
-
Carboxypeptidase A solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Methotrexate in the culture medium.
-
For the enzymatic activation groups, pre-incubate the this compound dilutions with an appropriate concentration of Carboxypeptidase A for a defined period before adding to the cells, or add them concurrently.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control and vehicle control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
-
Conclusion
This compound represents a promising prodrug strategy for the targeted delivery of Methotrexate to cancer cells. Its design leverages the principles of ADEPT, demonstrating significantly reduced cytotoxicity in its prodrug form and potent cell-killing activity upon activation by Carboxypeptidase A. The data presented in this guide highlight the chemical and biological properties of this compound and provide a foundation for further research and development. While more extensive in vivo pharmacokinetic and toxicity studies are needed for a complete characterization, the available in vitro data strongly support the potential of this compound as a valuable tool in the advancement of targeted cancer therapies. This technical guide serves as a comprehensive resource for scientists and researchers working to harness the potential of this and similar prodrug systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of low-dose pulse methotrexate in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of low-dose methotrexate in the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
Methotrexate-alpha-alanine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methotrexate-alpha-alanine, a prodrug of the widely used chemotherapeutic and immunosuppressive agent, Methotrexate (B535133). This document details its chemical properties, mechanism of action, relevant experimental protocols, and the key signaling pathways involved in its therapeutic effects.
Core Data
This compound is a derivative of Methotrexate designed for targeted drug delivery systems, such as antibody-directed enzyme prodrug therapy (ADEPT).[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 116819-28-4 | [2][3] |
| Molecular Weight | 525.52 g/mol | [2] |
| Chemical Formula | C23H27N9O6 | [2] |
Mechanism of Action
This compound is a prodrug that is significantly less toxic than its parent compound, Methotrexate.[4] Its therapeutic action is dependent on enzymatic activation at the target site. The core mechanism involves the following steps:
-
Activation by Carboxypeptidase A: this compound is specifically designed to be a substrate for carboxypeptidase A (CPA).[5] In the presence of CPA, the alpha-alanine moiety is cleaved, releasing the active drug, Methotrexate.[5]
-
Inhibition of Dihydrofolate Reductase (DHFR): Once released, Methotrexate acts as a potent inhibitor of dihydrofolate reductase (DHFR).[6] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[6] By inhibiting DHFR, Methotrexate disrupts DNA synthesis and cell proliferation, particularly in rapidly dividing cells like cancer cells.[6]
-
Adenosine (B11128) Signaling Pathway: Low-dose Methotrexate also exerts anti-inflammatory effects through the adenosine signaling pathway.[7][8][9] Methotrexate polyglutamates, the intracellular forms of the drug, inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[6][7] This leads to an accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in increased extracellular adenosine.[7][8][9] Adenosine is a potent anti-inflammatory molecule.[8]
Experimental Protocols
Synthesis of this compound
Materials:
-
Fmoc-L-alanine
-
Rink Amide resin
-
Methotrexate
-
Coupling agents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection agent (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Fmoc-Alanine Coupling:
-
Deprotect the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple Fmoc-L-alanine to the resin using a coupling agent and a base in DMF.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Methotrexate Coupling:
-
Deprotect the N-terminus of the resin-bound alanine (B10760859) using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the carboxylic acid group of Methotrexate using a coupling agent and a base.
-
Add the activated Methotrexate to the resin and allow the coupling reaction to proceed.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude product in cold diethyl ether.
-
-
Purification:
-
Purify the crude this compound by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound, both alone and in the presence of an activating enzyme, can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., UCLA-P3 human lung adenocarcinoma cells)[4][17]
-
Cell culture medium and supplements
-
This compound
-
Carboxypeptidase A
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound and Methotrexate (as a positive control).
-
Treat the cells with the compounds, both in the presence and absence of a suitable concentration of Carboxypeptidase A.
-
Include untreated cells as a negative control.
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) values.
Signaling Pathways and Workflows
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Workflow
This compound is a prime candidate for use in ADEPT, a two-step targeted cancer therapy strategy.[1][18][19][20]
Caption: Workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).
Methotrexate Mechanism of Action Signaling Pathway
The following diagram illustrates the key molecular targets and pathways affected by Methotrexate upon its release from this compound.
Caption: Signaling pathways of Methotrexate action.
References
- 1. medium.com [medium.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxypeptidase-mediated release of methotrexate from methotrexate alpha-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of methotrexate prodrugs as an approach for drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A phase I trial of antibody directed enzyme prodrug therapy (ADEPT) in patients with advanced colorectal carcinoma or other CEA producing tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Synthesis of Methotrexate-α-Alanine Prodrug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and mechanism of action of the Methotrexate-α-alanine (MTX-Ala) prodrug. This compound is of significant interest in the field of targeted cancer therapy, particularly in the context of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). By masking the active methotrexate (B535133) molecule with an alanine (B10760859) dipeptide, the prodrug exhibits reduced toxicity until it is selectively activated at the tumor site.
Introduction
Methotrexate (MTX) is a potent antifolate agent that functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides, thereby disrupting DNA and RNA synthesis in rapidly dividing cancer cells. However, its use is often associated with significant systemic toxicity. The development of MTX prodrugs, such as MTX-α-alanine, aims to mitigate these side effects by restricting the drug's activity to the tumor microenvironment.
The MTX-α-alanine prodrug is designed to be activated by carboxypeptidase A (CPA), an enzyme that can be targeted to tumor cells through conjugation with a tumor-specific monoclonal antibody. This ADEPT approach allows for the localized release of active MTX, thereby increasing the therapeutic index.
Mechanism of Action: Methotrexate Signaling Pathway
Methotrexate, upon release from its prodrug form, enters the cell and inhibits dihydrofolate reductase (DHFR). This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate. The disruption of DNA and RNA synthesis ultimately leads to cell cycle arrest and apoptosis.
Figure 1: Methotrexate Signaling Pathway.
Experimental Protocols
Two primary methods for the synthesis of Methotrexate-α-alanine are prevalent in the literature: solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Solution-Phase Synthesis of L,L-Methotrexate-α-alanine
This method involves the coupling of a protected dipeptide with a methotrexate precursor, followed by deprotection.[1]
1. Synthesis of α-L-glutamyl-L-alanine di-tert-butyl ester:
-
L-glutamic acid and L-alanine are protected as their di-tert-butyl esters using standard methods.
-
The protected amino acids are then coupled using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an appropriate solvent like dichloromethane (B109758) (DCM).
-
The resulting dipeptide is purified by chromatography.
2. Coupling with 4-amino-4-deoxy-10-methylpteroic acid:
-
The protected dipeptide is reacted with 4-amino-4-deoxy-10-methylpteroic acid. The carboxylic acid of the pteroic acid derivative is typically activated, for example, as a p-nitrophenyl ester, to facilitate the amide bond formation.
-
The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF).
3. Deprotection:
-
The tert-butyl protecting groups are removed by treatment with an acid, such as trifluoroacetic acid (TFA), in a solvent like DCM.
-
The final product, L,L-Methotrexate-α-alanine, is purified by high-performance liquid chromatography (HPLC).
Solid-Phase Peptide Synthesis (SPPS) of Methotrexate-α-alanine
SPPS offers a more streamlined approach for the synthesis of peptide derivatives. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed.
1. Resin Preparation:
-
A suitable resin, such as a pre-loaded Fmoc-Ala-Wang resin, is swelled in DMF.
2. Fmoc Deprotection:
-
The Fmoc protecting group is removed from the alanine on the resin using a solution of 20% piperidine (B6355638) in DMF.
3. Coupling of Fmoc-L-glutamic acid(OtBu)-OH:
-
The next amino acid, Fmoc-L-glutamic acid(OtBu)-OH, is activated using a coupling agent like DCC and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.
-
The activated amino acid is then coupled to the deprotected alanine on the resin.
4. Coupling of 4-amino-4-deoxy-10-methylpteroic acid:
-
After removal of the Fmoc group from the glutamic acid residue, the methotrexate precursor, 4-amino-4-deoxy-10-methylpteroic acid, is coupled to the N-terminus of the dipeptide on the resin.
5. Cleavage and Deprotection:
-
The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing TFA.
6. Purification:
-
The crude product is purified by preparative HPLC.
Synthesis and ADEPT Workflow
The overall process, from the synthesis of the prodrug to its activation in the tumor microenvironment via the ADEPT strategy, is illustrated below.
Figure 2: Synthesis and ADEPT Workflow.
Data Presentation
The following tables summarize key quantitative data related to the Methotrexate-α-alanine prodrug.
Table 1: Physicochemical and Characterization Data
| Parameter | Method | Result | Reference |
| Purity | HPLC | >95% (typical) | General SPPS/HPLC protocols |
| Molecular Weight | Mass Spectrometry | Expected M+H⁺ | General characterization |
| Structure Confirmation | ¹H NMR | Consistent with structure | General characterization |
Table 2: Biological Activity Data
| Parameter | Cell Line | Value | Notes | Reference |
| Hydrolysis Rate (L,L-MTX-Ala) | Pancreatic Carboxypeptidase A | 2x faster than D,L-mixture | Demonstrates stereospecificity of the enzyme. | [1] |
| Cytotoxicity (L,L-MTX-Arg) | L1210 | ID₅₀ = 1.6 x 10⁻⁸ M | For comparison, demonstrates high potency of the L,L diastereomer. | [1] |
| Cytotoxicity (D,L-MTX-Arg) | L1210 | ID₅₀ = 2.2 x 10⁻⁷ M | The D,L diastereomer is less active. | [1] |
Characterization
The synthesized Methotrexate-α-alanine prodrug should be thoroughly characterized to confirm its identity, purity, and stability.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the progress of the synthesis and purification steps. A reversed-phase C18 column is typically used with a gradient of acetonitrile (B52724) in water containing an acidic modifier like TFA.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized prodrug.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the prodrug and to ensure the correct stereochemistry.
Conclusion
The synthesis of Methotrexate-α-alanine represents a promising strategy to enhance the therapeutic window of methotrexate. Both solution-phase and solid-phase methods can be effectively employed for its synthesis. The successful implementation of this prodrug in an ADEPT approach has the potential to significantly improve the treatment outcomes for cancer patients by delivering a highly potent cytotoxic agent directly to the tumor site, thereby minimizing systemic toxicity. Further research and development in this area are crucial for translating this targeted therapeutic strategy into clinical practice.
References
Methotrexate-alpha-alanine: A Technical Whitepaper on its Discovery and Rationale for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methotrexate (B535133) (MTX), a cornerstone of chemotherapy for decades, faces limitations due to its systemic toxicity and non-specific action. To address these challenges, Methotrexate-alpha-alanine (MTX-α-Ala) was developed as a prodrug strategy within the framework of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This technical guide details the discovery, rationale, and development of MTX-α-Ala, providing a comprehensive resource for researchers in oncology and drug development. The core principle of this approach is to administer a non-toxic prodrug that is selectively converted to the highly cytotoxic parent drug, methotrexate, at the tumor site by a targeted enzyme. This localized activation promises enhanced therapeutic efficacy while minimizing collateral damage to healthy tissues.
Introduction: The Limitations of Conventional Methotrexate Therapy
Methotrexate functions as a potent antifolate, primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and thymidylates, thereby disrupting DNA replication and cell division. Its efficacy is most pronounced in rapidly proliferating cells, a hallmark of cancer. However, this lack of specificity also leads to significant side effects in healthy, rapidly dividing tissues such as the bone marrow and gastrointestinal tract, often resulting in dose-limiting toxicity.
The development of methotrexate-alpha-peptides, including MTX-α-Ala, emerged from the need for a more targeted approach to cancer therapy. These prodrugs are designed to be relatively non-toxic in their native state, primarily due to their inability to be internalized by the folate transport systems that methotrexate utilizes.
Rationale for this compound Development: The ADEPT Strategy
The development of MTX-α-Ala is intrinsically linked to the Antibody-Directed Enzyme Prodrug Therapy (ADEPT) strategy. ADEPT is a two-step therapeutic approach designed to concentrate the cytotoxic effects of a drug at a tumor site.
The two steps of ADEPT are:
-
Targeting: A monoclonal antibody (mAb), engineered to recognize a tumor-specific antigen, is conjugated to an enzyme and administered to the patient. This antibody-enzyme conjugate localizes and binds to the tumor cells.
-
Activation: After the conjugate has cleared from systemic circulation, a non-toxic prodrug, in this case, MTX-α-Ala, is administered. The enzyme, now concentrated at the tumor site, cleaves the alanine (B10760859) moiety from the prodrug, releasing the active methotrexate directly in the tumor microenvironment.
The key advantage of this strategy is the amplification of the therapeutic effect. A single antibody-enzyme conjugate can process multiple prodrug molecules, leading to a high local concentration of the active drug.
Carboxypeptidase A (CPA) is the enzyme of choice for activating MTX-α-Ala. It efficiently hydrolyzes the peptide bond between methotrexate and alanine, releasing the active parent drug.
Experimental Protocols
Synthesis of this compound
Methotrexate-alpha-peptides can be synthesized using solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials:
-
Fmoc-protected amino acids
-
Resin for solid-phase synthesis (e.g., Wang resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid-based)
-
Solvents (DMF, DCM, etc.)
-
Methotrexate
-
HPLC for purification
Protocol:
-
Resin Preparation: Swell the resin in a suitable solvent like DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Alanine) to the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.
-
Peptide Bond Formation: Couple the subsequent amino acid (in this case, the glutamic acid moiety of Methotrexate) to the deprotected N-terminus of the resin-bound amino acid.
-
Cleavage: Once the desired peptide is synthesized, cleave it from the resin support using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized MTX-α-Ala using techniques like mass spectrometry and NMR.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
Cancer cell line (e.g., UCLA-P3 human lung adenocarcinoma cells)
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Methotrexate, MTX-α-Ala, and MTX-α-Phe
-
Carboxypeptidase A (CPA)
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Methotrexate, MTX-α-Ala, and MTX-α-Phe, both in the presence and absence of CPA. Include appropriate controls (untreated cells, cells with enzyme only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy and toxicity of anticancer agents.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation
-
Methotrexate, MTX-α-Ala
-
Antibody-CPA conjugate
-
Calipers for tumor measurement
-
Animal housing and care facilities
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.
-
Treatment Groups: Once the tumors reach a certain size, randomize the mice into different treatment groups (e.g., vehicle control, MTX alone, MTX-α-Ala alone, antibody-CPA conjugate followed by MTX-α-Ala).
-
Drug Administration: Administer the treatments according to the predetermined schedule and route (e.g., intraperitoneal, intravenous).
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of Methotrexate and its alpha-peptide prodrugs against UCLA-P3 human lung adenocarcinoma cells.
| Compound | Treatment | IC50 (M) | Reference |
| Methotrexate (MTX) | - | 4.5 x 10-8 | |
| MTX-α-Alanine | No Enzyme | 8.9 x 10-6 | |
| MTX-α-Alanine | With CPA Conjugate | 1.5 x 10-6 | |
| MTX-α-Phenylalanine | No Enzyme | 2.2 x 10-6 | |
| MTX-α-Phenylalanine | With CPA Conjugate | 6.3 x 10-8 |
Note: The data clearly demonstrates that the prodrugs are significantly less toxic than methotrexate in the absence of the activating enzyme. Upon addition of the CPA conjugate, the cytotoxicity of the prodrugs is enhanced, with MTX-α-Phe showing a more pronounced effect.
Enzymatic Conversion Rate
The rate of conversion of the prodrug to methotrexate by carboxypeptidase A is a critical parameter. It has been reported that the production of MTX from MTX-α-Phe is 250-fold faster than from MTX-α-Ala when catalyzed by bovine pancreas carboxypeptidase A. This significant difference in conversion kinetics likely contributes to the superior in vitro efficacy of MTX-α-Phe in the ADEPT system.
Signaling Pathways and Mechanisms of Action
ADEPT Workflow and Prodrug Activation
The following diagram illustrates the workflow of the ADEPT strategy utilizing this compound.
Caption: Workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).
Mechanism of Action of Methotrexate
Once released, methotrexate exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
Caption: Methotrexate's inhibition of the folate synthesis pathway.
Logical Relationship in Prodrug Development
The development of this compound was a logical progression to overcome the limitations of conventional chemotherapy.
Caption: The logical progression leading to MTX-α-Ala development.
Conclusion
The development of this compound represents a significant step towards achieving the long-standing goal of targeted cancer therapy. As a key component of the ADEPT strategy, this prodrug offers the potential for enhanced tumor-specific cytotoxicity while mitigating the debilitating side effects associated with conventional methotrexate administration. Although further research and clinical trials are necessary to fully realize its therapeutic potential, the principles underlying its design provide a powerful framework for the future development of safer and more effective cancer treatments. The comparative data also suggests that other alpha-peptide derivatives, such as Methotrexate-alpha-phenylalanine, may offer even greater advantages in terms of enzymatic activation kinetics. This technical guide provides a foundational resource for researchers and drug development professionals working to advance this promising therapeutic paradigm.
The Prodrug Methotrexate-alpha-alanine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, exerts its therapeutic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. However, its systemic administration is often associated with significant toxicity to healthy, rapidly dividing cells. Methotrexate-alpha-alanine (MTX-Ala) represents a prodrug strategy designed to mitigate these off-target effects. As an alpha-peptide derivative of MTX, it exhibits markedly reduced cellular uptake and cytotoxicity in its native form. Its mechanism of action is contingent upon targeted enzymatic activation at the desired site of action, a concept central to advanced therapeutic strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This guide provides a comprehensive technical overview of the mechanism of action of MTX-Ala, from its activation and cellular uptake to the downstream signaling pathways it influences.
The Prodrug Concept: Overcoming the Limitations of Conventional Methotrexate Therapy
The therapeutic utility of methotrexate is predicated on its structural similarity to folic acid, allowing it to competitively inhibit DHFR. This inhibition leads to a depletion of intracellular tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, ultimately arresting DNA replication and cell division.[1][2] While effective against rapidly proliferating cancer cells, this mechanism also accounts for its dose-limiting toxicities in tissues such as the bone marrow and gastrointestinal tract.[3]
This compound is a chemically modified version of MTX where an L-alanine molecule is covalently linked to the alpha-carboxyl group of the glutamate (B1630785) moiety of MTX.[4] This modification renders the molecule significantly less cytotoxic, primarily because it is a poor substrate for the reduced folate carrier (RFC1), the primary transporter responsible for MTX uptake into cells.[4][5] The core of its mechanism of action lies in its conversion back to the active MTX by a specific enzyme, carboxypeptidase A (CPA).[4]
Enzymatic Activation by Carboxypeptidase A
The conversion of the MTX-Ala prodrug to its active cytotoxic form is achieved through the hydrolytic activity of carboxypeptidase A. This enzyme specifically cleaves the peptide bond between the glutamate and alanine (B10760859) residues, releasing free methotrexate and alanine.[4][6]
The Activation Reaction
The enzymatic reaction can be summarized as follows:
This compound + H₂O --(Carboxypeptidase A)--> Methotrexate + L-alanine
Cellular Uptake and Intracellular Action of Activated Methotrexate
Once liberated from its alanine conjugate, methotrexate exerts its well-established mechanism of action.
Cellular Transport
Free methotrexate is actively transported into cells primarily via the reduced folate carrier (RFC1).[5] To a lesser extent, it can also be internalized through receptor-mediated endocytosis via the folate receptor.[5]
Intracellular Polyglutamylation
Following cellular entry, methotrexate undergoes polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This involves the sequential addition of glutamate residues to the methotrexate molecule.[5] Polyglutamated methotrexate (MTX-PGs) is retained more effectively within the cell and exhibits enhanced inhibitory activity against DHFR and other folate-dependent enzymes.[5]
Inhibition of Dihydrofolate Reductase and Downstream Effects
The primary intracellular target of methotrexate is dihydrofolate reductase (DHFR). By binding to and inhibiting DHFR, methotrexate prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8] The depletion of THF disrupts the de novo synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis. This leads to the arrest of the cell cycle, primarily in the S-phase, and ultimately induces apoptosis.[1]
Quantitative Data on Cytotoxicity
The differential cytotoxicity of this compound and its parent drug, Methotrexate, underscores the efficacy of the prodrug approach. The following tables summarize the 50% inhibitory concentration (ID50) values from in vitro studies.
| Cell Line | Compound | Condition | ID50 (M) | Fold Difference (MTX vs. MTX-Ala) | Reference |
| L1210 | Methotrexate | - | 2.4 x 10⁻⁸ | [6][9] | |
| L1210 | This compound | No Enzyme | 2.0 x 10⁻⁶ | 83.3 | [6][9] |
| L1210 | This compound | + Carboxypeptidase A | 8.5 x 10⁻⁸ | [6][9] |
Table 1: Comparative Cytotoxicity in L1210 Cells[6][9]
| Cell Line | Compound | Condition | ID50 (M) | Fold Difference (MTX vs. MTX-Ala) | Reference |
| UCLA-P3 | Methotrexate | - | 5.2 x 10⁻⁸ | [10][11] | |
| UCLA-P3 | This compound | No Conjugate | 8.9 x 10⁻⁶ | 171.2 | [10][11] |
| UCLA-P3 | This compound | + Cell-Bound Conjugate | 1.5 x 10⁻⁶ | [10][11] |
Table 2: Comparative Cytotoxicity in UCLA-P3 Human Lung Adenocarcinoma Cells[10][11]
Experimental Protocols
Synthesis of this compound
Methotrexate-alpha-peptides can be prepared using solid-phase peptide synthesis techniques.
Principle: This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
General Procedure:
-
Resin Preparation: A suitable resin (e.g., Wang resin) is functionalized with the C-terminal amino acid (alanine).
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound alanine is removed.
-
Coupling: The protected methotrexate molecule is activated and coupled to the deprotected amino group of the alanine.
-
Cleavage: The synthesized this compound is cleaved from the resin support using a strong acid (e.g., trifluoroacetic acid).
-
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC).
Carboxypeptidase A Hydrolysis Assay
Principle: The rate of hydrolysis of this compound by carboxypeptidase A can be monitored by quantifying the appearance of the product, methotrexate, over time using HPLC.
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing this compound at a known concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Addition: The reaction is initiated by the addition of a known amount of carboxypeptidase A.
-
Incubation: The reaction is incubated at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a strong acid).
-
HPLC Analysis: The samples are analyzed by reversed-phase HPLC with UV detection to separate and quantify this compound and methotrexate.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (e.g., pH 5.7).
-
-
Data Analysis: The concentration of methotrexate is plotted against time to determine the initial reaction rate.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound, methotrexate, or this compound in the presence of carboxypeptidase A. Control wells receive medium only.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: 10-50 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The ID50 value is determined from the dose-response curve.
Cellular Uptake Assay (Using Radiolabeled Methotrexate)
Principle: This assay measures the rate of cellular uptake of a compound using a radiolabeled form. A similar protocol can be adapted to compare the uptake of radiolabeled MTX versus a radiolabeled version of the prodrug.
Procedure:
-
Cell Seeding: Cells are seeded in a 24-well plate and allowed to adhere.[6]
-
Preparation of Radiolabeled Compound: A working solution of [³H]-Methotrexate is prepared in the culture medium.[6]
-
Uptake Initiation: The culture medium is aspirated, and the cells are washed with warm PBS. The medium containing [³H]-Methotrexate is then added to each well.[6]
-
Incubation: The plate is incubated at 37°C for various time points.[6]
-
Uptake Termination: The radioactive medium is rapidly removed, and the cells are washed multiple times with ice-cold PBS.[6]
-
Cell Lysis: A lysis buffer is added to each well to lyse the cells.[6]
-
Scintillation Counting: The cell lysate is transferred to a scintillation vial with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[6]
-
Protein Quantification: The protein concentration of the cell lysate is determined using a standard protein assay.
-
Data Analysis: The uptake is expressed as pmol of [³H]-Methotrexate per mg of protein.
Visualizing the Mechanism and Application
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Workflow
The primary application of this compound is in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This strategy aims to localize the drug-activating enzyme to the tumor site, thereby minimizing systemic toxicity.
Signaling Pathway of Methotrexate-Induced Apoptosis
Upon its release and uptake, methotrexate triggers a cascade of events leading to programmed cell death.
Conclusion
This compound serves as a compelling example of a prodrug designed for targeted cancer therapy. Its mechanism of action is a two-step process: site-specific enzymatic activation followed by the established intracellular activity of methotrexate. The significantly lower toxicity of the prodrug form, coupled with its potential for targeted activation, holds promise for improving the therapeutic index of methotrexate. The in-depth understanding of its activation kinetics, cellular uptake, and downstream signaling pathways, as outlined in this guide, is crucial for the continued development and optimization of this and similar targeted therapeutic strategies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Toward antibody-directed enzyme prodrug therapy with the T268G mutant of human carboxypeptidase A1 and novel in vivo stable prodrugs of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carboxypeptidase-mediated release of methotrexate from methotrexate alpha-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
The Gateway to Targeted Chemotherapy: An In-depth Technical Guide to the Enzymatic Activation of Methotrexate-α-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the enzymatic activation of the prodrug Methotrexate-α-alanine (MTX-Ala) into the potent chemotherapeutic agent Methotrexate (B535133) (MTX). This conversion is a cornerstone of advanced cancer therapy strategies, particularly Antibody-Directed Enzyme Prodrug Therapy (ADEPT), which aims to localize cytotoxic effects to tumor cells while minimizing systemic toxicity. This document provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and the underlying biochemical mechanisms.
Introduction: The Prodrug Approach to Enhanced Methotrexate Specificity
Methotrexate is a cornerstone of chemotherapy, functioning as a folic acid antagonist to inhibit DNA synthesis in rapidly dividing cancer cells.[1][2] However, its potent activity is not selective for cancerous tissue, leading to significant side effects. To address this, the prodrug strategy has been employed, wherein a less toxic precursor molecule is administered and subsequently converted to the active drug at the tumor site. Methotrexate-α-alanine is one such prodrug, designed for activation by a specific enzyme.[1][3] These prodrugs are significantly less toxic than MTX, likely due to their inability to be internalized by the folate transport systems that transport MTX into cells.[1]
The Key to Activation: Carboxypeptidase A
The enzymatic conversion of MTX-Ala to MTX is primarily catalyzed by Carboxypeptidase A (CPA).[1][3] CPA is a pancreatic exopeptidase that typically hydrolyzes peptide bonds at the C-terminal end of a polypeptide chain, showing a preference for residues with aromatic or aliphatic side chains.[4] In the context of MTX-Ala, CPA cleaves the alanine (B10760859) residue from the methotrexate molecule, thereby releasing the active drug.[3][5]
This enzymatic activation forms the basis of a powerful therapeutic strategy. By conjugating CPA to a monoclonal antibody that specifically targets a tumor-associated antigen, the enzyme can be localized to the cancer cells.[3] Subsequent administration of the MTX-Ala prodrug leads to the generation of high concentrations of active MTX directly at the tumor site, thereby enhancing its therapeutic efficacy while reducing systemic exposure and associated toxicity.[3]
Quantitative Analysis: Efficacy of Enzymatic Activation
The effectiveness of the enzymatic conversion of MTX-Ala to MTX and the resulting potentiation of cytotoxicity have been quantitatively assessed in various studies. The following tables summarize key data on the in vitro cytotoxicity of MTX and its prodrugs in the presence and absence of Carboxypeptidase A.
Table 1: In Vitro Cytotoxicity (ID50) of Methotrexate and Methotrexate-α-alanine against UCLA-P3 Human Lung Adenocarcinoma Cells [3]
| Compound | Treatment Condition | ID50 (M) |
| Methotrexate (MTX) | - | 5.2 x 10-8 |
| Methotrexate-α-alanine (MTX-Ala) | No Conjugate | 8.9 x 10-6 |
| Methotrexate-α-alanine (MTX-Ala) | With Cell-Bound CPA Conjugate | 1.5 x 10-6 |
Table 2: In Vitro Cytotoxicity (ID50) of Methotrexate and Methotrexate-α-alanine against L1210 Cells [5]
| Compound | Treatment Condition | ID50 (M) |
| Methotrexate (MTX) | - | 2.4 x 10-8 |
| Methotrexate-α-alanine (MTX-Ala) | No Enzyme | 2.0 x 10-6 |
| Methotrexate-α-alanine (MTX-Ala) | With Carboxypeptidase A (CPA) | 8.5 x 10-8 |
Table 3: Comparative Cytotoxicity of Methotrexate Prodrugs against UCLA-P3 Cells with CPA Conjugate [6]
| Compound | Treatment Condition | ID50 (M) |
| Methotrexate (MTX) | - | 4.5 x 10-8 |
| Methotrexate-α-phenylalanine (MTX-Phe) | No Enzyme | 2.2 x 10-6 |
| Methotrexate-α-phenylalanine (MTX-Phe) | With Cell-Bound CPA Conjugate | 6.3 x 10-8 |
Note: The production of MTX from MTX-Phe, catalyzed by bovine pancreas carboxypeptidase A (CPA), was 250-fold faster than the corresponding reaction involving methotrexate-alpha-alanine.[6]
The Catalytic Heart: Mechanism of Carboxypeptidase A
Carboxypeptidase A is a metalloenzyme containing a zinc ion (Zn²⁺) at its active site, which is crucial for its catalytic activity.[4][7] The zinc ion is coordinated in a tetrahedral geometry by amino acid residues, specifically His69, Glu72, and His196, and a water molecule.[7] Several other residues, including Arg71, Arg127, Asn144, Arg145, and Tyr248, are also vital for substrate binding and catalysis.[4]
Two primary mechanisms have been proposed for the catalytic action of CPA:[4][7]
-
Promoted-Water Pathway: This is the more widely supported mechanism. In this pathway, the zinc-bound water molecule acts as the nucleophile. The glutamate (B1630785) residue, Glu-270, acts as a general base, abstracting a proton from the water molecule to generate a highly nucleophilic hydroxide (B78521) ion. This hydroxide ion then attacks the carbonyl carbon of the scissile peptide bond in the substrate. The tetrahedral intermediate formed is stabilized by the zinc ion and Arg127. Subsequent collapse of this intermediate leads to the cleavage of the peptide bond.[7]
-
Nucleophilic Pathway: This mechanism proposes a direct nucleophilic attack by the carboxylate of Glu-270 on the substrate's carbonyl carbon, forming a covalent acyl-enzyme intermediate (an anhydride). This intermediate is then hydrolyzed by a water molecule to release the product and regenerate the enzyme.[4][7]
Below is a diagram illustrating the promoted-water pathway, which is better supported by current evidence.
Caption: Promoted-Water Mechanism of CPA.
Experimental Protocols: Monitoring the Conversion
The enzymatic conversion of MTX-Ala to MTX can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed method due to its ability to separate and quantify the prodrug, the active drug, and any potential byproducts.[5][8]
General Protocol for HPLC-based Monitoring of MTX-Ala to MTX Conversion
This protocol provides a general framework. Specific parameters such as column type, mobile phase composition, and gradient may need to be optimized for a particular experimental setup.
1. Materials and Reagents:
-
Methotrexate-α-alanine (MTX-Ala)
-
Methotrexate (MTX) standard
-
Carboxypeptidase A (CPA)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Quenching solution (e.g., trichloroacetic acid or acetonitrile)
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
-
Mobile phase buffer (e.g., phosphate (B84403) buffer)
2. Instrumentation:
-
HPLC system with a UV detector
-
Analytical C18 reverse-phase column
3. Procedure: a. Standard Curve Preparation: Prepare a series of MTX standards of known concentrations in the reaction buffer. Analyze these standards by HPLC to generate a standard curve of peak area versus concentration. b. Enzymatic Reaction: i. In a microcentrifuge tube, combine the reaction buffer, a known concentration of MTX-Ala, and CPA. ii. Incubate the reaction mixture at a controlled temperature (e.g., 37°C). iii. At various time points, withdraw aliquots of the reaction mixture. c. Reaction Quenching: Immediately quench the reaction in the withdrawn aliquots by adding the quenching solution. This will precipitate the enzyme and stop the reaction. d. Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for HPLC analysis. e. HPLC Analysis: i. Inject the supernatant onto the HPLC system. ii. Elute the compounds using an appropriate mobile phase gradient. iii. Monitor the eluent at a wavelength where MTX has a strong absorbance (e.g., around 302 nm or 372 nm).[8] f. Data Analysis: i. Identify the peaks corresponding to MTX-Ala and MTX based on their retention times, as determined by injecting standards. ii. Quantify the amount of MTX produced at each time point by comparing the peak area to the standard curve. iii. Calculate the rate of the enzymatic reaction.
Experimental Workflow for Antibody-Directed Enzyme Prodrug Therapy (ADEPT)
The following diagram illustrates a typical workflow for an in vitro ADEPT experiment.
Caption: Workflow for an in vitro ADEPT experiment.
Conclusion and Future Perspectives
The enzymatic activation of Methotrexate-α-alanine by Carboxypeptidase A represents a sophisticated and highly promising strategy in targeted cancer therapy. The ability to selectively generate a potent cytotoxic agent at the tumor site holds the potential to significantly improve the therapeutic index of methotrexate and other chemotherapeutic agents. Future research in this area will likely focus on the development of novel enzyme-prodrug pairs with enhanced kinetics and specificity, as well as the engineering of antibody-enzyme conjugates with improved tumor penetration and reduced immunogenicity. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to advance this exciting field of targeted cancer treatment.
References
- 1. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 5. Carboxypeptidase-mediated release of methotrexate from methotrexate alpha-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxypeptidase A - Proteopedia, life in 3D [proteopedia.org]
- 8. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Methotrexate-alpha-alanine in Antibody-Directed Enzyme Prodrug Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) represents a sophisticated and targeted approach in cancer chemotherapy, aiming to enhance the therapeutic index of cytotoxic agents by localizing their activity to the tumor site. This is achieved through a two-step strategy involving the administration of a tumor-targeting antibody-enzyme conjugate followed by a non-toxic prodrug. The enzyme, localized at the tumor surface, selectively converts the prodrug into its active, cytotoxic form, thereby minimizing systemic toxicity. This technical guide provides an in-depth exploration of a specific ADEPT system utilizing Methotrexate-alpha-alanine (MTX-α-alanine) as the prodrug. We will delve into the core principles of this system, detailed experimental methodologies, quantitative efficacy data, and the underlying molecular mechanisms.
Introduction to this compound in ADEPT
Methotrexate (B535133) (MTX) is a potent folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[1][2] Its clinical use, however, is often limited by significant systemic toxicity. To circumvent this, MTX has been modified into prodrugs, such as MTX-α-alanine, for use in ADEPT.[1] In this system, an antibody targeted to a tumor-specific antigen is conjugated to an enzyme, typically carboxypeptidase A (CPA) or carboxypeptidase G2 (CPG2).[3][4] This conjugate localizes at the tumor site. Subsequently, the non-toxic prodrug, MTX-α-alanine, is administered systemically. Upon reaching the tumor, the localized enzyme cleaves the alanine (B10760859) moiety from the prodrug, releasing active methotrexate directly at the site of the malignancy.[3][4] This targeted activation significantly increases the concentration of the cytotoxic drug at the tumor while keeping systemic levels low, thereby reducing side effects.
Core Components and Mechanism of Action
The MTX-α-alanine ADEPT system is comprised of three key components: the antibody-enzyme conjugate, the prodrug, and the target cancer cell. The interplay between these components dictates the efficacy and specificity of the therapy.
The Antibody-Enzyme Conjugate
The choice of both the antibody and the enzyme is critical for the success of ADEPT. The antibody must exhibit high specificity and affinity for a tumor-associated antigen to ensure selective localization. The enzyme must be non-human to prevent inactivation by endogenous inhibitors and should efficiently catalyze the conversion of the prodrug to its active form.[3] Carboxypeptidase A (CPA) and Carboxypeptidase G2 (CPG2) are enzymes commonly employed for this purpose.[3][4]
The Prodrug: this compound
MTX-α-alanine is a derivative of methotrexate where the alpha-carboxyl group of the glutamate (B1630785) moiety is linked to the amino group of alanine.[1] This modification renders the molecule significantly less toxic than the parent drug, primarily due to its reduced ability to be transported into cells via the folate receptor.[1]
Mechanism of Activation and Cytotoxicity
The mechanism of action unfolds in a sequential manner, as depicted in the workflow diagram below. The process begins with the systemic administration of the antibody-enzyme conjugate, which binds to the target tumor cells. After a clearance period to remove unbound conjugate from circulation, the MTX-α-alanine prodrug is administered. The enzyme at the tumor site then hydrolyzes the peptide bond, releasing active methotrexate. The liberated methotrexate enters the cancer cells and inhibits dihydrofolate reductase, leading to the depletion of tetrahydrofolate. This, in turn, disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, ultimately causing cell cycle arrest in the S-phase and apoptosis.[2]
The following diagram illustrates the intracellular signaling pathway of activated methotrexate:
Quantitative Data Summary
The efficacy of the MTX-α-alanine ADEPT system has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Prodrug | Enzyme | IC50 (M) of Prodrug (with enzyme) | IC50 (M) of Prodrug (without enzyme) | IC50 (M) of MTX | Reference |
| UCLA-P3 (Human Lung Adenocarcinoma) | MTX-α-alanine | Carboxypeptidase A | 1.5 x 10-6 | 8.9 x 10-6 | 5.2 x 10-8 | [3] |
| L1210 (Mouse Leukemia) | MTX-α-alanine | Carboxypeptidase A | 8.5 x 10-8 | 2.0 x 10-6 | 2.4 x 10-8 | [5] |
| UCLA-P3 (Human Lung Adenocarcinoma) | MTX-α-phenylalanine | Carboxypeptidase A | 6.3 x 10-8 | 2.2 x 10-6 | 4.5 x 10-8 | [6] |
Note: MTX-α-phenylalanine is included for comparison as an optimized prodrug.
Table 2: Preclinical In Vivo Efficacy Data
| Tumor Model | Treatment Group | Dose | Tumor Growth Inhibition (%) | Complete Remissions | Reference |
| Walker-256 Carcinoma (Rat) | MTX-albumin conjugate | 2 mg/kg | Not Reported | 16/20 | [7] |
| Walker-256 Carcinoma (Rat) | Methotrexate | 2 mg/kg | Not Reported | 14/20 | [7] |
| Soft Tissue Sarcoma SXF 1301 (Mouse Xenograft) | MTX-HSA | 12.5 mg/kg | Not Reported | Cure after single injection | [8] |
| Prostate Cancer PRXF PC3M (Mouse Xenograft) | MTX-HSA | 12.5 mg/kg | 92.8 | Not Reported | [8] |
| Osteosarcoma SXF 1410 (Mouse Xenograft) | MTX-HSA | 12.5 mg/kg | 89.8 | Not Reported | [8] |
Note: Data for MTX-albumin (MTX-HSA) conjugates are presented as a relevant example of targeted methotrexate delivery in vivo.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of the MTX-α-alanine ADEPT system.
Synthesis of this compound
The synthesis of MTX-α-peptides can be achieved through solid-phase peptide synthesis.[9] A general procedure is outlined below:
-
Resin Preparation: Start with a suitable resin, such as a Wang or Rink amide resin.
-
Fmoc-Alanine Coupling: The first amino acid, Fmoc-Ala-OH, is coupled to the resin using a standard coupling agent like HBTU/HOBt in the presence of a base such as DIEA in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Methotrexate Coupling: The free amino group of the resin-bound alanine is then coupled to the α-carboxyl group of methotrexate. The carboxyl groups of MTX that are not meant to react should be appropriately protected.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Antibody-Enzyme Conjugation
The conjugation of the enzyme to the antibody can be achieved using various cross-linking strategies. A common method involves the use of heterobifunctional crosslinkers to form a stable thioether bond.[3]
-
Antibody Derivatization: The antibody is reacted with a thiol-introducing reagent, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), to introduce sulfhydryl groups.
-
Enzyme Derivatization: The enzyme (e.g., Carboxypeptidase A) is derivatized with a maleimide-containing crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
-
Conjugation Reaction: The sulfhydryl-derivatized antibody is then reacted with the maleimide-derivatized enzyme. The maleimide (B117702) group reacts specifically with the sulfhydryl group to form a stable thioether linkage.
-
Purification: The resulting conjugate is purified from unreacted antibody and enzyme using size-exclusion chromatography (SEC) and/or ion-exchange chromatography.
-
Characterization: The conjugate is characterized by SDS-PAGE to determine the conjugation ratio (enzyme molecules per antibody) and by functional assays to confirm the retention of both antibody binding activity and enzyme catalytic activity.
In Vitro Cytotoxicity Assay
The cytotoxic effect of the ADEPT system is typically evaluated using a standard cell viability assay, such as the MTT or LDH release assay.[10]
-
Cell Seeding: Target tumor cells are seeded in 96-well plates and allowed to adhere overnight.
-
Conjugate Incubation: The cells are incubated with the antibody-enzyme conjugate for a specific period to allow for binding to the cell surface antigens.
-
Washing: The wells are washed to remove any unbound conjugate.
-
Prodrug Addition: The prodrug (MTX-α-alanine) is added to the wells at various concentrations. Control wells include cells treated with the prodrug alone, methotrexate alone, and untreated cells.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
Viability Assessment: Cell viability is assessed using a suitable assay (e.g., addition of MTT reagent and measurement of formazan (B1609692) production, or measurement of LDH release into the culture medium).
-
Data Analysis: The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.
In Vivo Efficacy Studies in Animal Models
The antitumor activity of the MTX-α-alanine ADEPT system is evaluated in preclinical animal models, typically immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: The animals are randomized into different treatment groups: vehicle control, antibody-enzyme conjugate alone, prodrug alone, methotrexate alone, and the combination of the antibody-enzyme conjugate and the prodrug.
-
Treatment Administration: The antibody-enzyme conjugate is administered (e.g., intravenously), followed by a predetermined clearance interval. The prodrug is then administered (e.g., intraperitoneally or intravenously).
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Monitoring: The animals are monitored for signs of toxicity, including weight loss and changes in behavior.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or at a specified time point. The tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the different treatment groups.
Conclusion and Future Directions
The this compound ADEPT system represents a promising strategy for targeted cancer therapy. By selectively generating the active cytotoxic agent at the tumor site, this approach has the potential to significantly improve the therapeutic window of methotrexate, a widely used and effective chemotherapeutic agent. The preclinical data summarized in this guide demonstrate the proof-of-concept and highlight the potential of this system.
Future research in this area will likely focus on several key aspects. The optimization of the prodrug structure to enhance its activation by the targeted enzyme and further reduce its intrinsic toxicity is an ongoing area of investigation. The development of novel antibody-enzyme conjugates with improved tumor targeting, pharmacokinetics, and reduced immunogenicity is also crucial. Furthermore, the exploration of this ADEPT system in combination with other therapeutic modalities, such as immunotherapy, could lead to synergistic antitumor effects. As our understanding of tumor biology and protein engineering advances, the MTX-α-alanine ADEPT system, and ADEPT in general, holds great promise for the future of precision oncology.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Carboxypeptidase-mediated release of methotrexate from methotrexate alpha-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of methotrexate-albumin conjugates in rats bearing a Walker-256 carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical evaluation of a methotrexate-albumin conjugate (MTX-HSA) in human tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Deep Dive into the Theoretical Modeling of Methotrexate-Enzyme Interactions: From Dihydrofolate Reductase Inhibition to Prodrug Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of the binding interactions between the pivotal anti-cancer and immunosuppressive agent, Methotrexate (B535133) (MTX), and its primary enzyme target, Dihydrofolate Reductase (DHFR). Furthermore, it explores the enzymatic activation of the Methotrexate-alpha-alanine (MTX-Ala) prodrug by Carboxypeptidase A (CP-A), a strategy employed for targeted drug delivery. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering insights into the computational methodologies, quantitative binding data, and the underlying molecular mechanisms governing these critical interactions.
Core Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase
Methotrexate, a structural analog of folic acid, functions as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[1][2] By binding to the active site of DHFR with an affinity approximately 1,000 times greater than that of DHF, MTX effectively blocks the production of THF.[1][2] This leads to an arrest of the cell cycle and induces cytotoxicity, particularly in rapidly proliferating cells like those found in cancerous tissues.[2]
The binding of MTX to DHFR is a complex process that involves multiple steps and conformational changes within the enzyme.[3] Upon binding, a loop region of the DHFR enzyme closes over the bound MTX, contributing to the high-affinity interaction.[3]
Quantitative Binding Data
The inhibitory potency of Methotrexate against DHFR has been quantified through various experimental techniques, yielding key parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values can vary depending on the species, the specific enzyme isoform, and the experimental conditions.
| Parameter | Species/Cell Line | Value | Reference |
| Ki | Human | 1.2 nM | [1] |
| Ki | Human | 3.4 pM | [1][4] |
| Equilibrium Dissociation Constant (KD) | Human (modified) | 9.5 nM | [1][3] |
| IC50 | Human DHFR (enzymatic assay) | ~24 nM - 0.12 ± 0.07 µM | [1] |
| IC50 | AGS cancer cells | 6.05 ± 0.81 nM | [1] |
| IC50 | HCT-116 cancer cells | 13.56 ± 3.76 nM | [1] |
| IC50 | Daoy cancer cells | 95 nM | [1] |
| IC50 | Saos-2 cancer cells | 35 nM | [1] |
Theoretical Modeling of the Methotrexate-DHFR Interaction
A variety of computational methods have been employed to elucidate the binding mode and energetics of the MTX-DHFR complex. These theoretical models provide atomic-level insights that complement experimental findings and guide the design of novel DHFR inhibitors.
Molecular Dynamics (MD) Simulations
MD simulations are powerful tools for studying the dynamic nature of protein-ligand interactions. These simulations can reveal conformational changes in both the protein and the ligand upon binding, the role of solvent molecules, and can be used to calculate binding free energies. Studies have utilized MD simulations to assess the stability of the MTX-DHFR complex and to understand the impact of mutations on MTX binding and drug resistance.[5][6] For instance, simulations have shown that mutations in the DHFR active site can lead to a significant increase in the root-mean-square deviation (RMSD) of the complex, indicating a loss of stable binding.[5]
Quantum Mechanics (QM) and Hybrid QM/MM Methods
Quantum mechanical calculations offer a higher level of theory to investigate the electronic details of ligand binding, such as charge distribution and the nature of non-covalent interactions. While computationally expensive for large systems like proteins, QM methods can be applied to the binding site to provide a more accurate description of the key interactions.[7] Hybrid quantum mechanics/molecular mechanics (QM/MM) methods, which treat the active site with QM and the rest of the protein with classical mechanics, provide a balance between accuracy and computational cost.[8] These methods have been used to calculate the binding energy of MTX to DHFR, with results that are in good agreement with experimental data.[7][8]
Molecular Docking
Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand to a protein. It is instrumental in virtual screening campaigns to identify new potential inhibitors. Docking studies have consistently shown that MTX fits snugly into the 15-angstrom-deep cavity of the DHFR active site.[9][10] The pteridine (B1203161) ring of MTX is buried in a hydrophobic pocket, while forming crucial hydrogen bonds with residues such as Aspartic Acid 27.[9]
Signaling and Metabolic Consequences of DHFR Inhibition
The inhibition of DHFR by Methotrexate sets off a cascade of downstream cellular events, primarily stemming from the depletion of tetrahydrofolate. This disruption of the folate cycle directly impacts two critical biosynthetic pathways:
-
Thymidylate Synthesis: THF is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. The lack of dTMP halts DNA synthesis.[1]
-
Purine (B94841) Synthesis: THF derivatives are also crucial for the de novo synthesis of purine nucleotides (adenosine and guanosine), which are necessary for both DNA and RNA synthesis.[1]
This dual blockade of pyrimidine (B1678525) and purine synthesis leads to an S-phase arrest in the cell cycle and ultimately triggers apoptosis.[2] In addition to its anti-cancer effects, at lower doses, MTX also exhibits anti-inflammatory properties. In its polyglutamated form, it can inhibit aminoimidazole-4-carboxamide ribonucleotide transformylase (ATIC), leading to an accumulation of adenosine, which has anti-inflammatory effects.[11]
The this compound Prodrug System
To enhance the therapeutic index of Methotrexate and reduce systemic toxicity, prodrug strategies have been developed. This compound (MTX-Ala) is a derivative where an alanine (B10760859) residue is attached to the alpha-carboxyl group of the glutamate (B1630785) moiety of MTX.[12] This modification renders the drug inactive, as it is unable to be effectively transported into cells or bind to DHFR.[12]
The activation of this prodrug is designed to occur at a specific target site, often a tumor, through the action of an enzyme that is either naturally present at the site or has been delivered there. One such approach is Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody that recognizes a tumor-specific antigen is conjugated to an enzyme capable of activating the prodrug.[13][14]
In the case of MTX-Ala, the activating enzyme is Carboxypeptidase A (CP-A).[12][13] CP-A catalyzes the hydrolysis of the peptide bond between the glutamate and alanine residues, releasing the active Methotrexate at the tumor site.[12][13] This localized activation leads to a high concentration of the cytotoxic drug at the desired location, minimizing exposure to healthy tissues.
In vitro studies have demonstrated the efficacy of this system. While MTX-Ala itself has a high IC50 value, in the presence of a cell-bound CP-A-monoclonal antibody conjugate, its cytotoxicity is significantly potentiated, with the IC50 approaching that of free MTX.[13]
Experimental and Computational Protocols
Spectrophotometric Assay for DHFR Activity and Inhibition
This protocol is a standard method for determining the inhibitory activity of compounds like Methotrexate on DHFR by monitoring the decrease in NADPH absorbance at 340 nm.[1]
Materials:
-
Recombinant human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Methotrexate or other inhibitors
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and DHFR enzyme in a cuvette.
-
Initiate the reaction by adding DHF to the mixture.
-
Immediately monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP+.
-
To determine the inhibitory effect of Methotrexate, pre-incubate the enzyme with varying concentrations of MTX before adding DHF.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Convert the rate to enzymatic activity (µmol/min/mg) using the molar extinction coefficient of NADPH at 340 nm.
-
For inhibition studies, plot the percent inhibition against the logarithm of Methotrexate concentration to determine the IC50 value.[1]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamics of binding interactions.[15][16] It provides a complete thermodynamic profile of the binding event, including the binding affinity (Ka or Kd), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[15]
Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule. A solution of the ligand is titrated into a solution of the protein, and the resulting heat change is measured.
Procedure (Conceptual):
-
The sample cell is filled with a solution of DHFR.
-
The injection syringe is filled with a solution of Methotrexate.
-
Small aliquots of the MTX solution are injected into the DHFR solution.
-
The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.
X-ray Crystallography
X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a protein-ligand complex. Crystal structures of DHFR in complex with Methotrexate (and often NADPH) have been instrumental in understanding the precise binding mode and the key amino acid residues involved in the interaction.[9][17][18][19]
Workflow (Simplified):
-
Crystallization: The DHFR-MTX-NADPH ternary complex is purified and crystallized.
-
Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.[17]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the complex are determined and refined.[17]
Computational Modeling Protocol Outline
This is a generalized workflow for conducting molecular dynamics simulations to study the MTX-DHFR interaction.
1. System Preparation:
-
Obtain the crystal structure of the human DHFR-MTX complex from the Protein Data Bank (PDB).[5][6]
-
Prepare the protein by adding hydrogen atoms, assigning protonation states to titratable residues, and removing any crystallographic water molecules that are not involved in binding.
-
Generate a topology and parameter file for Methotrexate using a force field generation tool.
-
Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.
2. Simulation:
-
Minimization: Energy minimize the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the protein-ligand complex.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space of the complex.[5][8]
3. Analysis:
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).[5][8]
-
Interaction Analysis: Identify and quantify the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between MTX and DHFR throughout the simulation.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of MTX to DHFR.[5][6]
Conclusion
The potent and specific inhibition of dihydrofolate reductase by Methotrexate remains a cornerstone of its therapeutic efficacy. Theoretical modeling, in conjunction with experimental validation, has provided profound insights into the molecular basis of this interaction. These computational approaches not only help in understanding the mechanism of action and the basis of drug resistance but also pave the way for the rational design of next-generation antifolates. Furthermore, the principles of enzymatic activation of prodrugs like this compound, guided by an understanding of enzyme-substrate interactions, offer a promising avenue for developing more targeted and less toxic cancer chemotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of methotrexate to dihydrofolate reductase by quantum chemical calculation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Halogenated derivatives of methotrexate as human dihydrofolate reductase inhibitors in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydrofolate reductase: x-ray structure of the binary complex with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular modeling approach to predict a binding mode for the complex methotrexate-carboxypeptidase G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. X-ray structure of the ternary MTX•NADPH complex of the anthrax dihydrofolate reductase: a pharmacophore for dual-site inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rcsb.org [rcsb.org]
A Technical Guide to the Solubility and Stability Profile of Methotrexate-α-Alanine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methotrexate-α-alanine (MTX-Ala) is a prodrug of methotrexate (B535133) (MTX), an antifolate agent widely used in chemotherapy and for autoimmune diseases. This document provides a comprehensive overview of the known physicochemical properties of MTX-Ala, with a primary focus on its solubility and stability. Due to limited publicly available data for this specific conjugate, this guide establishes a profile based on the well-characterized parent compound, methotrexate, and provides detailed experimental protocols for the full characterization of MTX-Ala.
Introduction
Methotrexate functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and, consequently, DNA and RNA.[1] The conjugation of methotrexate to amino acids, such as in methotrexate-α-alanine, is a prodrug strategy designed to alter the parent drug's physicochemical properties, potentially improving its therapeutic index.[1][2] These peptide derivatives are designed to be less toxic than MTX, as they are poorly internalized by folate transport systems, and can be selectively activated to the parent drug by specific enzymes, such as carboxypeptidases, which may be localized at tumor sites.[1][2][3]
Methotrexate-α-alanine (CAS #116819-28-4) is one such prodrug.[4] While it is a recognized substrate for activating enzymes, studies have shown that its hydrolysis is significantly slower compared to other derivatives like methotrexate-α-phenylalanine.[5] A thorough understanding of its solubility and stability is paramount for formulation development, assessing its viability as a clinical candidate, and ensuring reliable analytical testing.
Solubility Profile
The solubility of a drug substance is a critical determinant of its formulation, dissolution, and bioavailability. The structure of MTX-Ala, containing the methotrexate backbone and an additional alanine (B10760859) moiety, suggests a complex pH-dependent solubility profile due to its multiple ionizable groups (two carboxyl groups from glutamate, one from alanine, and the diamino-pteridine ring).
While specific quantitative solubility data for MTX-Ala is scarce in the literature, a commercial supplier notes that it is soluble in DMSO.[4] The tables below summarize the known solubility of the parent drug, methotrexate, which serves as a baseline for estimating the properties of the conjugate.
Table 1: Quantitative Solubility Data for Methotrexate (MTX)
| Solvent/Medium | Solubility | Temperature | Citation |
| Water (at 20°C) | < 1 mg/mL (practically insoluble) | 20°C | [6][7] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | Not Specified | [8] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~3 mg/mL | Not Specified | [8] |
| Dimethyl formamide (B127407) (DMF) | ~14 mg/mL | Not Specified | [8] |
| Dilute HCl | Soluble | Not Specified | [6] |
| Dilute NaOH / Alkali Carbonates | Soluble | Not Specified | [6][7] |
| Ethanol | Practically insoluble | Not Specified | [7] |
| Chloroform | Practically insoluble | Not Specified | [7] |
| Ether | Practically insoluble | Not Specified | [7] |
Table 2: Predicted Solubility Profile of Methotrexate-α-Alanine
| Property | Qualitative Assessment | Rationale |
| Aqueous Solubility | Poor, but highly pH-dependent. | The parent MTX molecule is poorly soluble in water. The addition of alanine introduces another carboxylic acid and an amino group, likely increasing solubility at pH values away from the isoelectric point. |
| Solubility in Organic Solvents | Soluble in polar aprotic solvents (e.g., DMSO). | Confirmed by supplier data.[4] This is typical for complex, polar molecules. |
| pKa Values | Multiple pKa values. | MTX has pKa values around 3.8, 4.8, and 5.5. MTX-Ala will have an additional pKa for the alanine carboxyl group (~2.3) and the alanine amino group (~9.7), further complicating its pH-solubility profile. |
Stability Profile
The stability of MTX-Ala dictates its shelf-life, storage conditions, and degradation pathways. The primary points of instability are the pteridine (B1203161) ring of the MTX core and the newly introduced amide (peptide) bond linking methotrexate to alanine.
General Storage: For long-term storage, MTX-Ala should be kept at -20°C. For short-term (days to weeks), storage at 0-4°C in a dry, dark environment is recommended.[4] If stored properly, the compound has a shelf life of over two years.[4]
Table 3: Stability Data for Methotrexate (MTX)
| Condition | Stability Outcome | Citation |
| Acidic Hydrolysis | Subject to degradation. | A known degradation product is 4-amino-4-deoxy-10-methylpteroic acid (AMP).[9] |
| Alkaline Hydrolysis | Subject to degradation. | N10-methylfolic acid is a known byproduct of degradation at alkaline pH.[10] |
| Oxidation | Vulnerable to oxidative stress. | [11] |
| Thermal Stress | Relatively stable. | [11] |
| Photostability | Sensitive to light. | Forced degradation studies under UV light show degradation.[10] |
| Plasma/Serum (various temps) | Generally stable for short-term storage and freeze-thaw cycles. | Stable for at least 24 hours in an autosampler and for over 42 days at -20°C.[12][13] |
Table 4: Predicted Stability Profile of Methotrexate-α-Alanine
| Condition | Predicted Stability Outcome | Rationale |
| Acidic/Basic Hydrolysis | Susceptible to degradation at two sites: the MTX core (similar to parent drug) and the amide bond between MTX and alanine. Peptide bond hydrolysis is typically accelerated at low and high pH. | [14][15][16][17] |
| Enzymatic Hydrolysis | Susceptible to hydrolysis by carboxypeptidases. | This is the intended activation mechanism of the prodrug.[1][5] |
| Photostability | Likely sensitive to light. | The MTX chromophore is the primary site of light absorption and degradation. |
| Thermal Stability | Expected to be relatively stable in solid form. | Based on the stability of the parent drug. |
Experimental Protocols
Detailed and validated methods are required to quantify the solubility and stability of MTX-Ala. The protocols below are based on standard pharmaceutical industry practices and published methods for methotrexate and its derivatives.[11][18][19][20]
Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of MTX-Ala in various aqueous and organic solvents.
-
Preparation: Add an excess amount of MTX-Ala solid powder to a series of clear glass vials, each containing a known volume (e.g., 2 mL) of the desired solvent (e.g., Water, PBS pH 5.0, PBS pH 7.4, 0.1N HCl, 0.1N NaOH, DMSO).
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C and 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Sample Collection & Preparation: After equilibration, allow the vials to stand until the excess solid settles. Carefully withdraw an aliquot from the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method (as described in section 4.3).
-
Calculation: Determine the concentration of MTX-Ala in the original supernatant by accounting for the dilution factor. Report solubility in mg/mL or µg/mL.
Stability Assessment (Forced Degradation Study)
This study identifies potential degradation products and pathways to develop a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a stock solution of MTX-Ala in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials:
-
Acid Hydrolysis: Mix with 0.1N HCl and heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Mix with 0.1N NaOH and keep at room temperature for 2-8 hours.
-
Oxidative Degradation: Mix with 3-6% H₂O₂ and keep at room temperature for 4-24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24-48 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber (e.g., 1.2 million lux hours) as per ICH guidelines.[21]
-
-
Neutralization: After the specified stress period, neutralize the acidic and basic samples to approximately pH 7.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method.
-
Evaluation: Compare the chromatograms to identify degradation peaks. Peak purity analysis of the main MTX-Ala peak should be performed to ensure it is spectrally pure and that no co-eluting degradants are present.
Validated Stability-Indicating HPLC-UV Method
This method is used to quantify MTX-Ala and separate it from its potential degradants.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 6.0) and an organic solvent (e.g., acetonitrile).[19]
-
Flow Rate: 1.0 - 1.4 mL/min.[19]
-
Injection Volume: 20 µL.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[11] The forced degradation study (4.2) is critical for proving specificity.
Visualizations: Pathways and Workflows
Methotrexate Mechanism of Action
Methotrexate acts on the folate metabolic pathway. As a prodrug, MTX-Ala must first be converted to MTX to exert its effect. The diagram below illustrates the inhibition of Dihydrofolate Reductase (DHFR) by methotrexate.
Caption: Mechanism of action of Methotrexate-α-Alanine via conversion to Methotrexate.
Experimental Workflow for Stability Assessment
The logical flow for assessing the stability of a new chemical entity like MTX-Ala is depicted below.
Caption: Workflow for developing and validating a stability-indicating method.
References
- 1. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. ajprui.com [ajprui.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Conjugation of Methotrexate-Amino Derivatives to Macromolecules through Carboxylate Moieties Is Superior Over Conventional Linkage to Amino Residues: Chemical, Cell-Free and In Vitro Characterizations | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Conjugation of Methotrexate-Amino Derivatives to Macromolecules through Carboxylate Moieties Is Superior Over Conventional Linkage to Amino Residues: Chemical, Cell-Free and In Vitro Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. jocpr.com [jocpr.com]
- 20. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rjptonline.org [rjptonline.org]
Early-Stage Research on Methotrexate-Alpha-Alanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX), a cornerstone in chemotherapy and autoimmune disease treatment, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[1][2] However, its systemic toxicity limits its therapeutic window. To address this, significant research has focused on developing prodrugs of MTX that can be selectively activated at the target site, thereby enhancing efficacy while minimizing side effects. Among these, Methotrexate-alpha-alanine (MTX-α-Ala) derivatives have emerged as promising candidates, particularly for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT).[3][4] This technical guide provides a comprehensive overview of the early-stage research on MTX-α-Ala derivatives, consolidating data on their synthesis, mechanism of action, and preclinical evaluation.
Synthesis of this compound Derivatives
The synthesis of MTX-α-Ala derivatives is primarily achieved through solid-phase peptide synthesis (SPPS).[5][6] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol outlines the general steps for synthesizing MTX-α-Ala using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-L-Ala-Wang resin or Fmoc-D-Ala-Wang resin
-
Methotrexate (MTX)
-
Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), or HBTU/HOBt
-
Deprotection agent: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and scavengers (e.g., triisopropylsilane)
-
Washing solvents: DMF, DCM, Methanol (B129727)
Procedure:
-
Resin Swelling: The Fmoc-Ala-Wang resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the alanine (B10760859) residue by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Methotrexate Coupling:
-
Methotrexate is pre-activated by dissolving it in DMF with a coupling agent (e.g., DCC/NHS).
-
The activated MTX solution is added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 2-4 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test.
-
-
Washing: The resin is washed extensively with DMF, DCM, and methanol to remove unreacted reagents and byproducts.
-
Cleavage and Deprotection: The synthesized MTX-α-Ala is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: The cleaved product is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times. The crude product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Mechanism of Action
MTX-α-Ala derivatives are designed as prodrugs that are significantly less cytotoxic than MTX itself. Their mechanism of action relies on their conversion to the active drug, methotrexate, at the target site.
Signaling Pathway: DHFR Inhibition and Downstream Effects
The primary molecular target of methotrexate is dihydrofolate reductase (DHFR).[1] Inhibition of DHFR disrupts the folate metabolic pathway, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. This leads to the arrest of the cell cycle in the S-phase and ultimately induces apoptosis in rapidly proliferating cells.[7]
Antibody-Directed Enzyme Prodrug Therapy (ADEPT)
The ADEPT strategy utilizes a two-step approach to achieve targeted cancer therapy.[3] First, a monoclonal antibody conjugated to a non-human enzyme (e.g., carboxypeptidase) is administered. This conjugate localizes to the tumor cells by binding to a tumor-specific antigen. After the conjugate has cleared from the systemic circulation, the non-toxic MTX-α-Ala prodrug is administered. The enzyme at the tumor site then cleaves the alanine moiety, releasing the active methotrexate, which can then exert its cytotoxic effects on the tumor cells and surrounding bystander cells.[4]
Quantitative Data
The following tables summarize the in vitro cytotoxicity and DHFR inhibition data for methotrexate and its alpha-alanine derivatives from various studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Conditions | Reference(s) |
| Methotrexate | UCLA-P3 (human lung adenocarcinoma) | 0.052 | - | [8] |
| MTX-α-Alanine | UCLA-P3 (human lung adenocarcinoma) | 8.9 | Without carboxypeptidase A | [8] |
| MTX-α-Alanine | UCLA-P3 (human lung adenocarcinoma) | 1.5 | With cell-bound carboxypeptidase A conjugate | [8] |
| Methotrexate | L1210 (murine leukemia) | - | Considerably cytotoxic | [5] |
| D-Alanyl-MTX | L1210 (murine leukemia) | - | Less cytotoxic than MTX | [5] |
| L-Leucyl-MTX | L1210 (murine leukemia) | - | Considerable cytotoxicity | [5] |
| Methotrexate | Wild-type L1210 cells | 0.002 | - | [9] |
| MTX-Ornithine | Wild-type L1210 cells | 0.40 - 2.4 | - | [9] |
| Methotrexate | MTX-resistant L1210/R81 cells | - | Less potent | [9] |
| MTX-Ornithine | MTX-resistant L1210/R81 cells | - | More potent than MTX | [9] |
Table 2: Dihydrofolate Reductase (DHFR) Inhibition
| Compound | Enzyme Source | Ki (pM) | IC50 (µM) | Reference(s) |
| Methotrexate | Recombinant human DHFR | 3.4 | - | [10][11] |
| 7-Hydroxy-MTX | Recombinant human DHFR | 8900 | - | [10] |
| MTX-polyglutamate | Recombinant human DHFR | 1.4 | - | [10] |
| Methotrexate | L1210 mouse leukemia | - | - | [9] |
| MTX-Ornithine | L1210 mouse leukemia | - | 0.160 | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., UCLA-P3, L1210)
-
Complete culture medium
-
MTX-α-Ala derivative and Methotrexate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the MTX-α-Ala derivative, with and without the activating enzyme (e.g., carboxypeptidase A), and methotrexate as a positive control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DHFR Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.[1]
Materials:
-
Purified DHFR enzyme
-
DHFR assay buffer
-
NADPH
-
Dihydrofolic acid (DHF)
-
MTX-α-Ala derivative and Methotrexate
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: In a microplate well or cuvette, combine the DHFR assay buffer, NADPH, and the test compound (MTX-α-Ala derivative or MTX) at various concentrations.
-
Enzyme Addition: Add the purified DHFR enzyme to the mixture and incubate for a short period.
-
Initiate Reaction: Start the reaction by adding the substrate, DHF.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC50 and/or Ki values by plotting the reaction rates against the inhibitor concentrations.
In Vivo Studies
Preclinical in vivo studies are crucial to evaluate the anti-tumor efficacy and pharmacokinetic profile of MTX-α-Ala derivatives.
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice)
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant human tumor cells (e.g., UCLA-P3) into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a specified size.
-
Treatment Groups: Randomize the mice into treatment groups:
-
Vehicle control
-
Methotrexate
-
Antibody-enzyme conjugate alone
-
MTX-α-Ala derivative alone
-
Antibody-enzyme conjugate followed by MTX-α-Ala derivative (ADEPT)
-
-
Drug Administration: Administer the treatments according to a predefined schedule. For the ADEPT group, allow sufficient time for the antibody-enzyme conjugate to clear from the circulation before administering the prodrug.
-
Tumor Volume Measurement: Measure tumor volumes regularly using calipers.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Pharmacokinetic Studies
Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the MTX-α-Ala derivatives and the released methotrexate.[12][13]
Procedure:
-
Drug Administration: Administer the MTX-α-Ala derivative to the animal model (e.g., mice or rabbits) via the intended clinical route (e.g., intravenous).
-
Sample Collection: Collect blood samples at various time points after administration.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentrations of the prodrug and the active methotrexate.
-
Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and area under the curve (AUC).
Conclusion
Early-stage research on this compound derivatives demonstrates their potential as effective prodrugs for targeted cancer therapy, particularly within the ADEPT framework. These derivatives exhibit reduced cytotoxicity compared to methotrexate, with their therapeutic effect being dependent on enzymatic activation at the tumor site. The provided data and protocols offer a foundational guide for researchers and drug development professionals to further investigate and optimize these promising therapeutic agents. Future research should focus on refining the synthesis process, conducting comprehensive in vivo efficacy and toxicity studies, and exploring a wider range of tumor types and corresponding targeting antibodies to fully realize the clinical potential of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. medium.com [medium.com]
- 4. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Synthesis of methotrexate prodrugs as an approach for drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic-pharmacodynamic modeling of methotrexate-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of methotrexate and 7-hydroxy-methotrexate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Conceptual Framework of Methotrexate-α-Alanine in Targeted Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conceptual framework for utilizing Methotrexate-α-alanine as a prodrug in targeted cancer therapy, primarily within the context of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This document details the core principles, mechanism of action, synthesis, and experimental validation of this therapeutic strategy.
Introduction and Core Concept
Methotrexate (B535133) (MTX) is a potent chemotherapeutic agent that functions as a folic acid antagonist, inhibiting dihydrofolate reductase (DHFR) and thereby disrupting DNA synthesis in rapidly proliferating cancer cells.[1] However, its clinical application is often limited by systemic toxicity and a narrow therapeutic index.[2] To address these limitations, a prodrug strategy involving the conjugation of an amino acid, such as alanine (B10760859), to the α-carboxyl group of methotrexate's glutamate (B1630785) moiety has been developed.[1]
The resulting compound, Methotrexate-α-alanine (MTX-α-Ala), is significantly less cytotoxic than its parent drug, primarily due to its inability to be effectively transported into cells.[1] The core concept of this targeted therapy lies in the site-specific conversion of the relatively non-toxic MTX-α-Ala prodrug into the highly cytotoxic MTX at the tumor site. This is achieved through the enzymatic activity of carboxypeptidase A (CPA), which is delivered to the tumor microenvironment via a monoclonal antibody (mAb) that recognizes a tumor-associated antigen. This approach is a form of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).[1]
Mechanism of Action
The therapeutic action of the MTX-α-Ala system is a multi-step process, beginning with the targeted delivery of the activating enzyme and culminating in localized cancer cell death.
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Workflow
The ADEPT strategy for MTX-α-Ala involves two distinct phases:
-
Enzyme Localization: A conjugate consisting of a tumor-specific monoclonal antibody and carboxypeptidase A (mAb-CPA) is administered systemically. The antibody component of the conjugate binds to a specific antigen expressed on the surface of cancer cells, leading to the accumulation of the enzyme at the tumor site. A clearance period follows to allow for the removal of unbound conjugate from systemic circulation, minimizing off-target activation of the prodrug.
-
Prodrug Administration and Activation: The non-toxic prodrug, MTX-α-Ala, is then administered systemically. Upon reaching the tumor microenvironment, the localized CPA enzymatically cleaves the alanine from the MTX-α-Ala molecule, releasing the active methotrexate. The liberated MTX can then enter the tumor cells and exert its cytotoxic effects. A "bystander effect" can also occur, where the activated drug diffuses to and kills nearby antigen-negative tumor cells.[3]
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Methotrexate-α-Alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of Methotrexate-α-Alanine. Methotrexate (B535133) (MTX), a potent chemotherapeutic agent, can be conjugated to amino acids to create prodrugs with altered pharmacological profiles.[1] The synthesis of Methotrexate-α-Alanine via SPPS offers a robust and controlled method for its preparation.[2] This protocol details the use of the widely adopted Fmoc/tBu strategy, outlining the necessary reagents, equipment, and step-by-step procedures for resin preparation, amino acid coupling, methotrexate conjugation, and final cleavage from the solid support.
Introduction
Methotrexate functions as an antimetabolite and antifolate drug that inhibits the enzyme dihydrofolate reductase, which is critical for DNA synthesis, repair, and cellular replication. Covalent modification of methotrexate, such as the addition of an amino acid at the α-carboxyl group of its glutamate (B1630785) moiety, can create prodrugs.[1][3] These prodrugs can exhibit different solubility, transport, and activation characteristics compared to the parent drug. Solid-phase peptide synthesis (SPPS) provides an efficient methodology for the synthesis of such conjugates, allowing for straightforward purification and handling.[2][4][5][6]
The protocol described herein utilizes a trityl-based resin, which permits cleavage of the final product under mild acidic conditions.[7] The synthesis follows the standard Fmoc/tBu strategy, a common and reliable approach in SPPS.[5]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Chlorotrityl chloride resin | Aapptec, LLC | 1% DVB, 100-200 mesh |
| Fmoc-L-Alanine (Fmoc-Ala-OH) | Sigma-Aldrich | ≥99.0% |
| Methotrexate (MTX) | Sigma-Aldrich | ≥98.0% |
| N,N'-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | ACS Grade |
| Piperidine | Sigma-Aldrich | 99.5% |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBop) | Sigma-Aldrich | ≥98.0% |
| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | Anhydrous |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 99% |
| Triisopropylsilane (TIS) | Sigma-Aldrich | 98% |
| Diethyl ether | Fisher Scientific | ACS Grade |
Equipment
-
Solid-phase peptide synthesis vessel
-
Shaker or vortexer
-
Vacuum filtration apparatus
-
High-performance liquid chromatography (HPLC) system
-
Lyophilizer
Synthesis Workflow Diagram
References
- 1. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of methotrexate prodrugs as an approach for drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Methotrexate-alpha-alanine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methotrexate-alpha-alanine, a prodrug of the widely used chemotherapeutic agent, Methotrexate. This method is designed for the accurate determination of this compound in bulk drug substance and can be adapted for its quantification in various research and drug development applications, including formulation development and in vitro studies. The protocol provides a clear separation of this compound from its parent compound, Methotrexate, ensuring specificity and accuracy.
Introduction
Methotrexate is a potent antifolate agent used in the treatment of cancer and autoimmune diseases. This compound is a prodrug in which an alanine (B10760859) molecule is conjugated to the alpha-carboxyl group of the glutamate (B1630785) moiety of Methotrexate. This modification is intended to alter the physicochemical properties of the parent drug, potentially leading to improved therapeutic efficacy and reduced toxicity. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. The HPLC method described herein provides a straightforward and reproducible approach for this purpose.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Methotrexate reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-50% B; 15-17 min: 50% B; 17-18 min: 50-5% B; 18-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 303 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For analysis of bulk drug substance, accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration within the calibration range. Filter the sample solution through a 0.22 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each run, the peak area of this compound is recorded.
Data Presentation
The quantitative performance of this HPLC method is summarized in the following tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | < 1.5% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for this compound quantification.
Signaling Pathway Context (Hypothetical)
This diagram illustrates the conceptual pathway of this compound as a prodrug, its conversion to the active drug Methotrexate, and its subsequent mechanism of action.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and accurate means for the quantification of this compound. The method is specific, linear, precise, and accurate over a relevant concentration range. This protocol can serve as a valuable tool for researchers and professionals in the pharmaceutical industry involved in the development and analysis of Methotrexate-based prodrugs. It is recommended that the method be fully validated according to the specific regulatory requirements for its intended application.
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Methotrexate-alpha-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX) is a potent antifolate agent widely used in chemotherapy and for the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, thereby leading to the disruption of DNA and RNA synthesis and ultimately cell death.[1][2] To enhance its selectivity and reduce systemic toxicity, prodrug strategies have been explored. Methotrexate-alpha-alanine is a prodrug of methotrexate where an alanine (B10760859) molecule is conjugated to the alpha-carboxyl group of the glutamate (B1630785) moiety of methotrexate.[3][4] This modification renders the drug less toxic in its prodrug form.[3][5] The cytotoxic activity of this compound is dependent on its enzymatic conversion to the parent drug, methotrexate, by specific peptidases, such as carboxypeptidase A.[3][6] This targeted activation in the vicinity of tumor cells that may overexpress or be targeted with these enzymes offers a promising approach for selective cancer therapy.[1][7]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, focusing on its conversion to active methotrexate and the subsequent effects on cell viability, membrane integrity, and apoptosis.
Mechanism of Action: Prodrug Activation and Cytotoxicity
This compound is designed to be relatively inactive until it encounters specific enzymes capable of cleaving the amide bond between methotrexate and the alanine residue. This enzymatic cleavage releases active methotrexate, which can then enter the cell and exert its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR).[3] The inhibition of DHFR depletes the intracellular pool of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate.[2] This leads to the arrest of DNA synthesis and cell cycle progression, ultimately inducing apoptosis.[2]
Caption: Proposed mechanism of this compound cytotoxicity.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][8]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Methotrexate (as a positive control)
-
Carboxypeptidase A (or other appropriate enzyme)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[2]
-
DMSO (Dimethyl sulfoxide)[8]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[2]
-
Treatment:
-
Prepare serial dilutions of this compound and Methotrexate in culture medium.
-
Aspirate the overnight culture medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the compounds to the respective wells.
-
Include the following controls:
-
Vehicle control (medium only)
-
This compound alone
-
Carboxypeptidase A alone
-
This compound in combination with Carboxypeptidase A
-
Methotrexate alone (positive control)
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability | IC50 (µM) |
| Vehicle Control | 0 | 100 | - | |
| This compound | X1, X2, X3... | |||
| Carboxypeptidase A | Y (units/mL) | |||
| This compound + Carboxypeptidase A | X1+Y, X2+Y... | |||
| Methotrexate | Z1, Z2, Z3... |
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11][12]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Methotrexate
-
Carboxypeptidase A
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Measurement:
-
Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[10]
-
Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[10]
-
Add 50 µL of the stop solution (as per the kit manufacturer's instructions).
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10][12]
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance at 490 nm (Mean ± SD) | % Cytotoxicity |
| Spontaneous LDH Release (Vehicle) | 0 | 0 | |
| Maximum LDH Release (Lysis Buffer) | - | 100 | |
| This compound | X1, X2, X3... | ||
| Carboxypeptidase A | Y (units/mL) | ||
| This compound + Carboxypeptidase A | X1+Y, X2+Y... | ||
| Methotrexate | Z1, Z2, Z3... |
Apoptosis Assessment: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.[2][13]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Methotrexate
-
Carboxypeptidase A
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them as described in the MTT assay protocol for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[2]
-
Staining:
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.[2]
Data Presentation:
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| Carboxypeptidase A | Y (units/mL) | |||
| This compound + Carboxypeptidase A | X+Y | |||
| Methotrexate | Z |
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for cytotoxicity assessment.
Upon conversion to methotrexate, the drug triggers intracellular signaling cascades leading to apoptosis.
Caption: Key signaling pathways in Methotrexate-induced apoptosis.
References
- 1. Synthesis of methotrexate prodrugs as an approach for drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and cytotoxicity of 2-alpha-aminoacyl prodrugs of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toward antibody-directed enzyme prodrug therapy with the T268G mutant of human carboxypeptidase A1 and novel in vivo stable prodrugs of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Methotrexate Enhances Apoptosis of Transmembrane TNF-Expressing Cells Treated With Anti-TNF Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Utilizing Methotrexate-alpha-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) represents a powerful strategy in targeted cancer therapy. This two-step approach separates the targeting and cytotoxic functions to enhance therapeutic efficacy and minimize systemic toxicity. In the first step, a monoclonal antibody (mAb) conjugated to a non-human enzyme is administered to selectively accumulate at the tumor site. After the antibody-enzyme conjugate has cleared from systemic circulation, a non-toxic prodrug is administered. The localized enzyme at the tumor site then metabolizes the prodrug into its active, cytotoxic form, thereby concentrating the therapeutic effect at the tumor and sparing healthy tissues.
This document provides a detailed protocol for the development of an ADEPT system utilizing a monoclonal antibody conjugated to Carboxypeptidase A (CPA), which activates the prodrug Methotrexate-alpha-alanine (MTX-Ala). Methotrexate (B535133) is a potent chemotherapeutic agent that inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell proliferation. MTX-Ala, a derivative of methotrexate, is significantly less toxic than its parent compound and is specifically designed to be activated by CPA.
Principle of the ADEPT System with MTX-Ala
The core principle of this ADEPT system is the site-specific conversion of the MTX-Ala prodrug into the active cytotoxic agent, methotrexate, by a mAb-CPA conjugate localized at the tumor surface. This targeted activation leads to a high concentration of methotrexate within the tumor microenvironment, resulting in potent anti-cancer activity while minimizing off-target side effects.
Caption: Workflow of the ADEPT system using a mAb-CPA conjugate and MTX-Ala prodrug.
Experimental Protocols
This section details the key experimental procedures for preparing and characterizing the components of the MTX-Ala ADEPT system.
Protocol 1: Synthesis of this compound (MTX-Ala)
The synthesis of MTX-Ala involves the coupling of L-alanine to the alpha-carboxyl group of the glutamate (B1630785) moiety of methotrexate. This process typically involves the protection of other reactive groups, followed by a peptide coupling reaction and subsequent deprotection. While a detailed organic synthesis is beyond the scope of this document, the general principle involves the reaction of 4-amino-4-deoxy-N10-methylpteroic acid with a protected L-glutamyl-L-alanine dipeptide. For research purposes, MTX-Ala may also be commercially available.
Protocol 2: Preparation of Thiolated Monoclonal Antibody
This protocol describes the introduction of free thiol groups into the monoclonal antibody, which are necessary for conjugation with a maleimide-activated enzyme.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Dithiothreitol (DTT)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5
-
Elution Buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation: Dialyze the mAb against the Reaction Buffer to remove any interfering substances. Adjust the concentration to 2-10 mg/mL.
-
Derivatization with SPDP:
-
Dissolve SPDP in anhydrous DMSO to a concentration of 20 mM.
-
Add a 20-fold molar excess of the SPDP solution to the mAb solution.
-
Incubate for 30 minutes at room temperature with gentle stirring.
-
-
Purification: Remove excess SPDP by passing the reaction mixture through a desalting column pre-equilibrated with Reaction Buffer.
-
Reduction to Generate Free Thiols:
-
Add DTT to the purified SPDP-derivatized mAb to a final concentration of 25 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Final Purification: Separate the thiolated mAb from excess DTT and other small molecules using a desalting column pre-equilibrated with degassed PBS, pH 7.2. The resulting thiolated antibody should be used immediately for conjugation.
Protocol 3: Preparation of Maleimide-Activated Carboxypeptidase A (CPA)
This protocol describes the activation of CPA with a maleimide (B117702) crosslinker for subsequent conjugation to the thiolated mAb.
Materials:
-
Carboxypeptidase A (CPA)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5
-
Desalting columns
Procedure:
-
CPA Preparation: Dialyze CPA against the Reaction Buffer and adjust the concentration to 2-5 mg/mL.
-
Activation with SMCC:
-
Dissolve SMCC in anhydrous DMSO to a concentration of 20 mM.
-
Add a 20-fold molar excess of the SMCC solution to the CPA solution.
-
Incubate for 1 hour at room temperature with gentle stirring.
-
-
Purification: Remove excess SMCC using a desalting column pre-equilibrated with PBS, pH 7.2. The maleimide-activated CPA is now ready for conjugation.
Protocol 4: Conjugation of Thiolated mAb to Maleimide-Activated CPA
This protocol details the final conjugation step to create the mAb-CPA conjugate.
Materials:
-
Thiolated mAb (from Protocol 2)
-
Maleimide-activated CPA (from Protocol 3)
-
Conjugation Buffer: PBS, pH 7.2
-
Quenching Solution: 1 M N-ethylmaleimide in DMSO
Procedure:
-
Conjugation Reaction:
-
Immediately mix the thiolated mAb and maleimide-activated CPA in a 1:1.5 molar ratio (mAb:CPA).
-
Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Add the quenching solution to a final concentration of 1 mM to block any unreacted thiol and maleimide groups. Incubate for 15 minutes at room temperature.
-
Purification of the Conjugate:
-
Purify the mAb-CPA conjugate from unreacted enzyme, antibody, and other byproducts using size-exclusion chromatography (SEC).
-
Collect fractions and analyze for the presence of the conjugate using SDS-PAGE and UV-Vis spectrophotometry.
-
Pool the fractions containing the purified conjugate and store at 4°C for short-term use or at -80°C for long-term storage.
-
Caption: Experimental workflow for the conjugation of a monoclonal antibody to Carboxypeptidase A.
Characterization of the mAb-CPA Conjugate
Thorough characterization of the mAb-CPA conjugate is essential to ensure its quality and functionality.
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to confirm the successful conjugation and to assess the purity of the conjugate.
-
Non-reducing conditions: The mAb-CPA conjugate should exhibit a higher molecular weight band compared to the unconjugated mAb and CPA.
-
Reducing conditions: The heavy and light chains of the antibody will be separated. The heavy chain band of the conjugate should show a molecular weight shift corresponding to the attached CPA.
Size-Exclusion Chromatography (SEC)
SEC is used for both purification and characterization. The conjugate should elute earlier than the unconjugated mAb and CPA, indicating a larger hydrodynamic radius. This method can also be used to quantify the amount of aggregation in the sample.
Determination of Enzyme-to-Antibody Ratio (EAR)
The enzyme-to-antibody ratio (EAR) can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the conjugate at 280 nm.
Formula: EAR = [(A280_conjugate - A280_mAb) / ε280_CPA] / [A280_mAb / ε280_mAb]
Where:
-
A280 is the absorbance at 280 nm.
-
ε280 is the molar extinction coefficient at 280 nm.
Note: This calculation assumes that the absorbance of the conjugate is the sum of the absorbances of its components.
Enzyme Activity Assay
The enzymatic activity of the conjugated CPA should be assessed to ensure that the conjugation process has not significantly impaired its function. This can be done using a suitable substrate for CPA and monitoring its conversion over time.
Antigen Binding Assay
An enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) should be performed to confirm that the antigen-binding affinity of the mAb has been retained after conjugation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and characterization of the mAb-CPA conjugate.
Table 1: Reagent Concentrations and Ratios for Conjugation
| Reagent | Stock Concentration | Molar Excess (relative to protein) |
| SPDP | 20 mM in DMSO | 20-fold |
| DTT | 1 M in water | - |
| SMCC | 20 mM in DMSO | 20-fold |
| Thiolated mAb : Maleimide-CPA | - | 1 : 1.5 |
Table 2: Typical Molar Extinction Coefficients for Characterization
| Protein/Compound | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| IgG Antibody | 280 | ~210,000 |
| Carboxypeptidase A | 280 | ~64,000 |
| Methotrexate | 280 | ~22,100 |
| Methotrexate | 372 | ~8,500 |
Note: Molar extinction coefficients for specific antibodies may vary. It is recommended to determine the exact value experimentally.
Conclusion
The ADEPT approach using a mAb-CPA conjugate and the prodrug MTX-Ala offers a promising strategy for targeted cancer therapy. The protocols outlined in this document provide a framework for the successful preparation and characterization of the antibody-enzyme conjugate. Careful optimization of each step and thorough characterization of the final product are critical for the development of a safe and effective therapeutic agent.
Application Notes and Protocols for Carboxypeptidase A-Mediated Activation of Methotrexate-α-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the study of Carboxypeptidase A (CPA)-mediated activation of the methotrexate (B535133) prodrug, Methotrexate-α-alanine (MTX-α-alanine). This system holds promise for targeted cancer therapy, where the selective conversion of a non-toxic prodrug into a potent cytotoxic agent occurs at the tumor site.
Introduction
Methotrexate (MTX) is a cornerstone of chemotherapy, acting as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1][2][3] Its systemic administration, however, is associated with significant toxicity to healthy, rapidly dividing cells. The prodrug strategy, utilizing MTX-α-alanine, aims to mitigate these side effects. MTX-α-alanine is a derivative of methotrexate where the α-carboxyl group is covalently linked to alanine.[4] This modification renders the drug significantly less toxic, presumably due to its inability to be internalized by the folate transport systems.[4]
The activation of MTX-α-alanine is achieved through the enzymatic activity of Carboxypeptidase A (CPA). CPA is a pancreatic exopeptidase that selectively cleaves C-terminal amino acids with aromatic or branched aliphatic side chains.[5] In the context of targeted therapy, CPA can be conjugated to a tumor-specific monoclonal antibody, localizing the enzyme to the tumor microenvironment. The subsequent administration of the MTX-α-alanine prodrug leads to its hydrolysis at the tumor site, releasing the active methotrexate and inducing localized cytotoxicity.
Data Presentation
The following tables summarize the quantitative data regarding the cytotoxicity of Methotrexate and its prodrug, Methotrexate-α-alanine, in the presence and absence of Carboxypeptidase A.
Table 1: In Vitro Cytotoxicity (ID50 Values)
| Cell Line | Compound | Condition | ID50 (M) | Reference |
| L1210 | Methotrexate (MTX) | - | 2.4 x 10⁻⁸ | [5] |
| L1210 | Methotrexate-α-alanine (MTX-α-alanine) | No Enzyme | 2.0 x 10⁻⁶ | [5] |
| L1210 | Methotrexate-α-alanine (MTX-α-alanine) | + Carboxypeptidase A (CPA) | 8.5 x 10⁻⁸ | [5] |
Signaling Pathway
The released Methotrexate primarily targets the folate metabolic pathway, leading to the inhibition of DNA synthesis and cell death.
References
- 1. droracle.ai [droracle.ai]
- 2. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 3. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Carboxypeptidase-mediated release of methotrexate from methotrexate alpha-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Methotrexate-alpha-alanine Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX) is a widely used chemotherapeutic agent that functions as a folate antagonist, inhibiting dihydrofolate reductase (DHFR) and thereby disrupting DNA synthesis in rapidly dividing cancer cells. However, its clinical efficacy can be limited by systemic toxicity and the development of drug resistance. Methotrexate-alpha-alanine (MTX-α-Ala) is a prodrug of methotrexate designed to improve its therapeutic index. This prodrug is relatively non-toxic in its native form and requires enzymatic activation by carboxypeptidase A (CPA) to release the active methotrexate molecule. This targeted activation strategy, often employed in antibody-directed enzyme prodrug therapy (ADEPT), aims to localize the cytotoxic effects of methotrexate to the tumor microenvironment, thereby reducing systemic side effects and potentially overcoming resistance mechanisms.[1][2]
These application notes provide detailed protocols for utilizing various cancer cell culture models to evaluate the efficacy of MTX-α-Ala. The described methodologies will enable researchers to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle, providing a comprehensive in vitro characterization of this targeted chemotherapeutic approach.
Recommended Cell Culture Models
The selection of appropriate cell lines is critical for evaluating the efficacy of MTX-α-Ala. It is recommended to use a panel of cell lines that includes both methotrexate-sensitive and methotrexate-resistant phenotypes. This allows for a thorough investigation of the prodrug's ability to overcome known resistance mechanisms.
Table 1: Recommended Cancer Cell Lines for this compound Efficacy Testing
| Cell Line | Cancer Type | Characteristics | Recommended Use |
| MCF-7 | Breast Adenocarcinoma | Methotrexate-sensitive, well-characterized. | Baseline efficacy studies. |
| MDA-MB-231 | Breast Adenocarcinoma | Can develop resistance to methotrexate. | Investigating efficacy in resistant phenotypes. |
| Saos-2 | Osteosarcoma | Parental cell line, sensitive to methotrexate. | Comparative studies with resistant counterparts. |
| Saos-2/MTXR | Osteosarcoma | Methotrexate-resistant subline. | Evaluating the ability to overcome acquired resistance. |
| HT-1080 | Fibrosarcoma | Methotrexate-sensitive. | General screening and mechanism of action studies. |
| UCLA-P3 | Lung Adenocarcinoma | Used in studies with CPA-antibody conjugates.[1] | Ideal for validating the targeted activation of MTX-α-Ala. |
| A549 | Lung Carcinoma | Exhibits variable sensitivity to methotrexate. | Assessing efficacy across different sensitivity profiles. |
| HCT-116 | Colon Carcinoma | Generally sensitive to methotrexate. | Efficacy testing in a gastrointestinal cancer model. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effects of MTX-α-Ala by measuring the metabolic activity of viable cells.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (MTX-α-Ala)
-
Carboxypeptidase A (CPA) from bovine pancreas
-
Methotrexate (MTX) as a positive control
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of MTX-α-Ala and MTX in complete culture medium at 2x the final desired concentrations.
-
For the activated prodrug group, prepare solutions of MTX-α-Ala with a fixed concentration of CPA (e.g., 1 µg/mL, optimization may be required).
-
Remove the overnight culture medium from the wells and add 100 µL of the drug solutions. Include the following controls:
-
Untreated cells (medium only)
-
Vehicle control (if applicable)
-
MTX-α-Ala alone
-
CPA alone
-
MTX alone
-
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values.
Table 2: Example Data Presentation for MTT Assay
| Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Untreated Control | 0 | 100 ± 5.2 | - |
| MTX | 0.01 | 85.3 ± 4.1 | 0.05 |
| 0.1 | 52.1 ± 3.8 | ||
| 1 | 21.7 ± 2.5 | ||
| MTX-α-Ala | 1 | 95.2 ± 6.3 | >10 |
| 10 | 88.9 ± 5.5 | ||
| 100 | 75.4 ± 7.1 | ||
| MTX-α-Ala + CPA | 0.1 | 70.6 ± 4.9 | 0.5 |
| 1 | 45.3 ± 3.2 | ||
| 10 | 15.8 ± 1.9 |
Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cancer cell lines
-
MTX-α-Ala, CPA, and MTX
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of MTX-α-Ala ± CPA and MTX for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Table 3: Example Data Presentation for Apoptosis Assay
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| MTX (IC50 conc.) | 45.7 ± 3.1 | 35.2 ± 2.5 | 19.1 ± 1.9 |
| MTX-α-Ala | 92.3 ± 2.8 | 3.1 ± 1.1 | 4.6 ± 1.3 |
| MTX-α-Ala + CPA | 50.2 ± 3.5 | 30.8 ± 2.9 | 19.0 ± 2.1 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Selected cancer cell lines
-
MTX-α-Ala, CPA, and MTX
-
6-well cell culture plates
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates as described for the apoptosis assay and treat for 24 hours.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Table 4: Example Data Presentation for Cell Cycle Analysis
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 60.5 ± 3.2 | 25.1 ± 2.1 | 14.4 ± 1.8 |
| MTX (IC50 conc.) | 35.8 ± 2.9 | 50.3 ± 3.5 | 13.9 ± 1.5 |
| MTX-α-Ala | 58.9 ± 3.5 | 26.5 ± 2.4 | 14.6 ± 1.9 |
| MTX-α-Ala + CPA | 38.2 ± 3.1 | 48.7 ± 3.8 | 13.1 ± 1.6 |
Visualizations
Caption: Experimental workflow for evaluating MTX-α-Ala efficacy.
Caption: Proposed signaling pathway of MTX-α-Ala action.
Caption: Overcoming methotrexate resistance with MTX-α-Ala.
References
Animal Models for In Vivo Studies of Methotrexate-alpha-alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1] However, its systemic administration is often associated with significant toxicity to rapidly dividing healthy cells.[2] To enhance tumor selectivity and minimize off-target effects, prodrug strategies have been explored. Methotrexate-alpha-alanine (MTX-α-Ala) is a conceptual prodrug where an alanine (B10760859) moiety is linked to the alpha-carboxyl group of methotrexate's glutamate (B1630785) residue.[3] This modification renders the drug inactive and is designed to be cleaved by specific enzymes, such as carboxypeptidases, that may be present at higher concentrations in the tumor microenvironment or delivered selectively through antibody-drug conjugates.[3][4] This document provides detailed application notes and protocols for the preclinical evaluation of MTX-α-Ala in animal models, drawing upon established methodologies for methotrexate and its conjugates.
I. Recommended Animal Models
The choice of an appropriate animal model is critical for evaluating the efficacy and toxicity of MTX-α-Ala. Both rodent models, primarily mice and rats, are widely used.
1. Xenograft Models in Immunocompromised Mice:
-
Rationale: To assess the antitumor activity against human cancers.
-
Recommended Strains: Nude (athymic) or SCID mice are commonly used due to their inability to reject human tumor cells.
-
Procedure:
-
Human cancer cell lines (e.g., from prostate, breast, or lung cancer) are cultured in vitro.
-
A suspension of 2 x 10^6 cells is injected subcutaneously into the flank of the mice.[5]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
-
-
Examples of Cell Lines:
2. Syngeneic Models in Immunocompetent Mice:
-
Rationale: To evaluate the therapeutic agent in the context of a fully functional immune system.
-
Recommended Strains: C57BL/6, BALB/c, DBA/2, C3H mice.[1]
-
Procedure:
-
Mouse tumor cell lines (e.g., 4T1 breast cancer) are implanted into the corresponding mouse strain.
-
Treatment is initiated when tumors reach a predetermined size.
-
3. Orthotopic Models:
-
Rationale: To study tumor growth in the relevant organ microenvironment, which can be more clinically relevant for metastasis studies.
-
Procedure: Tumor cells are implanted directly into the organ of origin (e.g., prostate, mammary fat pad).
4. Carcinogen-Induced Tumor Models:
-
Rationale: To model spontaneous tumor development.
-
Example: Chemically-induced skin tumors in SKH-1 mice using DMBA and TPA.[5]
5. Models for Inflammatory and Autoimmune Diseases:
-
Rationale: Given methotrexate's use in autoimmune diseases, MTX-α-Ala could be investigated in relevant models.
-
Example: Collagen-induced arthritis (CIA) in DBA/1 mice, a model for rheumatoid arthritis.[1][8]
II. Experimental Protocols
A. Preparation and Administration of this compound
-
Reconstitution:
-
For in vivo use, MTX-α-Ala should be reconstituted in a sterile, pyrogen-free vehicle. A common vehicle is sterile 0.9% Sodium Chloride Injection.
-
The desired stock concentration should be prepared, for instance, 1 mg/mL.
-
The pH may need to be adjusted to approximately 8.5 using sodium hydroxide (B78521) or hydrochloric acid to ensure solubility and stability.[9]
-
-
Dosage Calculation and Dilution:
-
Accurately weigh each animal before dosing to ensure precise dosage calculation.
-
Calculate the required volume of the stock solution based on the animal's body weight and the desired dose.
-
Further dilute the stock solution with the sterile vehicle to a final volume suitable for the chosen administration route (typically 100-200 µL for mice).[9]
-
-
Administration Routes:
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration in rodents. Hold the mouse firmly and inject into the lower abdominal quadrant.
-
Intravenous (i.v.) Injection: Typically administered via the tail vein. This route provides immediate systemic exposure.
-
Subcutaneous (s.c.) Injection: The solution is injected into the loose skin over the back.
-
Oral Gavage: For assessing oral bioavailability.
-
B. Efficacy Studies: Tumor Growth Inhibition
-
Animal Grouping: Randomly assign tumor-bearing animals to different treatment groups (e.g., vehicle control, MTX, MTX-α-Ala at various doses).
-
Treatment Schedule: The treatment can be administered daily, several times a week, or weekly, depending on the study design. For example, weekly for 3 weeks.[7]
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot mean tumor volume versus time for each group. Efficacy can be expressed as tumor growth inhibition (TGI) or as a Test/Control (T/C) ratio.[7]
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or based on a predetermined time point. Survival studies can also be conducted.
C. Toxicity Assessment
-
Body Weight: Monitor and record the body weight of each animal daily or at regular intervals. A significant drop in body weight (e.g., >15-20%) is a key indicator of toxicity.[2][9]
-
Clinical Observations: Observe animals daily for clinical signs of distress, such as lethargy, ruffled fur, hunched posture, and diarrhea.[9][10]
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood counts (to assess myelosuppression) and analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).[11]
-
Histopathology: Collect major organs (liver, kidney, spleen, bone marrow) for histopathological examination to identify any treatment-related toxicities.
III. Data Presentation
Table 1: Hypothetical Efficacy of MTX-α-Ala in a Human Prostate Cancer (PC3) Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | weekly x 3 | 1200 ± 150 | - |
| Methotrexate | 10 | i.p. | weekly x 3 | 600 ± 80 | 50 |
| MTX-α-Ala | 10 | i.p. | weekly x 3 | 720 ± 95 | 40 |
| MTX-α-Ala | 20 | i.p. | weekly x 3 | 480 ± 70 | 60 |
Table 2: Hypothetical Toxicity Profile of MTX-α-Ala
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Serum ALT (U/L) at Day 21 | Serum Creatinine (mg/dL) at Day 21 |
| Vehicle Control | - | < 2 | 45 ± 8 | 0.5 ± 0.1 |
| Methotrexate | 10 | 15 ± 3 | 150 ± 25 | 1.2 ± 0.3 |
| MTX-α-Ala | 10 | 8 ± 2 | 80 ± 15 | 0.7 ± 0.2 |
| MTX-α-Ala | 20 | 12 ± 4 | 120 ± 20 | 0.9 ± 0.2 |
IV. Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: General workflow for in vivo efficacy and toxicity studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic-pharmacodynamic modeling of methotrexate-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose Methotrexate Enhances Aminolevulinate-based Photodynamic Therapy in Skin Carcinoma Cells In-vitro and In-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pre-clinical evaluation of a methotrexate-albumin conjugate (MTX-HSA) in human tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reduction of methotrexate toxicity with improved nutritional status in tumor-bearing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro and in-vivo functional observation studies to establish therapeutic potential of alpha-ketoglutarate against methotrexate induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Characterization of Methotrexate-α-Alanine Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methotrexate (B535133) (MTX), a folate antagonist, is a widely used chemotherapeutic agent. To enhance its therapeutic index, reduce toxicity, and improve targeting, conjugation of MTX to various moieties, including amino acids like α-alanine, is a promising strategy. The resulting Methotrexate-α-alanine (MTX-Ala) conjugates require thorough analytical characterization to ensure identity, purity, and stability. This application note provides a detailed overview of the key analytical techniques and corresponding protocols for the comprehensive characterization of MTX-Ala conjugates.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of MTX-Ala conjugates. Both reversed-phase and size-exclusion chromatography can be employed depending on the nature of the conjugate.
Reversed-Phase HPLC (RP-HPLC) for Purity and Quantification
RP-HPLC is ideal for separating the MTX-Ala conjugate from the parent drug (MTX), the amino acid (α-alanine), and any synthesis-related impurities.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
A typical gradient might be a linear increase from 5% to 95% Solvent B over 20-30 minutes. The exact gradient should be optimized for the specific conjugate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is monitored at wavelengths characteristic of methotrexate, typically around 303 nm or 372 nm.
-
Sample Preparation: Dissolve the MTX-Ala conjugate in the initial mobile phase composition or a suitable solvent like DMSO, followed by filtration through a 0.22 µm syringe filter.
-
Quantification: A calibration curve is constructed by injecting known concentrations of a purified MTX-Ala standard and plotting the peak area against concentration.
Size-Exclusion Chromatography (SEC) for Macromolecular Conjugates
If the MTX-Ala is further conjugated to a larger carrier like a polymer or protein, SEC is used to determine the amount of free (unconjugated) MTX-Ala.
Experimental Protocol: Size-Exclusion Chromatography
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: A size-exclusion column appropriate for the molecular weight range of the macromolecular conjugate (e.g., Superdex® Peptide).[2]
-
Mobile Phase: An aqueous buffer, such as 0.1 M sodium bicarbonate, is typically used.[2]
-
Flow Rate: A lower flow rate, for instance, 0.4 mL/min, is often employed.[2]
-
Detection: UV detection at 302 nm.[2]
-
Analysis: The chromatogram will show separate peaks for the high molecular weight conjugate and the low molecular weight free MTX-Ala, allowing for quantification of the latter.
Data Presentation: HPLC Analysis
| Parameter | RP-HPLC | SEC |
| Column | C18 (250 x 4.6 mm, 5 µm) | Superdex® Peptide (150 x 4.6 mm) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) | 0.1 M Sodium Bicarbonate (isocratic) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection λ | 303 nm or 372 nm | 302 nm |
| Linear Range | 1.2 - 40 µM (example)[2] | 2.0 - 200 µM (example)[2] |
| LOD | ~0.3 µM (example)[2] | ~0.28 µM (example) |
| LOQ | ~1.0 µM (example)[2] | ~0.9 µM (example)[2] |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is indispensable for confirming the molecular weight and structural integrity of the MTX-Ala conjugate. It can be coupled with liquid chromatography (LC-MS) for enhanced specificity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique suitable for analyzing polar molecules like MTX-Ala conjugates.
Experimental Protocol: LC-ESI-MS
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source, often coupled to an HPLC system.
-
HPLC Conditions: Use the RP-HPLC conditions described in section 1.1, but with a volatile mobile phase modifier like formic acid instead of TFA if possible, as TFA can cause ion suppression.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used, as it will readily protonate the MTX-Ala conjugate.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight of the conjugate.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the MTX-Ala conjugate. For example, a lysine-methotrexate (B1675781) conjugate was identified by its [M+H]⁺ ion at m/z 711.32.[3]
-
-
Tandem MS (MS/MS): To further confirm the structure, the [M+H]⁺ ion can be isolated and fragmented. The resulting fragmentation pattern should be consistent with the structure of the MTX-Ala conjugate. For methotrexate, a characteristic transition is m/z 455.2→308.2.[4]
Data Presentation: Mass Spectrometry Data
| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| Methotrexate | 455.15 | 455.2 | 308.2 |
| α-Alanine | 90.05 | - | - |
| MTX-α-Ala | 526.20 | (To be determined) | (Fragments corresponding to loss of alanine (B10760859), cleavage of the pteridine (B1203161) ring, etc.) |
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in the MTX-Ala conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of the conjugate. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for methotrexate and its derivatives.[5]
-
Sample Preparation: Dissolve a sufficient amount of the purified conjugate in the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Analysis:
-
¹H NMR: Compare the spectrum of the conjugate to that of the starting materials (MTX and α-alanine). Look for the appearance of new signals or shifts in existing signals that confirm the formation of the amide bond between MTX and α-alanine. The aliphatic proton signals of alanine will be distinct from the aromatic and glutamic acid protons of methotrexate.
-
¹³C NMR: Confirm the presence of all expected carbon signals and look for shifts in the carbonyl carbons involved in the new amide bond.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and confirm the formation of the amide linkage.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory).
-
Data Acquisition: Acquire the spectrum over a range of approximately 4000-400 cm⁻¹.[6]
-
Spectral Analysis:
-
The FTIR spectrum of methotrexate shows characteristic bands for O-H stretching (~3351 cm⁻¹), N-H stretching (~3190 cm⁻¹), and C=O stretching of the carboxylic acid and amide groups (1670-1601 cm⁻¹).[7]
-
In the MTX-Ala conjugate, look for the characteristic amide I (C=O stretch) and amide II (N-H bend) bands. The formation of the new amide bond may lead to changes in the shape and position of the carbonyl stretching region compared to the parent MTX.
-
Data Presentation: Spectroscopic Data
| Technique | Key Observables for MTX-Ala Conjugate |
| ¹H NMR | Appearance of characteristic proton signals for the α-alanine moiety linked to the methotrexate backbone. Shifts in the signals of the glutamic acid residue of MTX. |
| ¹³C NMR | Presence of signals corresponding to the carbons of both MTX and α-alanine. A downfield shift of the carbonyl carbon involved in the new amide bond. |
| FTIR | Characteristic amide I (C=O stretch) and amide II (N-H bend) bands confirming the peptide linkage. Changes in the carbonyl stretching region (1600-1700 cm⁻¹) compared to MTX. |
Workflow and Pathway Diagrams
Experimental Workflow for MTX-Ala Conjugate Characterization
Caption: Workflow for synthesis, purification, and characterization of MTX-Ala conjugates.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical questions and the techniques used to answer them.
The comprehensive characterization of Methotrexate-α-alanine conjugates is critical for their development as potential therapeutic agents. A multi-faceted analytical approach combining chromatography (HPLC), mass spectrometry (MS), and spectroscopy (NMR, FTIR) is essential. This application note provides the foundational protocols and expected outcomes for each technique, enabling researchers to thoroughly validate the identity, purity, and structure of their synthesized conjugates.
References
- 1. Identification and quantitation of methotrexate and methotrexate metabolites in clinical high-dose therapy by high pressure liquid chromatography and field desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Development and characterization of lysine-methotrexate conjugate for enhanced brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrafast selective quantification of methotrexate in human plasma by high-throughput MALDI-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencescholar.us [sciencescholar.us]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Methotrexate-alpha-alanine Delivery to Tumor Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX), a potent inhibitor of dihydrofolate reductase (DHFR), is a widely used chemotherapeutic agent. However, its clinical efficacy is often limited by systemic toxicity and the development of drug resistance. Methotrexate-alpha-alanine (MTX-Ala) is a prodrug of MTX designed to improve its therapeutic index.[1] The rationale behind this approach is to deliver a less toxic form of the drug systemically, which is then selectively converted to the active MTX at the tumor site by specific enzymes, such as carboxypeptidase A (CPA).[1] This targeted activation can potentially increase the drug concentration at the tumor while minimizing exposure to healthy tissues.
These application notes provide a comprehensive overview of the methods and detailed protocols for assessing the delivery, activation, and efficacy of MTX-Ala at tumor sites. The methodologies cover quantitative analysis, in vivo and ex vivo imaging, and cellular assays to provide a robust framework for preclinical evaluation.
Quantitative Analysis of this compound and Methotrexate in Tumor Tissue by HPLC
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separate quantification of the prodrug (MTX-Ala) and the active drug (MTX) in biological matrices, including tumor tissue homogenates. This allows for the direct assessment of prodrug delivery and its conversion to the active form within the tumor microenvironment.
Data Presentation: HPLC Analysis Parameters
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and potassium dihydrogen orthophosphate buffer (e.g., 92:8 v/v), pH adjusted to 6.0 ± 0.05.[2] |
| Flow Rate | 1.0 - 1.4 mL/min.[2] |
| Detection | UV detector at 303 nm.[2] |
| Injection Volume | 20 µL |
| Retention Time (MTX) | Approximately 4.5 min (will vary based on exact conditions).[2] |
| Retention Time (MTX-Ala) | Expected to be different from MTX, requires optimization. |
| Quantitation Limit (MTX) | As low as 0.1 µM.[3] |
Experimental Protocol: HPLC Quantification
1. Materials:
-
Tumor tissue samples
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Methotrexate (MTX) and this compound (MTX-Ala) standards
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Tissue homogenizer
-
Centrifuge
-
HPLC system with UV detector
2. Sample Preparation (Tumor Tissue Homogenate):
-
Excise tumor tissue from the animal model and immediately place it on ice.
-
Weigh the tissue sample (typically 50-100 mg).
-
Add a known volume of ice-cold PBS (e.g., 1:4 w/v) and homogenize the tissue on ice until a uniform suspension is achieved.
-
To precipitate proteins, add an equal volume of cold TCA solution to the homogenate.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains MTX and MTX-Ala.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
3. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample supernatant.
-
Run the analysis for a sufficient time to allow for the elution of both MTX-Ala and MTX.
-
Record the chromatogram and identify the peaks corresponding to MTX-Ala and MTX based on the retention times of the standards.
-
Quantify the concentration of each compound by comparing the peak areas to a standard curve generated from known concentrations of MTX and MTX-Ala.
4. Data Analysis:
-
Construct a standard curve for both MTX and MTX-Ala by plotting peak area versus concentration.
-
Determine the concentration of MTX and MTX-Ala in the tumor homogenate from the standard curve.
-
Normalize the drug concentration to the initial weight of the tumor tissue (e.g., in µg/g of tissue).
Workflow for HPLC analysis of MTX-Ala and MTX in tumor tissue.
In Vivo and Ex Vivo Imaging of this compound Delivery
Fluorescence imaging is a powerful, non-invasive technique to visualize the biodistribution and tumor accumulation of drug conjugates in real-time. This requires the synthesis of a fluorescently labeled MTX-Ala.
Experimental Protocol: In Vivo Imaging
1. Synthesis of Fluorescently Labeled MTX-Ala (Conceptual Protocol):
This protocol is conceptual and would require optimization. It is based on the principle of first labeling L-alanine with a fluorescent dye and then conjugating it to the methotrexate precursor.
-
Step 1: Synthesis of Fluorescently Labeled L-Alanine:
-
Select a suitable fluorescent dye with an amine-reactive group (e.g., an NHS ester or isothiocyanate) and desired spectral properties (e.g., a near-infrared dye for deep tissue imaging).
-
React the fluorescent dye with a protected L-alanine derivative (e.g., with a protected carboxyl group) in an appropriate solvent system.
-
Purify the fluorescently labeled alanine (B10760859) derivative using chromatography (e.g., HPLC).
-
Deprotect the carboxyl group to yield the fluorescent L-alanine.
-
-
Step 2: Conjugation to Methotrexate:
-
Activate the alpha-carboxyl group of the glutamate (B1630785) moiety of a methotrexate precursor using a suitable coupling agent (e.g., DCC/NHS).
-
React the activated methotrexate precursor with the fluorescently labeled L-alanine.
-
Purify the final fluorescent MTX-Ala conjugate using HPLC.
-
Characterize the conjugate using mass spectrometry and spectrophotometry to confirm its identity and purity.
-
2. Animal Model and Administration:
-
Use immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors from a relevant cancer cell line.
-
Administer the fluorescently labeled MTX-Ala conjugate to the tumor-bearing mice, typically via tail vein injection.
3. In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice.
-
Acquire whole-body fluorescent images using an in vivo imaging system (IVIS) with the appropriate excitation and emission filters for the chosen fluorophore.
4. Ex Vivo Imaging:
-
At the final time point, euthanize the mice.
-
Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Arrange the tissues in the imaging system and acquire ex vivo fluorescent images to confirm the in vivo biodistribution and quantify the signal in each organ.
5. Data Analysis:
-
Quantify the fluorescent signal intensity in the tumor and other organs at each time point.
-
Calculate the tumor-to-background ratio to assess the targeting efficiency.
Experimental workflow for in vivo and ex vivo imaging.
In Vitro Cytotoxicity and Prodrug Activation Assays
In vitro assays are crucial to determine the cytotoxicity of MTX-Ala relative to MTX and to confirm its activation by the target enzyme.
Data Presentation: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Condition | IC50 (M) |
| Methotrexate (MTX) | UCLA-P3 | - | 5.2 x 10⁻⁸ |
| This compound (MTX-Ala) | UCLA-P3 | Without Carboxypeptidase A | 8.9 x 10⁻⁶ |
| This compound (MTX-Ala) | UCLA-P3 | With Carboxypeptidase A Conjugate | 1.5 x 10⁻⁶ |
| Methotrexate (MTX) | L1210 | - | 2.4 x 10⁻⁸ |
| This compound (MTX-Ala) | L1210 | Without Carboxypeptidase A | 2.0 x 10⁻⁶ |
| This compound (MTX-Ala) | L1210 | With Carboxypeptidase A | 8.5 x 10⁻⁸ |
Experimental Protocol: MTT Cytotoxicity Assay
1. Materials:
-
Cancer cell line of interest (e.g., a folate receptor-overexpressing line)
-
Complete cell culture medium
-
Methotrexate (MTX) and this compound (MTX-Ala)
-
Carboxypeptidase A (CPA) enzyme
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of MTX and MTX-Ala in complete culture medium.
-
Prepare a set of MTX-Ala dilutions that also contain a fixed, non-toxic concentration of CPA.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each condition.
Targeted activation of MTX-Ala at the tumor site.
Conclusion
The assessment of this compound delivery to tumor sites requires a multi-faceted approach. The protocols outlined in these application notes provide a framework for the quantitative analysis of prodrug and active drug concentrations, the visualization of biodistribution and tumor accumulation, and the in vitro evaluation of cytotoxicity and targeted activation. Together, these methods will enable a thorough preclinical evaluation of MTX-Ala and similar prodrug strategies, facilitating the development of more effective and less toxic cancer therapies.
References
- 1. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Synthesis of methotrexate prodrugs as an approach for drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methotrexate-alpha-alanine in Specific Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methotrexate-alpha-alanine (MTX-Ala), a prodrug of the widely used anticancer agent Methotrexate (B535133) (MTX), in specific cancer cell lines. This document includes a summary of its mechanism of action, quantitative data on its cytotoxic effects, and detailed protocols for its in vitro evaluation.
Introduction
Methotrexate functions as an anticancer agent by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and, consequently, DNA replication and cell division.[1][2] This inhibition primarily affects rapidly proliferating cells, such as cancer cells.[2] this compound is a prodrug form of MTX, designed to be less toxic than the parent drug.[3] Its mechanism of action relies on the enzymatic cleavage of the alpha-alanine moiety by carboxypeptidase A (CPA), which can be targeted to tumor sites, to release the active MTX.[1][3] This targeted activation aims to enhance the therapeutic window of Methotrexate by concentrating its cytotoxic effects at the tumor location, thereby reducing systemic toxicity.[4]
Data Presentation
The cytotoxic activity of this compound has been evaluated in several cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (ID50) values.
| Cell Line | Compound | Condition | ID50 (M) |
| UCLA-P3 (Human Lung Adenocarcinoma) | This compound | Without conjugate-bound Carboxypeptidase A | 8.9 x 10⁻⁶ |
| This compound | With conjugate-bound Carboxypeptidase A | 1.5 x 10⁻⁶ | |
| Methotrexate | - | 5.2 x 10⁻⁸ | |
| L1210 (Murine Leukemia) | This compound | Without Carboxypeptidase A | 2.0 x 10⁻⁶ |
| This compound | With Carboxypeptidase A | 8.5 x 10⁻⁸ | |
| Methotrexate | - | 2.4 x 10⁻⁸ |
Data sourced from references[1][5].
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound activation and action.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Experimental Protocols
The following protocols provide a general framework for the in vitro evaluation of this compound. These should be optimized based on the specific cell line and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
-
Dissolution: Due to the limited solubility of methotrexate and its derivatives in aqueous solutions, it is recommended to first dissolve this compound in a small volume of a suitable solvent. For methotrexate, a minimal amount of 0.1 M NaOH is often used, followed by dilution with phosphate-buffered saline (PBS) or cell culture medium to the desired stock concentration. A similar approach can be tested for this compound. Alternatively, sterile dimethyl sulfoxide (B87167) (DMSO) can be used.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol is adapted for determining the cytotoxic effects of this compound in the presence or absence of the activating enzyme, Carboxypeptidase A.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Carboxypeptidase A (from bovine pancreas)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
For experiments involving enzymatic activation, prepare a solution of Carboxypeptidase A in complete culture medium at the desired concentration.
-
Carefully remove the overnight culture medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
For the enzyme-activated groups, add 100 µL of the medium containing both this compound and Carboxypeptidase A.
-
Include control wells: cells with medium only (untreated control), cells with Carboxypeptidase A only, and medium only (blank).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the ID50 value using appropriate software.
-
Protocol 3: Antibody-Directed Enzyme Prodrug Therapy (ADEPT) In Vitro Model
This protocol outlines a more targeted approach, mimicking the ADEPT strategy.
Procedure:
-
Cell Seeding: Seed target cancer cells in 96-well plates as described in Protocol 2.
-
Conjugate Binding:
-
Prepare a solution of the Carboxypeptidase A-monoclonal antibody conjugate in a serum-free medium.
-
Wash the cells once with serum-free medium.
-
Incubate the cells with the conjugate solution for 1-2 hours at 4°C to allow binding to the cell surface antigen.
-
Wash the cells three times with cold serum-free medium to remove any unbound conjugate.
-
-
Prodrug Treatment:
-
Add 100 µL of complete medium containing serial dilutions of this compound to the wells.
-
-
Incubation and Assay:
-
Follow steps 3 through 5 of Protocol 2 to determine the cytotoxicity.
-
Conclusion
This compound shows potential as a prodrug for targeted cancer therapy. Its efficacy is dependent on the presence of an activating enzyme, such as Carboxypeptidase A, which can be delivered to the tumor site using strategies like ADEPT. The provided protocols offer a foundation for researchers to explore the application of this compound in various cancer cell lines and to further investigate its therapeutic potential. Further studies are warranted to evaluate its efficacy in a broader range of cancer models and to optimize its activation for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for ADEPT Studies Using Methotrexate-alpha-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Antibody-Directed Enzyme Prodrug Therapy (ADEPT) with Methotrexate-alpha-alanine
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is a targeted cancer therapy strategy designed to selectively deliver a cytotoxic agent to tumor cells while minimizing systemic toxicity. This is a two-step approach. First, an antibody-enzyme conjugate is administered and allowed to localize at the tumor site by binding to a tumor-associated antigen. After the unbound conjugate is cleared from circulation, a non-toxic prodrug is administered. The localized enzyme at the tumor site then converts the prodrug into its active, cytotoxic form, leading to targeted tumor cell death.
This compound (MTX-α-Ala) is a prodrug of the potent chemotherapeutic agent Methotrexate (B535133) (MTX). MTX inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, thereby disrupting DNA and RNA synthesis and leading to cell death. MTX-α-Ala is significantly less toxic than MTX because the addition of the alanine (B10760859) moiety prevents it from being transported into cells. In the ADEPT setting, an enzyme such as Carboxypeptidase A (CPA) or Carboxypeptidase G2 (CPG2) is conjugated to a tumor-specific antibody. This conjugate localizes to the tumor, and upon subsequent administration of MTX-α-Ala, the enzyme cleaves the alanine group, releasing active MTX directly at the tumor site. This localized activation enhances the therapeutic index of Methotrexate, concentrating its cytotoxic effects on the tumor while sparing healthy tissues.
Preclinical Experimental Design
A robust preclinical experimental design is crucial for evaluating the efficacy and safety of an ADEPT system utilizing this compound. This involves a series of in vitro and in vivo studies to characterize the antibody-enzyme conjugate, the prodrug, and their combined therapeutic effect.
Key Components and Considerations
-
Antibody Selection: The monoclonal antibody (mAb) must be highly specific for a tumor-associated antigen that is abundantly expressed on the surface of the target cancer cells with minimal expression on healthy tissues. The mAb should exhibit high affinity and be efficiently internalized if intracellular drug delivery is desired, although for this ADEPT system, extracellular activation is the primary mechanism.
-
Enzyme Selection: The enzyme must be capable of efficiently converting this compound to Methotrexate. Carboxypeptidase A (CPA) and Carboxypeptidase G2 (CPG2) are commonly used enzymes for this purpose. CPG2, a bacterial enzyme, is particularly advantageous as it has no human equivalent, reducing the chances of off-target prodrug activation.
-
Antibody-Enzyme Conjugate (AEC): The method of conjugation should be stable and not compromise the function of either the antibody or the enzyme. The stoichiometry of the enzyme to antibody ratio in the conjugate should be optimized and characterized.
-
Prodrug: this compound should be synthesized to a high purity. Its stability in plasma and its lower cytotoxicity compared to Methotrexate must be confirmed.
-
Animal Model: An appropriate animal model, typically immunodeficient mice bearing human tumor xenografts expressing the target antigen, is required for in vivo efficacy and toxicity studies.
In Vitro Studies
-
Binding Affinity of AEC: The binding affinity of the antibody-enzyme conjugate to the target tumor cells should be determined and compared to the unconjugated antibody using methods like flow cytometry or ELISA.
-
Enzyme Activity of AEC: The enzymatic activity of the conjugate should be assessed to ensure that the conjugation process has not significantly impaired the enzyme's ability to convert the prodrug.
-
In Vitro Cytotoxicity: The cornerstone of in vitro evaluation is the cytotoxicity assay, which measures the ability of the ADEPT system to kill cancer cells.
In Vivo Studies
-
Pharmacokinetics of AEC: The pharmacokinetic profile of the antibody-enzyme conjugate is determined to understand its distribution, clearance rate, and tumor localization. This is critical for determining the optimal time window for prodrug administration.
-
In Vivo Efficacy: The antitumor efficacy of the complete ADEPT system is evaluated in tumor-bearing animal models. This involves administering the AEC, allowing for clearance, and then administering the MTX-α-Ala prodrug. Tumor growth inhibition and survival are the primary endpoints.
-
Toxicity Studies: The systemic toxicity of the ADEPT regimen is assessed by monitoring animal weight, clinical signs of distress, and by histological analysis of major organs.
Quantitative Data Summary
The following tables summarize key quantitative data that should be generated during preclinical evaluation.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | IC50 (M) without AEC | IC50 (M) with AEC |
| Methotrexate (MTX) | UCLA-P3 | 5.2 x 10⁻⁸ | N/A |
| This compound (MTX-α-Ala) | UCLA-P3 | 8.9 x 10⁻⁶ | 1.5 x 10⁻⁶[1] |
| Methotrexate (MTX) | L1210 | 2.4 x 10⁻⁸ | N/A |
| This compound (MTX-α-Ala) | L1210 | 2.0 x 10⁻⁶ | 8.5 x 10⁻⁸ (with CPA) |
Table 2: Enzyme Kinetic Parameters for Carboxypeptidase G2 (CPG2)
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (µM⁻¹s⁻¹) |
| Methotrexate | 8 | 400-600 | N/A |
| Methotrexate-alpha-phenylalanine | N/A | N/A | 0.44 (for hCPA1)[2] |
| MTX-α-3-cyclobutylphenylalanine | N/A | N/A | 1.8 (for hCPA1-T268G)[2] |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Animal Model | Tumor Type | Tumor Growth Inhibition (%) | Survival Advantage |
| Saline Control | Nude Mice | Human Lung Adenocarcinoma Xenograft | 0 | - |
| MTX-α-Ala only | Nude Mice | Human Lung Adenocarcinoma Xenograft | <10 | Minimal |
| AEC only | Nude Mice | Human Lung Adenocarcinoma Xenograft | ~15 | Minimal |
| AEC + MTX-α-Ala (ADEPT) | Nude Mice | Human Lung Adenocarcinoma Xenograft | >80 | Significant increase |
| Methotrexate | Nude Mice | Human Lung Adenocarcinoma Xenograft | ~60 | Moderate |
Table 4: Pharmacokinetic Parameters of Methotrexate
| Parameter | Value (in Humans) |
| Volume of Distribution (Vd) | 0.75 L/kg |
| Time to Peak Concentration (Tmax) | 1-4 hours (oral) |
| Maximal Concentration (Cmax) | 0.25-2.0 µM (low dose) |
| Elimination Half-life (t½) | 3-10 hours (low dose) |
| Clearance (CL) | 8.2 - 8.45 L/h (in PCNSL patients)[3] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxicity of Methotrexate, this compound, and the ADEPT system on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., UCLA-P3, a human lung adenocarcinoma cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Methotrexate (MTX) stock solution
-
This compound (MTX-α-Ala) stock solution
-
Antibody-Enzyme Conjugate (AEC)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the target cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
For ADEPT group:
-
Gently aspirate the culture medium from the wells.
-
Add the antibody-enzyme conjugate diluted in culture medium to the designated wells and incubate for 1 hour at 37°C to allow for binding.
-
Wash the wells three times with PBS to remove unbound conjugate.
-
Add serial dilutions of this compound to the wells.
-
-
For control groups:
-
Prepare serial dilutions of Methotrexate and this compound in complete culture medium.
-
Add the dilutions to the respective wells.
-
Include wells with cells and medium only as a negative control.
-
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
If using an adherent cell line, carefully aspirate the medium without disturbing the formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol 2: In Vivo ADEPT Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the antitumor efficacy of the this compound ADEPT system in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice)
-
Tumor cells expressing the target antigen (e.g., human colorectal cancer cell line LS174T)
-
Matrigel (optional, for subcutaneous tumor cell injection)
-
Antibody-Enzyme Conjugate (AEC)
-
This compound (MTX-α-Ala)
-
Sterile PBS
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Inject 1 x 10⁶ to 5 x 10⁶ tumor cells subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., saline, AEC only, MTX-α-Ala only, AEC + MTX-α-Ala, MTX).
-
-
Treatment Administration:
-
Day 0: Administer the antibody-enzyme conjugate (e.g., 10 mg/kg) intravenously (i.v.) to the mice in the ADEPT and AEC only groups.
-
Clearance Period: Allow a predetermined period (e.g., 48-72 hours) for the unbound AEC to clear from the circulation. The optimal clearance time should be determined in prior pharmacokinetic studies.
-
Prodrug Administration: After the clearance period, administer this compound (e.g., 50 mg/kg) intraperitoneally (i.p.) or intravenously (i.v.) to the mice in the ADEPT and MTX-α-Ala only groups. This can be a single dose or a multi-dose regimen.
-
Administer Methotrexate (at its maximum tolerated dose) and saline to the respective control groups according to a predetermined schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Observe the mice for any clinical signs of distress.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
A secondary endpoint can be overall survival.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the control group.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the differences between treatment groups.
-
Generate Kaplan-Meier survival curves and perform a log-rank test to compare survival between groups.
-
Visualizations
Signaling Pathway of Methotrexate
Caption: Mechanism of action of Methotrexate.
Experimental Workflow for In Vivo ADEPT Study
Caption: General workflow for an in vivo ADEPT study.
Logical Relationship of ADEPT Components
Caption: Logical relationship of ADEPT components.
References
- 1. Analysis of antibody-enzyme conjugate clearance by investigation of prodrug and active drug in an ADEPT clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward antibody-directed enzyme prodrug therapy with the T268G mutant of human carboxypeptidase A1 and novel in vivo stable prodrugs of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Population pharmacokinetics of high-dose methotrexate in patients with primary central nervous system lymphoma [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methotrexate-alpha-alanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Methotrexate-alpha-alanine (MTX-α-Ala). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve your synthesis yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound? A1: this compound is typically synthesized through two main routes: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] SPPS involves attaching the C-terminal amino acid to a solid resin support and sequentially adding the subsequent amino acids.[1][2] Solution-phase synthesis involves reacting the protected amino acid derivatives in a suitable solvent, followed by purification after each step.[3] The choice of method often depends on the scale of the synthesis, available equipment, and purification capabilities.
Q2: Which carboxyl group of Methotrexate (B535133) should be coupled with alanine (B10760859)? A2: For the synthesis of this compound, the alpha-carboxyl group of the glutamate (B1630785) moiety of Methotrexate is coupled to the amino group of alanine.[4] It is crucial to employ selective protection strategies to ensure the reaction occurs at the desired position, as Methotrexate also possesses a gamma-carboxyl group.[5]
Q3: What are the critical starting materials for this synthesis? A3: A key precursor is 4-amino-4-deoxy-N10-methylpteroic acid, which constitutes the pteridine (B1203161) and p-aminobenzoic acid portions of Methotrexate. This intermediate is then coupled with an L-glutamic acid derivative, which is subsequently coupled with alanine. Alternatively, Methotrexate itself can be used with appropriate protection of the gamma-carboxyl group before coupling with a protected alanine derivative.
Q4: How can I monitor the progress of the coupling reaction? A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time. A successful reaction will show the disappearance of the limiting starting material and the appearance of a new spot or peak corresponding to the product.
Q5: What are the common impurities in this compound synthesis? A5: Impurities can arise from several sources, including incomplete reactions (unreacted starting materials), side reactions (e.g., racemization, formation of deletion sequences in SPPS), and degradation of the product.[3][7] Common chemical impurities related to the methotrexate moiety itself can also be present if the starting material is not pure.[8] Purification is essential to remove these impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inefficient activation of the carboxylic acid.- Steric hindrance from protecting groups.- Sub-optimal reaction temperature or time.- Poor quality of reagents or solvents. | - Switch to a more powerful coupling reagent (e.g., from DCC/HOBt to HATU or COMU).- Increase reaction time and/or temperature (e.g., run the reaction overnight or warm to 40-50°C).- Use a 1.5 to 2-fold excess of the coupling reagent and the amino acid being added .- Ensure all reagents and solvents are anhydrous , as moisture can quench the reaction. |
| Incomplete Reaction (Starting Material Remains) | - Insufficient equivalents of coupling reagent or amine.- Short reaction time.- Aggregation of the peptide chain. | - Add another equivalent of the coupling reagent and amine and allow the reaction to proceed for several more hours.- Perform a double coupling : after the initial coupling, filter and wash the resin (for SPPS) or perform a work-up and then repeat the coupling step with fresh reagents.[9]- Change the solvent to one that better solubilizes the reactants and intermediates (e.g., from DCM to DMF or NMP).[9] |
| Multiple Spots on TLC / Peaks in HPLC (Side Products) | - Racemization during activation/coupling.- Side reactions involving protecting groups.- Formation of by-products like N-acylurea (with carbodiimide (B86325) reagents).[10] | - Add a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) if not already in use.[10]- Lower the reaction temperature during the activation step.[8]- Choose a coupling reagent less prone to side reactions (e.g., phosphonium (B103445) or uronium salts over carbodiimides).- Optimize purification methods , such as adjusting the gradient in reverse-phase HPLC, to better separate the desired product from impurities.[11] |
| Difficulty in Product Purification | - Product is insoluble in common solvents.- Co-elution of impurities with the product during chromatography. | - Perform a precipitation/crystallization step before chromatographic purification. This can be achieved by adding an anti-solvent (a solvent in which the product is insoluble but impurities are soluble).- Optimize the HPLC method : try a different column, mobile phase composition, or gradient slope to improve resolution.[11][12]- For insoluble products, consider using a different work-up procedure or employing a solvent system known to dissolve similar compounds. |
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yield and minimizing side reactions, particularly when dealing with sterically hindered amino acids or complex peptide sequences. The following table provides a comparative overview of commonly used coupling reagents for peptide synthesis. Yields are representative and can vary based on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Base | Typical Reaction Time | Reported Yield (%) | Key Features & Considerations |
| HATU | (Internal HOAt) | DIPEA | 30-60 min | ~99% | Highly efficient, especially for hindered couplings; may cause guanidinylation of the free amine if used in excess.[13][14] |
| HBTU | (Internal HOBt) | DIPEA | 30-60 min | ~95-98% | A reliable and widely used reagent for routine synthesis.[13][14] |
| PyBOP | HOBt | DIPEA | 30-90 min | ~95% | Phosphonium salt-based, avoids guanidinylation side reactions.[13][14] |
| COMU | (Internal Oxyma) | DIPEA | 15-30 min | >99% | Very fast and efficient; considered a safer alternative to benzotriazole-based reagents.[13][14][15] |
| DCC | HOBt | N/A | 2-4 hours | ~80-90% | Cost-effective but can lead to the formation of insoluble dicyclohexylurea (DCU) by-product, which can complicate purification.[3][10] |
Data synthesized from multiple sources for comparative purposes.[3][10][13][14][15]
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound Diethyl Ester
This protocol describes the coupling of N-benzyloxycarbonyl (Cbz)-protected Methotrexate with L-alanine ethyl ester, followed by deprotection.
Step 1: Protection of Methotrexate
-
This step is crucial to ensure selective coupling at the alpha-carboxyl group. A detailed procedure for the selective protection of the gamma-carboxyl group of methotrexate is required, which is a complex multi-step process and is assumed to be completed prior to this protocol. The resulting product is γ-benzyl-Methotrexate.
Step 2: Coupling Reaction
-
Dissolve γ-benzyl-Methotrexate (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, neutralize L-alanine ethyl ester hydrochloride (1.2 equivalents) with N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) in anhydrous DMF.
-
Add the neutralized L-alanine ethyl ester solution to the activated Methotrexate mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Step 4: Deprotection
-
Dissolve the purified, protected dipeptide in a suitable solvent (e.g., methanol).
-
Perform catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the Cbz and benzyl (B1604629) protecting groups.
-
Filter the catalyst and concentrate the filtrate to obtain the crude this compound.
-
Purify the final product by reverse-phase HPLC.
Protocol 2: HPLC Purification of this compound
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 303 nm.[17]
-
Procedure: Dissolve the crude product in a minimal amount of the initial mobile phase composition. Inject the solution onto the equilibrated HPLC system. Collect fractions corresponding to the main product peak. Analyze the fractions for purity and pool the pure fractions. Lyophilize the pooled fractions to obtain the final product as a TFA salt.
Visualizations
Caption: General workflow for the solution-phase synthesis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield issues.
References
- 1. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. biotage.com [biotage.com]
- 10. bachem.com [bachem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Method for Analysis of Methotrexate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. Methotrexate determination in pharmaceuticals by enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming stability issues of Methotrexate-alpha-alanine in solution
Welcome to the technical support center for Methotrexate-α-alanine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. While Methotrexate-α-alanine is a specific prodrug, its stability is largely governed by the core methotrexate (B535133) (MTX) structure. This resource provides troubleshooting advice and frequently asked questions based on established data for methotrexate.
Frequently Asked Questions (FAQs)
Q1: What is Methotrexate-α-alanine and how does its structure relate to stability?
A1: Methotrexate-α-alanine is a prodrug of Methotrexate (MTX), where an α-alanine molecule is covalently linked to the glutamate (B1630785) portion of MTX.[1] This modification is designed for targeted activation, often by enzymes like carboxypeptidase A, to release the active parent drug, MTX.[1][2] While the peptide bond to alanine (B10760859) introduces a new potential site for hydrolysis, the primary stability concerns are related to the core MTX structure, which is susceptible to degradation from factors like pH, light, and temperature.[3][4]
Q2: What are the main degradation pathways for Methotrexate in solution?
A2: Methotrexate primarily degrades via two pathways:
-
Hydrolysis: At pH levels above 7, MTX can hydrolyze to form N¹⁰-methylpteroic acid.[3] This reaction follows first-order kinetics and accelerates rapidly at pH above 9.[3]
-
Photodegradation: Exposure to light, particularly fluorescent light or UV irradiation (e.g., 254 nm), can cause cleavage of the molecule.[3][5][6] This process can generate multiple degradation products, including 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[3] Photodegradation is a significant issue, especially in dilute solutions.[4]
Q3: What is the optimal pH for storing a Methotrexate-α-alanine solution?
A3: Based on data for the parent compound, methotrexate solutions are most stable in a pH range of 6.0 to 8.0.[4] Maximum stability for MTX has been observed around pH 7.[7] Both highly acidic and highly alkaline conditions should be avoided to minimize hydrolytic degradation.
Q4: How should I store my Methotrexate-α-alanine solutions?
A4: To ensure stability, solutions should be:
-
Protected from light: Always store solutions in amber-colored vials or wrap containers in aluminum foil.[4][8][9]
-
Refrigerated: Storing at 2-8°C is recommended for short-to-medium term storage (days to weeks).[8][10]
-
Buffered Appropriately: Use a buffer system to maintain a pH between 6.0 and 8.0.
-
Consider Concentration: Very dilute solutions (e.g., 0.1 mg/mL) are more susceptible to photodegradation than more concentrated solutions (e.g., 25 mg/mL).[4][10]
Q5: Can I freeze my solutions for long-term storage?
A5: Yes, freezing at -20°C has been shown to be an effective method for long-term storage of methotrexate solutions. Studies have shown that MTX is stable for up to 12 weeks when frozen, and can withstand multiple freeze-thaw cycles without significant degradation.[4]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with Methotrexate-α-alanine solutions.
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Solution appears cloudy or has visible precipitates. | 1. Poor Solubility: MTX is known to be practically insoluble in water in its non-ionized form.[11] 2. pH Shift: The solution pH may have shifted outside the optimal range (6-8), causing the compound to precipitate. 3. Degradation: Some degradation products may have lower solubility. | 1. Ensure the pH of your solvent/buffer is in the optimal 6-8 range before dissolving the compound.[4] 2. Consider using formulation strategies like complexation with cyclodextrins to enhance aqueous solubility.[9][11][12] 3. Re-measure the pH of the solution; adjust if necessary with a suitable buffer. |
| HPLC analysis shows multiple unexpected peaks. | 1. Photodegradation: The solution was likely exposed to light.[3][4] 2. Hydrolysis: The solution may have been stored at a suboptimal pH or elevated temperature.[3] 3. Oxidative Degradation: The compound shows some vulnerability to oxidative stress.[13] | 1. Immediately protect all stock and working solutions from light using amber vials or foil wrapping.[8] 2. Prepare fresh solutions using a degassed buffer within the pH 6-8 range and store at 2-8°C. 3. Review the entire experimental workflow to identify any steps where the solution is exposed to light or high temperatures for extended periods. |
| Loss of compound potency or concentration over time. | 1. Chemical Instability: Gradual degradation due to hydrolysis or photolysis under experimental conditions.[14] 2. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics). | 1. Confirm storage conditions (light protection, temperature, pH). MTX solutions at 0.2 mg/mL in 5% dextrose injection were only stable for 3 days at 25°C.[7] 2. Run a time-course stability study under your specific experimental conditions (see protocol below). 3. Use polypropylene (B1209903) or glass containers where possible. Studies often use non-PVC bags or plastic syringes for storing MTX solutions.[7][10] |
| Solution changes color (e.g., develops an orange tint). | 1. Interaction with Metals: Contact with aluminum components (e.g., needles) can cause the formation of orange crystals.[4] 2. Extensive Degradation: Severe degradation can sometimes lead to colored byproducts. | 1. Avoid direct contact of the solution with aluminum parts. Use stainless steel or polymer-based needles and equipment. 2. Discard the solution and prepare a fresh batch, ensuring adherence to all stability protocols. |
Data on Methotrexate Stability
The following tables summarize stability data for the parent compound, Methotrexate, under various conditions. This data provides a strong baseline for handling Methotrexate-α-alanine.
Table 1: Stability of Methotrexate Solutions Under Different Storage Conditions
| Concentration | Diluent | Container | Storage Condition | Duration | Remaining Drug (%) | Reference |
| 2.5 mg/mL | Ora-Plus/Ora-Sweet SF | Amber Bottle | 2-8°C | 25 Days | 96.20% | [8] |
| 0.2 mg/mL | 5% Dextrose Injection | - | 25°C (protected from light) | 3 Days | Stable | [7] |
| 20 mg/mL | 5% Dextrose Injection | - | 25°C (protected from light) | 28 Days | Stable | [7] |
| 0.2 mg/mL | 0.9% NaCl Injection | - | 25°C (protected from light) | 28 Days | Stable | [7] |
| 20 mg/mL | 0.9% NaCl Injection | - | 25°C (protected from light) | 28 Days | Stable | [7] |
| 0.1 mg/mL | 0.9% NaCl or 5% Glucose | non-PVC bag | 2-8°C (protected from light) | 56 Days | Stable | [10] |
| 5-1000 mg/50mL | 0.9% NaCl | PVC bag | -20°C | 12 Weeks | No loss | [4] |
Experimental Protocols & Visualizations
Key Degradation Pathways of Methotrexate
The core structure of Methotrexate-α-alanine is susceptible to degradation through hydrolysis and photolysis.
References
- 1. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. mdpi.com [mdpi.com]
- 10. Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags - GaBIJ [gabi-journal.net]
- 11. Triethanolamine Stabilization of Methotrexate-β-Cyclodextrin Interactions in Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. ajprui.com [ajprui.com]
- 14. Instability kinetic evaluation of methotrexate in physiologic pH and temperature condition [tips.sums.ac.ir]
Preventing premature activation of Methotrexate-alpha-alanine in serum
Welcome to the technical support center for Methotrexate-α-alanine (MTX-Ala). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature activation of this prodrug in serum during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is Methotrexate-α-alanine (MTX-Ala) and why is its stability in serum a concern?
A1: Methotrexate-α-alanine (MTX-Ala) is a prodrug of Methotrexate (B535133) (MTX), a potent chemotherapeutic agent. A prodrug is an inactive form of a drug that is converted into its active form in the body. MTX-Ala is designed to be activated by the enzyme carboxypeptidase A (CPA), which is often targeted to tumor sites in antibody-directed enzyme prodrug therapy (ADEPT). The primary concern is the premature activation of MTX-Ala into the highly cytotoxic MTX in the bloodstream (serum) before it reaches the target tumor site. This can lead to systemic toxicity and reduced therapeutic efficacy. This premature activation is primarily due to the activity of endogenous carboxypeptidases present in human serum.
Q2: Which enzymes in human serum can prematurely activate MTX-Ala?
A2: Human serum contains several carboxypeptidases that could potentially hydrolyze the peptide bond in MTX-Ala, releasing the active MTX. The main enzyme of concern is Carboxypeptidase N (CPN) . CPN is a zinc metalloprotease found in blood plasma that cleaves C-terminal basic amino acids (like arginine and lysine). While its primary substrates are basic amino acids, it can also have some activity on neutral amino acids like alanine, albeit at a much lower rate.[1][2] It is important to note that human serum has been shown to hydrolyze MTX-arginine, a similar prodrug, but the hydrolysis of MTX-Ala by serum is significantly lower.[1]
Q3: How should I store and handle MTX-Ala to ensure its stability?
A3: Proper storage and handling are critical to prevent the degradation and premature activation of MTX-Ala.
Storage Conditions for MTX-Ala Powder and Solutions:
| Form | Storage Temperature | Duration | Conditions |
| Powder | -20°C | Long-term (months to years) | Dry, protected from light.[3] |
| 0 - 4°C | Short-term (days to weeks) | Dry, protected from light.[3] | |
| Stock Solution | -20°C | Long-term (months) | In a suitable solvent (e.g., DMSO), protected from light.[3] |
| 0 - 4°C | Short-term (days to weeks) | In a suitable solvent, protected from light.[3] |
Always refer to the manufacturer's specific recommendations for storage.
Handling Recommendations:
-
Protect from Light: Both the powder and solutions of MTX-Ala are light-sensitive. Use amber vials or wrap containers in aluminum foil.[4][5][6]
-
Aseptic Techniques: Use sterile techniques when preparing solutions to avoid microbial contamination, which could introduce exogenous enzymes.
-
pH Considerations: Be mindful of the pH of your solutions, as extreme pH can affect the stability of the prodrug.
-
Solvent Selection: MTX-Ala is soluble in DMSO.[3] For aqueous solutions, ensure the pH is appropriate to maintain stability.
Troubleshooting Guides
Issue 1: High background cytotoxicity in in vitro assays without the activating enzyme (CPA).
This suggests that MTX-Ala is being prematurely converted to MTX in your cell culture medium, which is often supplemented with serum.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Endogenous Carboxypeptidase Activity in Serum Supplement: | 1. Use Heat-Inactivated Serum: Heat inactivation (56°C for 30 minutes) can denature and reduce the activity of some serum enzymes. 2. Reduce Serum Concentration: If your cell line permits, use a lower percentage of serum in your culture medium during the experiment. 3. Use Serum-Free Medium: If possible, conduct the experiment in a serum-free medium. 4. Incorporate a Carboxypeptidase Inhibitor: Add a specific inhibitor of serum carboxypeptidases to your culture medium. |
| Contamination of Cell Culture: | 1. Check for Microbial Contamination: Mycoplasma or bacterial contamination can introduce exogenous enzymes. Regularly test your cell lines. 2. Use Freshly Prepared Medium: Prepare fresh cell culture medium for each experiment to minimize the risk of contamination. |
| Instability of MTX-Ala in Culture Medium: | 1. Prepare Fresh MTX-Ala Solutions: Prepare MTX-Ala solutions immediately before use. 2. pH of the Medium: Ensure the pH of your culture medium is within the optimal range for your cells and for MTX-Ala stability (typically around pH 7.4). |
Issue 2: Inconsistent results in MTX-Ala stability studies in serum.
Variability in the rate of MTX-Ala degradation in serum samples can be due to several factors.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variability in Serum Samples: | 1. Use Pooled Serum: Use pooled human serum from multiple donors to average out individual variations in enzyme activity. 2. Consistent Serum Handling: Ensure all serum samples are collected, processed, and stored under identical conditions. Avoid repeated freeze-thaw cycles. |
| Inaccurate Quantification of MTX-Ala and MTX: | 1. Validated Analytical Method: Use a validated HPLC method capable of separating and accurately quantifying both MTX-Ala and MTX. 2. Proper Sample Quenching: Immediately stop the enzymatic reaction at each time point by adding a quenching solution (e.g., strong acid like trichloroacetic acid) to precipitate proteins and denature enzymes.[7] |
| Inconsistent Incubation Conditions: | 1. Precise Temperature Control: Use a calibrated water bath or incubator to maintain a constant temperature throughout the experiment. 2. Consistent Agitation: Gently mix the samples to ensure uniform distribution of MTX-Ala in the serum. |
Experimental Protocols
Protocol 1: Assessing the Stability of MTX-Ala in Human Serum
This protocol outlines a method to determine the rate of MTX-Ala conversion to MTX in human serum over time.
Materials:
-
Methotrexate-α-alanine (MTX-Ala)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer)[8]
-
MTX and MTX-Ala analytical standards
Procedure:
-
Preparation:
-
Prepare a stock solution of MTX-Ala in DMSO.
-
Thaw pooled human serum at 37°C.
-
Prepare analytical standards of MTX and MTX-Ala for HPLC calibration.
-
-
Incubation:
-
Spike the human serum with MTX-Ala to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum mixture.
-
Immediately add the aliquot to a tube containing the quenching solution to stop the reaction.
-
-
Sample Preparation for HPLC:
-
Vortex the quenched sample vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Run the HPLC method to separate and quantify the concentrations of MTX-Ala and MTX at each time point.
-
-
Data Analysis:
-
Plot the concentrations of MTX-Ala and MTX over time to determine the stability of the prodrug in serum.
-
Protocol 2: Use of a Carboxypeptidase Inhibitor to Prevent Premature Activation
This protocol describes how to use a carboxypeptidase inhibitor to create a negative control in your in vitro experiments.
Materials:
-
MTX-Ala
-
Human serum or cell culture medium supplemented with serum
-
Carboxypeptidase N inhibitor, e.g., 2-guanidinoethylmercaptosuccinic acid (GEMSA)
-
Your experimental system (e.g., cancer cell line)
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of the carboxypeptidase inhibitor in an appropriate solvent.
-
-
Pre-incubation with Inhibitor:
-
Add the inhibitor to the human serum or cell culture medium at a concentration known to effectively inhibit CPN (typically in the µM range).
-
Pre-incubate the serum/medium with the inhibitor for 15-30 minutes at 37°C.
-
-
Addition of MTX-Ala:
-
Add MTX-Ala to the inhibitor-treated serum/medium.
-
-
Experimental Procedure:
-
Proceed with your standard experimental protocol (e.g., cell viability assay, stability study).
-
-
Comparison:
-
Compare the results from the inhibitor-treated group with a control group without the inhibitor to assess the extent of premature activation due to serum carboxypeptidases.
-
Visualizations
Caption: Desired vs. undesired activation pathways of MTX-Ala.
Caption: Troubleshooting workflow for unexpected MTX-Ala activity.
References
- 1. Carboxypeptidase-mediated release of methotrexate from methotrexate alpha-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxypeptidase N (CPN) | BioVendor R&D [biovendor.com]
- 3. medkoo.com [medkoo.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 6. METHOTREXATE, VIALS (methotrexate, vials) 11 Storage, Stability and Disposal | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 7. brieflands.com [brieflands.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Enzyme Concentration for Methotrexate-alpha-alanine Activation
Welcome to the technical support center for the enzymatic activation of Methotrexate-alpha-alanine (MTX-Ala). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is responsible for the activation of the prodrug this compound (MTX-Ala)?
A1: The primary enzyme that activates MTX-Ala by cleaving the alpha-alanine residue to release the active drug, Methotrexate (B535133) (MTX), is Carboxypeptidase A (CPA).[1][2] Pancreatic carboxypeptidase A is commonly used in these assays.[1]
Q2: What is the expected efficiency of Carboxypeptidase A with MTX-Ala as a substrate?
A2: MTX-Ala is hydrolyzed by Carboxypeptidase A, but it is considered a relatively slow substrate. For instance, the activation of a similar prodrug, Methotrexate-alpha-phenylalanine (MTX-Phe), by bovine pancreas CPA is 250-fold faster than that of MTX-Ala.[3] This is an important consideration when designing your experiments and troubleshooting results.
Q3: What are the typical experimental conditions for a Carboxypeptidase A assay?
A3: A standard Carboxypeptidase A assay is typically performed at a pH of 7.5 and a temperature of 25°C.[4] The reaction is often monitored by measuring the change in absorbance at a specific wavelength, which depends on the substrate used.[4]
Q4: How is the activity of Carboxypeptidase A defined?
A4: One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes one micromole of a specific substrate per minute under defined conditions (e.g., pH 7.5 and 25°C).[4] For the model substrate hippuryl-L-phenylalanine, this is typically measured at 254 nm.[4]
Troubleshooting Guide
Issue 1: Low or no activation of MTX-Ala is observed.
-
Question: I am not seeing significant conversion of MTX-Ala to MTX in my assay. What are the possible reasons?
-
Answer:
-
Suboptimal Enzyme Concentration: The concentration of Carboxypeptidase A may be too low. Due to the slow hydrolysis rate of MTX-Ala, a higher enzyme concentration might be necessary compared to more optimal substrates.[3]
-
Enzyme Inactivity: The enzyme may have lost its activity due to improper storage or handling. Ensure the enzyme has been stored at the recommended temperature (typically 2-8°C for suspensions) and has not undergone multiple freeze-thaw cycles if it was frozen.
-
Incorrect Buffer Conditions: The pH, ionic strength, or presence of inhibitors in your buffer can significantly affect enzyme activity. The optimal pH for CPA is around 7.5.[4] High concentrations of certain metal ions or chelating agents could inhibit the enzyme.
-
Substrate Quality: Verify the purity and integrity of your MTX-Ala prodrug. Degradation or impurities in the substrate can lead to poor results.
-
Inactive Zymogen Form: Carboxypeptidase A is often produced as an inactive zymogen, pro-carboxypeptidase A, which requires activation by trypsin.[5][6] Ensure that you are using the active form of the enzyme.
-
Issue 2: High background signal or inconsistent results.
-
Question: My negative controls (without enzyme) show a high signal, or my results are not reproducible. What should I check?
-
Answer:
-
Substrate Instability: MTX-Ala or the detection reagents may be unstable under your assay conditions, leading to non-enzymatic degradation that mimics a positive signal. Run a time-course experiment with the substrate in the assay buffer without the enzyme to check for stability.
-
Contaminated Reagents: Your buffer components or the MTX-Ala stock solution might be contaminated with other proteases or substances that interfere with the assay. Use high-purity reagents and sterile techniques.
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes of the concentrated enzyme stock, can lead to high variability. Use calibrated pipettes and prepare master mixes where possible.
-
Assay Plate Issues: If using a plate-based assay, ensure the plate material is compatible with your detection method (e.g., clear plates for colorimetric assays, black plates for fluorescence).[7]
-
Issue 3: The reaction rate is too fast or plateaus immediately.
-
Question: The reaction seems to be complete almost instantly after adding the enzyme. How can I accurately measure the initial reaction rate?
-
Answer:
-
Enzyme Concentration is Too High: An excessively high concentration of Carboxypeptidase A will lead to a very rapid depletion of the substrate, making it difficult to measure the initial velocity. To address this, perform serial dilutions of your enzyme stock to find a concentration that results in a linear reaction rate for a measurable period. A recommended final concentration for a standard assay is in the range of 0.4-0.8 units/mL.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Carboxypeptidase A assays.
Table 1: Recommended Assay Conditions for Carboxypeptidase A
| Parameter | Recommended Value | Source |
| pH | 7.5 | [4] |
| Temperature | 25°C | [4] |
| Buffer | 0.025 M Tris-HCl with 0.5 M NaCl | [4] |
| Final Enzyme Concentration | 0.4 - 0.8 units/mL |
Table 2: Cytotoxicity Data for MTX-Ala and MTX
| Compound | Cell Line | Condition | ID50 (M) | Source |
| MTX-Ala | L1210 | Without Carboxypeptidase A | 2.0 x 10⁻⁶ | [1] |
| MTX | L1210 | - | 2.4 x 10⁻⁸ | [1] |
| MTX-Ala | L1210 | With Carboxypeptidase A | 8.5 x 10⁻⁸ | [1] |
| MTX-Ala | UCLA-P3 | Without Conjugate | 8.9 x 10⁻⁶ | [2] |
| MTX | UCLA-P3 | - | 5.2 x 10⁻⁸ | [2] |
| MTX-Ala | UCLA-P3 | With CPA-Antibody Conjugate | 1.5 x 10⁻⁶ | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Carboxypeptidase A
This protocol describes how to determine the optimal enzyme concentration for the activation of MTX-Ala by measuring the initial reaction velocity.
Materials:
-
Carboxypeptidase A (active form)
-
This compound (MTX-Ala)
-
Assay Buffer: 0.025 M Tris-HCl, 0.5 M NaCl, pH 7.5
-
Stop Solution (e.g., 1 M HCl)
-
Spectrophotometer or HPLC system for detecting MTX
-
Thermostatted cuvette holder or plate reader (25°C)
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve MTX-Ala in the Assay Buffer to a known concentration (e.g., 1 mM).
-
Prepare Serial Dilutions of Carboxypeptidase A: Prepare a series of dilutions of the CPA stock solution in cold Assay Buffer. It is recommended to start with a range that will result in final concentrations from 0.1 to 10 units/mL in the reaction mixture.
-
Set up the Reaction: In a temperature-controlled cuvette or microplate well at 25°C, add the Assay Buffer and the MTX-Ala solution to their final desired concentrations.
-
Initiate the Reaction: Add a small volume of one of the CPA dilutions to the substrate mixture to start the reaction. The final volume should be consistent across all reactions.
-
Monitor the Reaction: Immediately begin monitoring the formation of MTX over time. This can be done continuously using a spectrophotometer if there is a detectable change in absorbance, or by taking aliquots at different time points (e.g., 0, 1, 2, 5, 10 minutes), stopping the reaction with the Stop Solution, and analyzing the samples by HPLC.
-
Calculate the Initial Velocity: For each enzyme concentration, plot the concentration of MTX produced versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.
-
Determine the Optimal Enzyme Concentration: Plot the initial velocity (v₀) against the enzyme concentration. The optimal concentration is the lowest concentration that gives a robust and linear reaction rate for a sufficient period to allow for accurate measurement.
Protocol 2: Standard Cytotoxicity Assay
This protocol details how to assess the cytotoxic effect of MTX-Ala activated by Carboxypeptidase A on a cancer cell line.
Materials:
-
Cell culture medium and supplements
-
MTX-Ala
-
Methotrexate (MTX) as a positive control
-
Carboxypeptidase A
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare Treatment Solutions: Prepare serial dilutions of MTX-Ala and MTX in cell culture medium. For the enzyme-activated arms of the experiment, prepare solutions of MTX-Ala containing a fixed, predetermined optimal concentration of Carboxypeptidase A.
-
Treat the Cells: Remove the old medium from the cells and add the treatment solutions. Include wells with untreated cells (negative control), cells treated with MTX alone (positive control), cells treated with MTX-Ala alone, and cells treated with MTX-Ala plus Carboxypeptidase A.
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours).[2]
-
Assess Cell Viability: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure Absorbance/Fluorescence: Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the drug concentration and determine the ID50 value (the concentration of the drug that inhibits cell growth by 50%).
Visualizations
Caption: Workflow for optimizing Carboxypeptidase A concentration.
Caption: Activation of MTX-Ala to MTX by Carboxypeptidase A.
Caption: Troubleshooting logic for low MTX-Ala activation.
References
- 1. Carboxypeptidase-mediated release of methotrexate from methotrexate alpha-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 6. Expression of endogenously activated secreted or cell surface carboxypeptidase A sensitizes tumor cells to methotrexate-alpha-peptide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low cytotoxicity of Methotrexate-alpha-alanine in vitro
Welcome to the technical support center for Methotrexate-alpha-alanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in vitro experiments, particularly focusing on low cytotoxicity.
Frequently Asked Questions (FAQs)
Issue 1: Why am I observing low or no cytotoxicity with this compound?
Question: I am treating my cancer cell line with this compound and see significantly less cytotoxicity than I expected compared to standard Methotrexate (B535133). What is happening?
Answer: This is an expected result. This compound (MTX-Ala) is a prodrug.[1][2] This means it is a modified, less active form of Methotrexate (MTX). The addition of the alpha-alanine moiety to the glutamate (B1630785) portion of MTX prevents its efficient transport into cells and inhibits its ability to bind to its primary target, dihydrofolate reductase (DHFR).[2]
To become cytotoxic, MTX-Ala requires enzymatic cleavage of the alanine (B10760859) group to release the active MTX. This is typically achieved by the enzyme carboxypeptidase A (CPA).[1] Without the presence of CPA, MTX-Ala will exhibit substantially lower cytotoxicity. In one study, the IC50 for MTX-Ala was 8.9 x 10⁻⁶ M, while the IC50 for MTX was 5.2 x 10⁻⁸ M in the same cell line, demonstrating that the prodrug is over 170 times less potent without the activating enzyme.[1]
Issue 2: My cell culture medium seems to be interfering with the cytotoxicity of activated Methotrexate.
Question: Even after adding an activating enzyme, the cytotoxicity of my this compound is lower than anticipated. Could my culture medium be the issue?
Answer: Yes, the composition of your cell culture medium is a critical factor.[3][4][5] Methotrexate works by inhibiting dihydrofolate reductase (DHFR), which blocks the de novo synthesis of purines and thymidylate, essential for DNA and RNA synthesis.[6][7][8] However, many standard culture media, such as RPMI-1640, contain thymidine (B127349) and hypoxanthine (B114508).[3] These molecules allow cells to bypass the MTX-induced block using "salvage pathways," effectively rescuing them from the drug's effects and masking its cytotoxicity.[4][5]
Solution: Perform your cytotoxicity assays in a medium that is free of thymidine and hypoxanthine. If that is not feasible, you can enzymatically deplete these components from your standard medium using xanthine (B1682287) oxidase and thymidine phosphorylase.[3][5]
Issue 3: I suspect my cell line is resistant to Methotrexate.
Question: I am using the correct enzyme-activated prodrug and appropriate media, but the cytotoxicity is still low. Could my cells be resistant?
Answer: This is a strong possibility. Both intrinsic and acquired resistance to Methotrexate are common phenomena in cancer cell lines.[9][10] The primary mechanisms of resistance include:
-
Impaired Cellular Uptake: Reduced expression or function of the Reduced Folate Carrier (RFC), the primary transporter for MTX into the cell.[9][10][11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 or ABCG2, which actively pump MTX out of the cell.[9][10]
-
Target Enzyme Alterations: Overexpression or amplification of the DHFR gene, or mutations in the DHFR enzyme that reduce its binding affinity for MTX.[9][10]
-
Defective Polyglutamylation: Decreased activity of the enzyme folylpolyglutamate synthetase (FPGS).[9][10][11] FPGS is crucial because it adds glutamate residues to MTX, trapping the drug inside the cell and increasing its inhibitory activity.[7][12]
To investigate resistance, consider using a positive control cell line known to be sensitive to MTX and performing experiments to assess drug uptake or DHFR expression levels.
Data Summary
Table 1: Comparative IC50 Values of Methotrexate in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for Methotrexate can vary significantly based on the cell line, exposure time, and assay conditions.
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 24 | 0.37[13][14] |
| HCT-116 | Colorectal Carcinoma | 48 | 0.15[13][14] |
| A-549 | Lung Carcinoma | 48 | 0.10[14] |
| Daoy | Medulloblastoma | 144 (6 days) | 0.095[15] |
| Saos-2 | Osteosarcoma | 144 (6 days) | 0.035[15] |
| MCF-7 | Breast Cancer | 48 | ~9.46 (as part of a niosomal formulation study)[16] |
| UCLA-P3 | Lung Adenocarcinoma | Not Specified | 0.052[1] |
| UCLA-P3 (MTX-Ala) | Lung Adenocarcinoma | Not Specified | 8.9[1] |
Note: These values are drawn from different studies and should be used for comparative purposes only. Experimental conditions can significantly impact results.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the steps to measure cell viability after treatment with this compound, both with and without an activating enzyme.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium (and folate-free, thymidine/hypoxanthine-free medium for the assay)
-
This compound (MTX-Ala)
-
Carboxypeptidase A (CPA) or other appropriate activating enzyme
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3][4]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[3]
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of MTX-Ala.
-
Prepare serial dilutions of MTX-Ala in the appropriate assay medium (e.g., folate-free medium) at 2x the final desired concentrations.
-
For activated groups, supplement the medium containing MTX-Ala with the activating enzyme (e.g., CPA) at its optimal concentration.
-
Remove the medium from the wells and add 100 µL of the appropriate treatment solution (Vehicle Control, MTX-Ala alone, activated MTX-Ala).
-
-
Incubation:
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17][18]
-
-
Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values.
-
Visualizations
Methotrexate Signaling Pathway
Caption: Activation and intracellular pathway of this compound.
Troubleshooting Workflow for Low Cytotoxicity
Caption: Decision tree for troubleshooting low MTX-alpha-alanine cytotoxicity.
Logical Relationship of MTX Resistance Mechanisms
Caption: Key molecular mechanisms contributing to Methotrexate resistance.
References
- 1. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Addressing challenges in Methotrexate-alpha-alanine-antibody conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the conjugation of Methotrexate-α-alanine to antibodies.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the experimental workflow.
Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Question: We are observing a low or highly variable Drug-to-Antibody Ratio (DAR) in our Methotrexate-α-alanine-antibody conjugate batches. What are the potential causes and how can we troubleshoot this?
Answer:
Low or inconsistent DAR is a frequent challenge in ADC development and can significantly impact the therapeutic efficacy and safety of the conjugate.[1] Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - pH: Ensure the pH of the conjugation buffer is optimal for the chosen linker chemistry. For many common linkers, a pH range of 7.0-8.5 is recommended. - Temperature: Reactions performed at too low a temperature may be incomplete, while excessively high temperatures can lead to antibody denaturation. A typical starting point is room temperature, with optimization as needed. - Reaction Time: A short reaction time may result in incomplete conjugation. Perform time-course experiments to determine the optimal reaction duration. |
| Incorrect Molar Ratio of Reactants | - Systematically vary the molar ratio of the Methotrexate-α-alanine linker to the antibody to find the optimal ratio that yields the desired DAR without causing aggregation. |
| Antibody Quality and Purity | - Purity: Use an antibody preparation with high purity (>95%). Impurities can compete with the antibody for the linker, leading to lower conjugation efficiency. - Accessibility of Conjugation Sites: If using lysine (B10760008) conjugation, ensure that a sufficient number of lysine residues are solvent-accessible. For cysteine-based conjugation, confirm the successful reduction of disulfide bonds. |
| Linker Instability or Reactivity Issues | - Hydrolysis: Some linkers are susceptible to hydrolysis. Ensure that all reagents are anhydrous and that reaction buffers are freshly prepared. - Quality: Verify the purity and reactivity of the Methotrexate-α-alanine linker before use. |
Experimental Protocol: DAR Determination by UV-Vis Spectroscopy
A straightforward method for determining the average DAR is UV-Vis spectroscopy, provided the drug and antibody have distinct absorbance maxima.[][]
-
Measure Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for methotrexate (B535133) (around 302 nm or 372 nm depending on the buffer).
-
Calculations:
-
Calculate the antibody concentration using its extinction coefficient at 280 nm.
-
Correct the absorbance at the drug's maximum wavelength for the antibody's contribution at that wavelength.
-
Calculate the drug concentration using its molar extinction coefficient.
-
The DAR is the molar ratio of the drug to the antibody.
-
Antibody Aggregation During or After Conjugation
Question: We are observing significant aggregation of our antibody-drug conjugate. What could be causing this and how can we mitigate it?
Answer:
Antibody aggregation is a critical issue as it can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[4] The conjugation of hydrophobic payloads like methotrexate can increase the propensity for aggregation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Increased Hydrophobicity | - Lower DAR: A high DAR can significantly increase the hydrophobicity of the ADC, leading to aggregation.[4] Aim for a lower, more controlled DAR. - Hydrophilic Linkers: Consider incorporating hydrophilic linkers (e.g., PEG) to counteract the hydrophobicity of the methotrexate payload. |
| Suboptimal Buffer Conditions | - pH and Ionic Strength: Screen different buffer systems, pH values, and salt concentrations to identify conditions that minimize aggregation. - Excipients: The addition of stabilizing excipients such as polysorbate 80 or sucrose (B13894) can help prevent aggregation. |
| Reaction Conditions | - Temperature: Avoid high temperatures during conjugation and purification. - Mechanical Stress: Minimize agitation and shear stress during processing. |
| Freeze-Thaw Cycles | - Avoid repeated freeze-thaw cycles of the purified ADC.[5] Aliquot the conjugate before freezing. |
Experimental Protocol: Aggregate Analysis by Size Exclusion Chromatography (SEC)
SEC is a standard method to detect and quantify aggregates.[5]
-
Column and Mobile Phase: Use an appropriate SEC column and a mobile phase that is compatible with your ADC and minimizes non-specific interactions.
-
Sample Preparation: Prepare the ADC sample in the mobile phase.
-
Analysis: Inject the sample onto the SEC system. Aggregates will elute earlier than the monomeric ADC.
-
Quantification: Integrate the peak areas to determine the percentage of aggregates, monomer, and fragments.
Low In Vitro Cytotoxicity of the ADC
Question: Our Methotrexate-α-alanine-antibody conjugate shows poor cytotoxic activity in our cell-based assays compared to free methotrexate. What are the possible reasons for this?
Answer:
The efficacy of a Methotrexate-α-alanine ADC relies on a series of events, and a failure at any step can lead to reduced cytotoxicity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Cleavage of the α-Alanine Linker | - Enzyme Presence and Activity: The Methotrexate-α-alanine prodrug requires cleavage by carboxypeptidase A (CPA) to release the active methotrexate.[6] Ensure that the target cells express sufficient levels of this enzyme or that it is exogenously supplied in the assay. - Sub-optimal Substrate: Methotrexate-α-alanine is a substrate for CPA, but studies have shown that other derivatives like Methotrexate-α-phenylalanine are cleaved much more efficiently (up to 250-fold faster).[7][8] If cleavage is the rate-limiting step, consider alternative peptide linkers. |
| Poor Internalization of the ADC | - Antibody Affinity: Confirm that the conjugation process has not compromised the binding affinity of the antibody to its target antigen. This can be assessed by ELISA or surface plasmon resonance (SPR). - Target Antigen Expression: Verify the expression levels of the target antigen on the cell line being used. |
| Low DAR | - A low DAR means less payload is delivered to the target cells, which can result in lower potency. Optimize the conjugation reaction to achieve a higher DAR, while balancing the risk of aggregation. |
| Drug Resistance of Target Cells | - Ensure the target cell line is not inherently resistant to methotrexate. |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, free methotrexate (as a positive control), and a non-targeting ADC (as a negative control).
-
Incubation: Incubate the cells for a period that allows for internalization, cleavage, and induction of cell death (typically 48-96 hours).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a Methotrexate-α-alanine-antibody conjugate?
A1: This type of ADC works on a prodrug principle. The antibody targets a specific antigen on the surface of cancer cells. After binding, the ADC is internalized by the cell. Inside the cell, enzymes such as carboxypeptidase A cleave the α-alanine from the methotrexate, releasing the active drug.[6] The active methotrexate then inhibits dihydrofolate reductase, disrupting DNA synthesis and leading to cell death.
Q2: Which analytical techniques are crucial for the characterization of Methotrexate-α-alanine-antibody conjugates?
A2: A comprehensive analytical strategy is essential. Key techniques include:
| Analytical Technique | Parameter Measured |
| UV-Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR).[][] |
| Size Exclusion Chromatography (SEC) | Purity, aggregation, and fragmentation.[5] |
| Hydrophobic Interaction Chromatography (HIC) | Drug load distribution and average DAR.[9] |
| Mass Spectrometry (MS) | Precise mass of the conjugate, DAR distribution, and identification of conjugation sites.[10] |
| ELISA / Surface Plasmon Resonance (SPR) | Binding affinity of the ADC to its target antigen. |
| Cell-based Cytotoxicity Assays | In vitro potency and specificity of the ADC. |
Q3: How can I purify the Methotrexate-α-alanine-antibody conjugate after the reaction?
A3: Purification is critical to remove unconjugated antibody, free drug-linker, and other impurities. Common purification methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger ADC from smaller, unconjugated drug-linker molecules.
-
Hydrophobic Interaction Chromatography (HIC): Can separate ADCs with different DARs, as well as unconjugated antibody.
-
Protein A/G Affinity Chromatography: Used to capture the antibody-containing species and remove excess reagents.
-
Diafiltration/Ultrafiltration: For buffer exchange and removal of small molecule impurities.
Q4: What are the key considerations for the stability and storage of these conjugates?
A4: ADC stability is crucial for maintaining its therapeutic efficacy.
-
Storage Temperature: Store the purified ADC at 2-8°C for short-term use (up to 2 weeks).[5] For long-term storage, aliquot and freeze at -20°C or colder to avoid repeated freeze-thaw cycles.[5]
-
Formulation Buffer: The choice of buffer, pH, and excipients can significantly impact stability. A buffer that minimizes aggregation and hydrolysis of the linker should be selected.
-
Light Sensitivity: Protect the conjugate from light, as some payloads can be light-sensitive.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a Methotrexate-α-alanine ADC.
Experimental Workflow
Caption: General experimental workflow for ADC conjugation.
Troubleshooting Logic for Low DAR
Caption: Decision tree for troubleshooting low DAR.
References
- 1. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 4. biochempeg.com [biochempeg.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. Activation of methotrexate-alpha-alanine by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Methotrexate-alpha-alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the therapeutic index of Methotrexate-alpha-alanine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it aim to improve the therapeutic index of Methotrexate (B535133)?
A1: this compound is a prodrug of the widely used chemotherapy agent, Methotrexate (MTX).[1] In this prodrug, an alanine (B10760859) molecule is attached to the alpha-carboxyl group of the glutamate (B1630785) part of MTX.[2] This modification renders the drug inactive and unable to enter cells, thereby reducing systemic toxicity.[1] The therapeutic index is enhanced through a strategy called Antibody-Directed Enzyme Prodrug Therapy (ADEPT).[3][4] This approach involves targeting an enzyme to tumor cells using a monoclonal antibody. The targeted enzyme then locally activates the circulating, non-toxic this compound into its active, cytotoxic form (Methotrexate) directly at the tumor site.[5] This site-specific activation increases the drug concentration at the tumor, enhancing its anti-cancer effect while minimizing exposure to healthy tissues.
Q2: Which enzyme is used to activate this compound and why?
A2: Carboxypeptidase A (CPA) is the enzyme typically used to activate this compound.[5] CPA specifically hydrolyzes the peptide bond linking alanine to the glutamate moiety of Methotrexate, releasing the active drug.[1][5] This enzyme is suitable for the ADEPT approach because it can be conjugated to a monoclonal antibody for targeted delivery.[2]
Q3: Are there more optimal prodrugs than this compound for this system?
A3: Yes, research has shown that Methotrexate-alpha-phenylalanine (MTX-Phe) is a more efficient prodrug for activation by carboxypeptidase A. The conversion of MTX-Phe to MTX by CPA is approximately 250-fold faster than that of this compound.[6] This increased activation efficiency means that a lower amount of the enzyme-antibody conjugate is needed to achieve a comparable therapeutic effect.[6]
Q4: What are the critical factors for the successful implementation of the ADEPT approach with this compound?
A4: The success of this strategy hinges on several factors:
-
Specificity of the Monoclonal Antibody: The antibody must bind to a tumor-specific or tumor-associated antigen to ensure the enzyme is localized primarily at the tumor site.
-
Stability of the Enzyme-Antibody Conjugate: The conjugate must be stable in circulation to reach the target site with the enzyme in its active form.
-
Efficient Prodrug Activation: The enzyme must efficiently convert the prodrug to the active drug at the tumor site.
-
Pharmacokinetics: The prodrug should have a sufficiently long circulation time to allow for localization of the enzyme-antibody conjugate and subsequent activation. The active drug, once released, should be retained at the tumor site.
-
Low Immunogenicity: The enzyme-antibody conjugate should have low immunogenicity to prevent a host immune response that could neutralize it and cause adverse effects.[4]
Q5: My in vitro experiments show low cytotoxicity of this compound even with the enzyme-antibody conjugate. What are the possible reasons?
A5: Low cytotoxicity in the presence of the activating system could be due to several factors. Please refer to the Troubleshooting Guide: In Vitro Cytotoxicity Assays for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal enzyme activity, inefficient conjugate binding, issues with the cell line, or problems with the assay itself.
Data Presentation
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: In Vitro Cytotoxicity (ID50) of Methotrexate Prodrugs in UCLA-P3 Human Lung Adenocarcinoma Cells
| Compound | Condition | ID50 (M) | Reference |
| Methotrexate (MTX) | - | 4.5 x 10-8 | [6] |
| This compound (MTX-Ala) | No Conjugate | 8.9 x 10-6 | [7] |
| This compound (MTX-Ala) | With Carboxypeptidase A-Monoclonal Antibody Conjugate | 1.5 x 10-6 | [7] |
| Methotrexate-alpha-phenylalanine (MTX-Phe) | No Enzyme | 2.2 x 10-6 | [2][6] |
| Methotrexate-alpha-phenylalanine (MTX-Phe) | With Carboxypeptidase A-Monoclonal Antibody Conjugate | 6.3 x 10-8 | [2][6] |
Table 2: Pharmacokinetic Parameters of Methotrexate (for reference)
| Parameter | Value | Species | Reference |
| Elimination Half-life | 5 to 8 hours (low-dose) | Human | [8] |
| Total Body Clearance | 4.8 to 7.8 L/h (low-dose) | Human | [8] |
| Volume of Distribution | ~1 L/kg | Human | [8] |
| Protein Binding | 42% to 57% | Human | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol provides a general framework for the synthesis of Methotrexate-alpha-peptides using Fmoc solid-phase peptide synthesis.[9][10] Specific reaction conditions and purification methods may require optimization.
Materials:
-
Fmoc-L-Ala-Wang resin
-
4-amino-4-deoxy-N10-methylpteroic acid (a key precursor for MTX synthesis)
-
Coupling reagents (e.g., HBTU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine (B6355638) solution (20% in DMF)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Diethyl ether
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the alanine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Methotrexate Precursor: a. Dissolve 4-amino-4-deoxy-N10-methylpteroic acid and coupling reagents (e.g., HBTU, HOBt) in DMF. b. Add DIPEA to the solution to activate the carboxylic acid. c. Add the activated precursor solution to the deprotected resin and shake for 2-4 hours at room temperature. d. Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any remaining protecting groups.
-
Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude product by adding cold diethyl ether. c. Centrifuge to collect the precipitate and wash with cold ether. d. Purify the crude this compound using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and HPLC.[9]
Protocol 2: Preparation of Carboxypeptidase A-Monoclonal Antibody Conjugate
This protocol outlines a general method for conjugating Carboxypeptidase A (CPA) to a monoclonal antibody (mAb) using a heterobifunctional crosslinker.[7][][12]
Materials:
-
Monoclonal antibody (specific to the target antigen)
-
Carboxypeptidase A (CPA)
-
Heterobifunctional crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Reducing agent (e.g., DTT - Dithiothreitol)
-
Desalting columns/size-exclusion chromatography system
-
Reaction buffers (e.g., PBS)
Procedure:
-
Antibody Preparation: a. If the antibody has accessible sulfhydryl groups, they can be used directly. If not, introduce sulfhydryl groups by reducing disulfide bonds with a mild reducing agent like DTT, or by reacting lysine (B10760008) residues with a reagent like Traut's reagent (2-iminothiolane). b. Purify the modified antibody using a desalting column to remove excess reducing agent.
-
Enzyme Activation: a. React CPA with the NHS-ester end of the SMCC crosslinker in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5) for 30-60 minutes at room temperature. The NHS-ester will react with primary amines on the enzyme. b. Remove excess, unreacted crosslinker from the activated CPA using a desalting column.
-
Conjugation: a. Mix the maleimide-activated CPA with the sulfhydryl-containing mAb. The maleimide (B117702) group will react with the sulfhydryl group to form a stable thioether bond. b. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: a. Purify the conjugate from unreacted enzyme and antibody using size-exclusion chromatography. The conjugate will have a higher molecular weight and elute earlier.
-
Characterization: a. Analyze the conjugate using SDS-PAGE to confirm the presence of a higher molecular weight species corresponding to the conjugate. b. Perform an enzyme activity assay to ensure the catalytic activity of CPA is retained after conjugation. c. Conduct an ELISA or flow cytometry to confirm that the antigen-binding affinity of the mAb is not compromised.
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes how to determine the cytotoxic effects of this compound in the presence of the CPA-mAb conjugate.
Materials:
-
Target tumor cell line (expressing the antigen for the mAb)
-
Complete cell culture medium
-
This compound stock solution
-
CPA-mAb conjugate solution
-
Methotrexate stock solution (as a positive control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Conjugate Incubation: a. Remove the medium and wash the cells with PBS. b. Add the CPA-mAb conjugate diluted in serum-free medium to the cells and incubate for 1-2 hours to allow for binding to the cell surface antigen. c. Wash the cells thoroughly with PBS to remove any unbound conjugate.
-
Prodrug Treatment: a. Prepare serial dilutions of this compound and Methotrexate in complete culture medium. b. Add the different concentrations of the prodrug and drug to the wells (including wells with and without pre-incubated conjugate). Include untreated cells as a negative control. c. Incubate the plate for 48-72 hours.
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. b. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the cell viability against the drug/prodrug concentration and determine the ID50 (the concentration that inhibits 50% of cell growth).
Troubleshooting Guides
Troubleshooting Guide: Antibody-Enzyme Conjugation
| Issue | Possible Cause | Recommended Solution |
| Low Enzyme Activity of Conjugate | - Reagents caused degradation of the enzyme.- Incorrect storage of the conjugate. | - Use enzyme stabilizers during conjugation.- Change reaction conditions (e.g., solvent, pH).- Store the final conjugate in appropriate aliquots at -20°C or -80°C, avoiding repeated freeze-thaw cycles. |
| Low Conjugation Efficiency | - Impurities in the antibody preparation competing for the linker.- Low antibody concentration.- Inactive crosslinker. | - Use an antibody with >95% purity.- Concentrate the antibody solution to >0.5 mg/mL.- Use a fresh stock of the crosslinking reagent. |
| Precipitation of Conjugate | - High degree of conjugation leading to aggregation.- Inappropriate buffer conditions. | - Reduce the molar ratio of crosslinker to protein.- Optimize the pH and ionic strength of the reaction and storage buffers. |
Troubleshooting Guide: In Vitro Cytotoxicity Assays
| Issue | Possible Cause | Recommended Solution |
| High ID50 for Prodrug with Conjugate | - Inefficient Prodrug Activation: Low enzymatic activity of the conjugate.- Poor Conjugate Binding: The antibody part of the conjugate is not binding effectively to the cells.- Cell Line Resistance: The cell line may have intrinsic resistance to Methotrexate (e.g., low expression of folate transporters).- Prodrug Instability: The prodrug may be degrading in the culture medium.[13] | - Verify the enzymatic activity of the conjugate before the assay.- Confirm antibody binding using a separate assay like flow cytometry or ELISA.- Use a known MTX-sensitive cell line as a positive control.- Assess the stability of the prodrug in culture medium over the time course of the experiment.[14][15][16][17] |
| High Variability Between Replicates | - Uneven cell seeding.- Incomplete solubilization of formazan crystals.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Mix thoroughly after adding the solubilization solution.- Use calibrated pipettes and be consistent with technique. |
| Low Cytotoxicity of MTX Control | - Cell Line Resistance: The chosen cell line is resistant to Methotrexate.- High Folate in Medium: High levels of folic acid in the culture medium can compete with MTX for cellular uptake.[18] | - Confirm the MTX sensitivity of your cell line from literature or previous experiments.- Consider using a folate-deficient medium for the cytotoxicity assay.[18] |
Visualizations
Methotrexate Signaling Pathway
The following diagram illustrates the mechanism of action of Methotrexate.
Caption: Mechanism of Methotrexate action and prodrug activation.
Experimental Workflow for Evaluating this compound
The diagram below outlines the key steps in the preclinical evaluation of the this compound ADEPT strategy.
Caption: Preclinical evaluation workflow for MTX-alpha-alanine.
References
- 1. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody-Carboxypeptidase A Conjugate Development Services - Creative Biolabs [creative-biolabs.com]
- 6. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of low-dose pulse methotrexate in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of methotrexate prodrugs as an approach for drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Activation and cytotoxicity of 2-alpha-aminoacyl prodrugs of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro stability study of methotrexate in blood and plasma samples for routine monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Strategies to reduce off-target effects of Methotrexate-alpha-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methotrexate-α-Alanine (MTX-α-Alanine).
Disclaimer
Methotrexate-α-Alanine (MTX-α-Alanine) is an investigational conjugate of Methotrexate (B535133) (MTX). The information provided here is based on the known properties of MTX and its derivatives and is intended for research purposes only. It is crucial to consult relevant literature and safety data sheets before handling this compound.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for MTX-α-Alanine?
MTX-α-Alanine is a conjugate of the antifolate drug Methotrexate and the amino acid α-alanine. It is hypothesized that this conjugation is designed to enhance cellular uptake through amino acid transporters that may be overexpressed in target cells, such as cancer cells. Once internalized, the linkage is cleaved, releasing active MTX. The released MTX then inhibits dihydrofolate reductase (DHFR), leading to a depletion of intracellular folate pools. This disrupts the synthesis of purines and pyrimidines, ultimately inhibiting DNA synthesis and cell proliferation[1][2][3].
2. What are the potential off-target effects of MTX-α-Alanine?
The off-target effects of MTX-α-Alanine are expected to be similar to those of Methotrexate, primarily due to the systemic release of the active drug. These toxicities can include:
-
Myelosuppression: Inhibition of hematopoietic cell proliferation can lead to anemia, neutropenia, and thrombocytopenia[4][5].
-
Hepatotoxicity: Elevated liver enzymes, such as alanine (B10760859) aminotransferase (ALT), are a known side effect[6][7][8].
-
Nephrotoxicity: MTX and its metabolites can precipitate in the renal tubules, leading to acute kidney injury (AKI)[5][9].
-
Gastrointestinal Toxicity: Mucositis, nausea, and diarrhea are common[4][10][11].
-
Pulmonary Toxicity: Can manifest as acute pneumonitis[12].
-
Dermatological Toxicity: Skin rashes and ulcerations can occur[10].
3. How can I reduce the off-target effects of MTX-α-Alanine in my experiments?
Several strategies, adapted from clinical and preclinical studies with high-dose MTX, can be employed to mitigate off-target toxicities:
-
Leucovorin Rescue: Leucovorin (folinic acid) can be administered to bypass the metabolic block induced by MTX and rescue non-target cells from its toxic effects[4][10][13]. The timing and dosage of leucovorin are critical to avoid compromising the on-target efficacy of MTX-α-Alanine[9][10].
-
Hydration and Urinary Alkalinization: Adequate hydration and maintaining a urinary pH of ≥ 7.0 can increase the solubility of MTX and its metabolites, reducing the risk of crystalluria and nephrotoxicity[5][9][14].
-
Dose Optimization: Titrating the concentration of MTX-α-Alanine to the lowest effective dose can minimize off-target effects.
-
Folic Acid Supplementation: For in vivo studies, daily folic acid supplementation can help reduce some of the toxicities associated with MTX[7][13].
-
Controlled Release Formulations: Encapsulating MTX-α-Alanine in nanoparticles or other delivery systems may help control its release and reduce systemic exposure[15].
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Target Cells
Possible Causes:
-
Premature cleavage of the MTX-α-Alanine conjugate in the culture medium or plasma.
-
High expression of uptake transporters in non-target cells.
-
Systemic exposure to released MTX in in vivo models.
Troubleshooting Steps:
-
Assess Conjugate Stability: Analyze the stability of MTX-α-Alanine in your experimental medium or plasma over time using HPLC or LC-MS/MS to quantify the release of free MTX.
-
Characterize Transporter Expression: Perform qPCR or Western blot to determine the expression levels of relevant amino acid transporters in your target and non-target cells.
-
Implement Leucovorin Rescue: Introduce a leucovorin rescue protocol following MTX-α-Alanine treatment. See the experimental protocols section for a starting point.
-
Optimize Dosing and Exposure Time: Perform a dose-response and time-course experiment to find the optimal concentration and duration of treatment that maximizes on-target effects while minimizing off-target toxicity.
Issue 2: Inconsistent Anti-proliferative Effects
Possible Causes:
-
Variability in the expression of target transporters.
-
Differences in intracellular polyglutamation of MTX.
-
Cell-line dependent differences in sensitivity to MTX.
-
Degradation of the MTX-α-Alanine conjugate.
Troubleshooting Steps:
-
Verify Transporter Expression: Consistently monitor the expression of the target amino acid transporter in your cell lines.
-
Measure Intracellular MTX Polyglutamates: Use LC-MS/MS to quantify the intracellular levels of MTX polyglutamates (MTX-PGs), as these are more potent inhibitors of DHFR[3][16][17].
-
Determine IC50 Values: Establish the half-maximal inhibitory concentration (IC50) for MTX-α-Alanine in each of your cell lines to quantify their relative sensitivity.
-
Check Conjugate Integrity: Before each experiment, verify the purity and integrity of your MTX-α-Alanine stock solution.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of MTX-α-Alanine vs. Free MTX in Different Cell Lines
| Cell Line | Target Transporter Expression | MTX-α-Alanine IC50 (nM) | Free MTX IC50 (nM) |
| KB (Cancer) | High | 50 | 100 |
| B16 (Cancer) | Low | 500 | 120 |
| Primary Fibroblasts | Low | >1000 | 250 |
This table presents hypothetical data to illustrate the expected increase in potency and selectivity of MTX-α-Alanine in cells overexpressing the target transporter.
Table 2: Effect of Leucovorin Rescue on Cell Viability
| Treatment | Cell Line | Cell Viability (%) |
| MTX-α-Alanine (100 nM) | KB | 45% |
| MTX-α-Alanine (100 nM) + Leucovorin (10 µM) | KB | 85% |
| MTX-α-Alanine (100 nM) | Primary Fibroblasts | 70% |
| MTX-α-Alanine (100 nM) + Leucovorin (10 µM) | Primary Fibroblasts | 95% |
This table illustrates the protective effect of leucovorin on both target and non-target cells, emphasizing the importance of optimizing its use to maintain a therapeutic window.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of MTX-α-Alanine or free MTX for 48-72 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 2: Leucovorin Rescue Protocol for In Vitro Experiments
-
Primary Treatment: Treat cells with MTX-α-Alanine for a predetermined period (e.g., 24 hours).
-
Washout: Remove the treatment medium and wash the cells twice with sterile PBS.
-
Rescue: Add fresh medium containing leucovorin (e.g., 1-10 µM).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Assessment: Assess cell viability using the MTT assay or another suitable method.
Protocol 3: Monitoring Plasma MTX Levels by HPLC
-
Sample Collection: Collect blood samples in EDTA-containing tubes at specified time points after administration of MTX-α-Alanine.
-
Plasma Separation: Centrifuge the blood at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Protein Precipitation: Precipitate plasma proteins by adding methanol (B129727) or acetonitrile.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a mobile phase of phosphate (B84403) buffer and an organic solvent.
-
Detection: Detect MTX using a UV detector at approximately 305 nm.
-
Quantification: Calculate the concentration of MTX based on a standard curve.
Visualizations
References
- 1. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular action of methotrexate in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Guide to Methotrexate Toxicity | Medical Toxicology [medicaltoxic.com]
- 5. 3535-Management of high-dose methotrexate toxicity | eviQ [eviq.org.au]
- 6. Methotrexate use and risk of abnormal alanine aminotransferase elevation in children with rare inflammatory diseases: a self-controlled case series analysis using a pediatric electronic health record database in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate use and risk of abnormal alanine aminotransferase elevation in children with rare inflammatory diseases: a self-controlled case series analysis using a pediatric electronic health record database in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risk of alanine transferase (ALT) elevation in patients with rheumatoid arthritis treated with methotrexate in a DAS-steered strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. GoodRx - Error [blocked.goodrx.com]
- 14. Evaluation of a Pharmacist-Driven High-Dose MTX Monitoring Protocol [jhoponline.com]
- 15. Methotrexate loaded in alginate beads for controlled drug release against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic Drug Monitoring of Low Methotrexate Doses for Drug Exposure and Adherence Assessment—Pre-Analytical Variables, Bioanalytical Issues, and Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of HPLC Methods for Methotrexate-alpha-alanine Detection
Welcome to the technical support center for the HPLC analysis of Methotrexate-alpha-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement and to offer solutions for common issues encountered during experimentation.
FAQs: Frequently Asked Questions
Q1: What is a good starting point for an HPLC method to detect this compound?
A1: A robust starting point is a reverse-phase HPLC method using a C18 column. Given that this compound is more polar than Methotrexate (B535133), you may need to adjust the mobile phase to achieve optimal retention. A good initial mobile phase composition would be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-6) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The UV detection wavelength for Methotrexate is typically in the range of 303-313 nm, which should also be suitable for its alpha-alanine conjugate.
Q2: How does the addition of alpha-alanine to Methotrexate affect its retention time?
A2: The addition of the polar amino acid, alpha-alanine, will likely decrease the retention time of the molecule on a reverse-phase C18 column compared to Methotrexate under the same conditions. To increase retention, you can decrease the percentage of the organic solvent in your mobile phase.
Q3: What are the key parameters to optimize for better separation of Methotrexate and this compound?
A3: The most critical parameters to optimize are the mobile phase pH and the organic solvent concentration. The pH will affect the ionization state of both the carboxylic acid groups of Methotrexate and the amino and carboxylic acid groups of the alanine (B10760859) moiety, which in turn will impact their interaction with the stationary phase. Fine-tuning the gradient of the organic solvent can also significantly improve the resolution between the two compounds.
Q4: What sample preparation methods are recommended for plasma or serum samples containing this compound?
A4: For biological matrices like plasma or serum, protein precipitation is a common and effective first step. This can be achieved by adding a cold organic solvent such as acetonitrile or methanol (often in a 1:1 or 3:1 ratio with the sample volume) or an acid like trichloroacetic acid.[1] After vortexing and centrifugation, the supernatant can be injected into the HPLC system. For cleaner samples and better sensitivity, Solid Phase Extraction (SPE) can be employed.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Methotrexate and its derivatives, being basic compounds, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Lowering the mobile phase pH (e.g., to pH 3-4) can suppress the ionization of silanol groups. Using an end-capped C18 column is also highly recommended. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization of the analyte. If the pH is close to the pKa of this compound, it can exist in multiple ionic forms, leading to peak distortion. Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject. |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent (like 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced. |
Problem 2: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections, especially when running a gradient. A common rule of thumb is to equilibrate with at least 10 column volumes. |
| Fluctuations in Mobile Phase Composition | If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. Premixing the mobile phase manually can help diagnose this issue. Also, ensure the mobile phase is properly degassed to prevent bubble formation in the pump. |
| Temperature Variations | Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results. |
| Pump Malfunction | Leaks in the pump seals or check valves can lead to inconsistent flow rates and, consequently, shifting retention times. Regularly inspect the pump for leaks and perform routine maintenance. |
Problem 3: Ghost Peaks
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase before use. |
| Carryover from Previous Injections | Inject a blank (mobile phase) to see if the ghost peak appears. If it does, it's likely carryover. Clean the injector and autosampler needle. A more rigorous needle wash with a strong organic solvent between injections may be necessary. |
| Sample Degradation | Methotrexate can be light-sensitive. Protect samples from light. If using an autosampler with cooling capabilities, maintain the samples at a low temperature. |
Experimental Protocols
Recommended Starting HPLC Method
This protocol is a general starting point and should be optimized for your specific application.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Phosphate buffer, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 303 nm |
| Injection Volume | 10 µL |
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for HPLC analysis.
Quantitative Data Summary
The following table summarizes typical performance data for HPLC methods used for Methotrexate and its metabolites. While specific values for this compound will need to be determined experimentally, this provides a reasonable expectation.
| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Methotrexate | ~4.5 | 4 | 5 | [2] |
| Methotrexate | ~3.3 | - | - | [2] |
| 7-OH-Methotrexate | Varies | - | - | [3] |
| DAMPA | Varies | - | - | [3] |
Visualizations
Caption: General HPLC Experimental Workflow.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
Technical Support Center: Improving the Pharmacokinetics of Methotrexate-α-Alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methotrexate-α-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy behind using Methotrexate-α-alanine instead of Methotrexate (B535133)?
A1: Methotrexate-α-alanine is a prodrug of Methotrexate. The addition of the alanine (B10760859) moiety to the α-carboxyl group of the glutamate (B1630785) residue in Methotrexate renders the molecule less toxic and less able to enter cells via the folate transport system.[1] The goal is to achieve selective activation of the prodrug at the target site, thereby improving the therapeutic index and reducing systemic toxicity.[2]
Q2: How is Methotrexate-α-alanine activated to its active form, Methotrexate?
A2: Methotrexate-α-alanine is designed to be activated by the enzyme carboxypeptidase A (CPA).[1][3] This enzyme hydrolyzes the peptide bond between the methotrexate and the alanine, releasing the active Methotrexate.[1] This activation is a key component of antibody-directed enzyme prodrug therapy (ADEPT), where CPA is conjugated to a monoclonal antibody that targets tumor cells.[3]
Q3: What are the expected differences in cytotoxicity between Methotrexate-α-alanine and Methotrexate?
A3: Methotrexate-α-alanine is significantly less cytotoxic than Methotrexate in the absence of the activating enzyme, carboxypeptidase A.[1][3] For example, in one study with UCLA-P3 human lung adenocarcinoma cells, the ID50 for Methotrexate-α-alanine was 8.9 x 10⁻⁶ M, while the ID50 for Methotrexate was 5.2 x 10⁻⁸ M.[3] The cytotoxicity of Methotrexate-α-alanine increases substantially in the presence of carboxypeptidase A.[3]
Q4: Are there more efficient amino acid conjugates of Methotrexate for activation by carboxypeptidase A?
A4: Yes, studies have shown that other amino acid conjugates can be more efficient substrates for carboxypeptidase A. For instance, Methotrexate-α-phenylalanine (MTX-Phe) was found to be hydrolyzed 250-fold faster by carboxypeptidase A than Methotrexate-α-alanine.[4] This resulted in a more potent cytotoxic effect in the presence of the enzyme.[4]
Troubleshooting Guides
Synthesis and Characterization
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield during solid-phase synthesis | Incomplete coupling reactions. | - Increase coupling time and/or temperature.- Use a different coupling reagent.- Double couple difficult amino acids. |
| Premature cleavage from the resin. | - Use a more stable resin-linker combination. | |
| Side reactions. | - Ensure proper protection of reactive side chains. | |
| Impure final product after purification | Inefficient purification method. | - Optimize HPLC purification conditions (e.g., gradient, column type).- Consider alternative purification techniques like flash chromatography. |
| Co-elution of impurities. | - Adjust the mobile phase composition to improve separation. | |
| Inconsistent mass spectrometry results | Poor ionization of the compound. | - Try different ionization sources (e.g., ESI, MALDI).- Optimize mass spectrometer parameters. |
| Presence of salt adducts. | - Desalt the sample before analysis. |
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no cytotoxicity of Methotrexate-α-alanine in the presence of carboxypeptidase A | Inactive carboxypeptidase A. | - Verify the activity of the enzyme using a standard substrate.- Ensure proper storage and handling of the enzyme. |
| Insufficient enzyme concentration. | - Titrate the enzyme concentration to find the optimal level for activation. | |
| Instability of Methotrexate-α-alanine in culture medium. | - Assess the stability of the prodrug in the specific medium over the course of the experiment. | |
| High background cytotoxicity of Methotrexate-α-alanine alone | Contamination with free Methotrexate. | - Re-purify the Methotrexate-α-alanine to remove any free drug.- Confirm purity by HPLC. |
| Non-specific enzymatic degradation in the cell culture. | - Analyze the culture medium for the presence of free Methotrexate over time. | |
| Variability in IC50 values between experiments | Inconsistent cell seeding density. | - Standardize cell seeding protocols. |
| Changes in cell line sensitivity. | - Regularly check the doubling time and morphology of the cell line. | |
| Pipetting errors. | - Calibrate pipettes regularly. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Poor tumor growth inhibition | Insufficient activation of the prodrug at the tumor site. | - Optimize the dose and administration schedule of the antibody-enzyme conjugate.- Evaluate the localization and retention of the conjugate in the tumor. |
| Rapid clearance of Methotrexate-α-alanine. | - Analyze the pharmacokinetic profile of the prodrug in the animal model. | |
| Development of drug resistance. | - Investigate mechanisms of resistance in the tumor model. | |
| Unexpected toxicity in animal models | Non-specific activation of the prodrug. | - Assess the biodistribution of the activating enzyme and look for accumulation in non-target tissues. |
| Contamination of the prodrug with toxic impurities. | - Ensure high purity of the synthesized Methotrexate-α-alanine. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of Methotrexate and Methotrexate-α-Alanine
| Compound | Cell Line | Condition | ID50 (M) |
| Methotrexate | UCLA-P3 | - | 5.2 x 10⁻⁸[3] |
| Methotrexate-α-alanine | UCLA-P3 | No conjugate | 8.9 x 10⁻⁶[3] |
| Methotrexate-α-alanine | UCLA-P3 | With conjugate | 1.5 x 10⁻⁶[3] |
| Methotrexate | UCLA-P3 | - | 4.5 x 10⁻⁸[4] |
| Methotrexate-α-phenylalanine | UCLA-P3 | No enzyme | 2.2 x 10⁻⁶[4] |
| Methotrexate-α-phenylalanine | UCLA-P3 | With CPA conjugate | 6.3 x 10⁻⁸[4] |
Table 2: Pharmacokinetic Parameters of Low-Dose Methotrexate in Rheumatoid Arthritis Patients
| Parameter | Value |
| Clearance | 84.6 mL/min/m²[5] |
| Terminal Half-life | ~6 hours[5] |
| Volume of Distribution (steady state) | 22.2 L/m²[5] |
| Oral Bioavailability | 0.70[5] |
Experimental Protocols
Solid-Phase Synthesis of Methotrexate-α-Alanine
This protocol is a general guideline based on solid-phase peptide synthesis principles.[6][7]
-
Resin Preparation: Start with a suitable resin, such as a pre-loaded Wang or Rink amide resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid to the deprotected resin and allow it to react.
-
-
Wash: Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Coupling of 4-amino-4-deoxy-10-methylpteroic acid: The final coupling step involves attaching the pteroic acid moiety. This may require specific activation conditions.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) and water).
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Methotrexate-α-alanine and Methotrexate. Add the compounds to the cells and incubate for a specified period (e.g., 72 hours). For experiments involving enzymatic activation, pre-incubate the cells with the carboxypeptidase A conjugate before adding the prodrug.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting the data and fitting to a dose-response curve.
High-Performance Liquid Chromatography (HPLC) Analysis of Methotrexate
This is a general protocol; specific conditions may need to be optimized.[8][9]
-
Sample Preparation: Prepare samples (e.g., plasma, cell culture supernatant) by protein precipitation with an acid like trichloroacetic acid, followed by centrifugation.[10]
-
Chromatographic System:
-
Column: A C18 reverse-phase column is commonly used.[11]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[9] The pH of the buffer is a critical parameter.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 303 nm or 372 nm.[8]
-
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Data Acquisition and Analysis: Record the chromatogram and quantify the amount of Methotrexate by comparing the peak area to a standard curve.
Visualizations
Caption: Workflow for the synthesis and evaluation of Methotrexate-α-alanine.
Caption: Antibody-Directed Enzyme Prodrug Therapy (ADEPT) with MTX-α-alanine.
References
- 1. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of methotrexate-alpha-alanine by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of low-dose methotrexate in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of methotrexate prodrugs as an approach for drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. "Analysis of methotrexate from formulations and skin specimens by HPLC" by F.L. Ma, W. Wang et al. [jfda-online.com]
Technical Support Center: Overcoming Methotrexate Resistance with Methotrexate-alpha-alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome methotrexate (B535133) (MTX) resistance. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for utilizing the methotrexate-alpha-alanine (MTX-Ala) prodrug system. This approach uses an antibody-carboxypeptidase A conjugate to selectively convert the non-toxic MTX-Ala into active MTX at the surface of target cancer cells, thereby bypassing common resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which the this compound (MTX-Ala) system overcomes MTX resistance?
A1: The MTX-Ala system is a form of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). It overcomes resistance by creating a high concentration of active MTX directly at the tumor cell surface. This strategy bypasses resistance mechanisms related to impaired drug uptake, as the prodrug MTX-Ala is not dependent on the reduced folate carrier (RFC) for entry. The localized high concentration of MTX can also saturate efflux pumps and more effectively inhibit dihydrofolate reductase (DHFR), even in cells where DHFR is overexpressed.
Q2: My MTX-resistant cells show high expression of ABC transporters. Will the MTX-Ala system be effective?
A2: Yes, this system is designed to be effective against cells with high levels of ATP-binding cassette (ABC) transporters. By generating a very high concentration of MTX at the cell surface, the rate of drug influx can overwhelm the capacity of the efflux pumps, leading to the intracellular accumulation of therapeutic concentrations of MTX.
Q3: Can I use a different enzyme with the MTX-Ala prodrug?
A3: No, MTX-Ala is specifically designed to be a substrate for carboxypeptidase A (CPA). The alanine (B10760859) residue is cleaved by CPA to release the active MTX molecule. Using a different enzyme would require a different prodrug designed for that specific enzyme's activity.
Q4: What is a typical IC50 value for MTX-Ala compared to MTX?
A4: The IC50 of MTX-Ala is significantly higher than that of MTX in the absence of the activating enzyme, indicating its lower toxicity as a prodrug. However, in the presence of a cell-bound carboxypeptidase A-monoclonal antibody conjugate, the IC50 of MTX-Ala is substantially reduced, approaching the cytotoxic levels of MTX. For example, in UCLA-P3 human lung adenocarcinoma cells, the IC50 for MTX-Ala alone was 8.9 x 10-6 M, while for MTX it was 5.2 x 10-8 M. With the addition of the cell-bound conjugate, the IC50 for MTX-Ala improved to 1.5 x 10-6 M.[1]
Troubleshooting Guides
Issue 1: Low Cytotoxicity of MTX-Ala Even with the Antibody-Enzyme Conjugate
| Possible Cause | Recommended Solution |
| Inefficient Antibody-Enzyme Conjugate Binding | - Confirm the expression of the target antigen on your cell line using flow cytometry or western blot.- Verify the binding affinity of the unconjugated monoclonal antibody. |
| Loss of Enzyme Activity After Conjugation | - Test the enzymatic activity of the conjugate using a standard carboxypeptidase A substrate before applying it to cells.- Optimize the conjugation protocol to minimize harsh conditions that could denature the enzyme. |
| Insufficient Incubation Time | - Ensure adequate incubation time for both the antibody-enzyme conjugate to bind to the cells and for the subsequent conversion of MTX-Ala to MTX. |
| Cell Line Insensitivity | - While this system bypasses many resistance mechanisms, extreme overexpression of DHFR or other factors may still confer some level of resistance. Consider using a higher concentration of MTX-Ala. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Recommended Solution |
| Variable Cell Seeding Density | - Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before plating. |
| Incomplete Washing | - After incubating with the antibody-enzyme conjugate, wash the cells thoroughly to remove any unbound conjugate. Residual unbound enzyme in the media can activate the prodrug in the bulk solution, leading to inaccurate results. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |
Data Presentation
The following table summarizes the cytotoxic effects of Methotrexate (MTX) and this compound (MTX-Ala) in the presence and absence of a Carboxypeptidase A (CPA) monoclonal antibody conjugate.
| Cell Line | Compound | Condition | IC50 (M) |
| UCLA-P3 | MTX | - | 5.2 x 10-8 |
| UCLA-P3 | MTX-Ala | No Conjugate | 8.9 x 10-6 |
| UCLA-P3 | MTX-Ala | With CPA-Antibody Conjugate | 1.5 x 10-6 |
| L1210 | MTX | - | 2.4 x 10-8 |
| L1210 | MTX-Ala | No CPA | 2.0 x 10-6 |
| L1210 | MTX-Ala | With CPA | 8.5 x 10-8 |
Data for UCLA-P3 cells sourced from[1]. Data for L1210 cells sourced from[2].
Experimental Protocols
Protocol 1: Synthesis of Carboxypeptidase A-Monoclonal Antibody Conjugate
This protocol is a general guideline based on the use of heterobifunctional crosslinkers like SMCC and SPDP. Optimization may be required for specific antibodies.
Materials:
-
Monoclonal Antibody (amine-containing)
-
Carboxypeptidase A (CPA)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Dithiothreitol (DTT)
-
Conjugation Buffer (e.g., Phosphate Buffer, pH 7.2-7.5)
-
Desalting columns
Procedure:
-
Derivatization of Carboxypeptidase A with SMCC:
-
Dissolve CPA in Conjugation Buffer.
-
Add a 20-fold molar excess of SMCC (dissolved in an organic solvent like DMSO) to the CPA solution.
-
Incubate for 30 minutes at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer. This yields maleimide-activated CPA.
-
-
Derivatization of Monoclonal Antibody with SPDP:
-
Dissolve the monoclonal antibody in Conjugation Buffer.
-
Add SPDP to the antibody solution and incubate for 30 minutes at room temperature.
-
Remove excess SPDP using a desalting column.
-
-
Reduction of Derivatized Antibody:
-
Add DTT to the SPDP-derivatized antibody to reduce the disulfide bonds and expose sulfhydryl groups.
-
Incubate for 20 minutes at room temperature.
-
Remove excess DTT using a desalting column.
-
-
Conjugation:
-
Immediately mix the maleimide-activated CPA with the sulfhydryl-containing antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate from unreacted enzyme and antibody using size-exclusion chromatography (e.g., HPLC).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
Materials:
-
Parental (MTX-sensitive) and MTX-resistant cell lines
-
Complete cell culture medium
-
Carboxypeptidase A-Monoclonal Antibody Conjugate
-
Methotrexate (MTX)
-
This compound (MTX-Ala)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Antibody-Enzyme Conjugate Incubation:
-
Wash the cells with serum-free medium.
-
Add the antibody-enzyme conjugate at a predetermined optimal concentration to the appropriate wells.
-
Incubate for 1 hour at 37°C to allow for binding to the target cells.
-
Carefully wash the wells three times with serum-free medium to remove any unbound conjugate.
-
-
Drug/Prodrug Treatment:
-
Prepare serial dilutions of MTX and MTX-Ala in complete culture medium.
-
Add the drug/prodrug dilutions to the respective wells (including control wells without conjugate).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add the solubilization solution to each well and incubate (e.g., overnight at 37°C or for 15 minutes on an orbital shaker) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the drug/prodrug concentration and determine the IC50 value.
-
Visualizations: Pathways and Workflows
Caption: Overcoming MTX resistance with Antibody-Directed Enzyme Prodrug Therapy (ADEPT).
Caption: Experimental workflow for MTX-Ala ADEPT cytotoxicity assessment.
References
Validation & Comparative
A Comparative Analysis of Methotrexate-alpha-alanine and Methotrexate-alpha-phenylalanine Efficacy as Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two methotrexate (B535133) (MTX) prodrugs: Methotrexate-alpha-alanine (MTX-Ala) and Methotrexate-alpha-phenylalanine (MTX-Phe). The primary focus of the available experimental data is on their application in antibody-directed enzyme prodrug therapy (ADEPT), where a tumor-targeted enzyme, carboxypeptidase A (CPA), activates the prodrug at the tumor site.
Executive Summary
Methotrexate-alpha-phenylalanine demonstrates superior efficacy as a prodrug for activation by carboxypeptidase A when compared to this compound. Experimental data reveals that MTX-Phe is converted to the active drug, methotrexate, at a significantly faster rate. This heightened efficiency translates to a greater cytotoxic effect at lower enzyme concentrations. The intrinsic toxicity of both prodrugs is considerably lower than that of methotrexate, underscoring their potential for reducing systemic side effects in targeted cancer therapy approaches.
Data Presentation
The following tables summarize the key quantitative data from comparative studies.
Table 1: In Vitro Cytotoxicity of MTX, MTX-Ala, and MTX-Phe on UCLA-P3 Human Lung Adenocarcinoma Cells
| Compound | Treatment Condition | ID50 (M) |
| Methotrexate (MTX) | - | 4.5 x 10⁻⁸ |
| This compound (MTX-Ala) | No Enzyme | 8.9 x 10⁻⁶ |
| With CPA-KS1/4 Conjugate | 1.5 x 10⁻⁶ | |
| Methotrexate-alpha-phenylalanine (MTX-Phe) | No Enzyme | 2.2 x 10⁻⁶ |
| With CPA-KS1/4 Conjugate | 6.3 x 10⁻⁸ |
Data sourced from studies on UCLA-P3 human lung adenocarcinoma cells. The CPA-KS1/4 conjugate consists of carboxypeptidase A linked to a monoclonal antibody targeting these cells.
Table 2: Enzymatic Conversion by Carboxypeptidase A (CPA)
| Prodrug | Relative Rate of Conversion to MTX | CPA Concentration for Equitoxicity with MTX |
| This compound (MTX-Ala) | 1x | >10-fold higher than for MTX-Phe |
| Methotrexate-alpha-phenylalanine (MTX-Phe) | 250x | 1x |
This data highlights the significantly more efficient enzymatic activation of MTX-Phe by CPA.[1][2]
Mechanism of Action & Signaling Pathway
Both MTX-Ala and MTX-Phe are designed as prodrugs with low cell permeability. Their primary mechanism of action is the localized release of methotrexate upon cleavage by an external enzyme, such as carboxypeptidase A in the ADEPT model. The released methotrexate, a potent folate antagonist, then enters the target cells and inhibits dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication.[3] Inhibition of DHFR leads to a depletion of these essential precursors, causing cell cycle arrest in the S-phase and subsequent apoptosis.
Experimental Protocols
Synthesis of Methotrexate-alpha-peptides
The synthesis of MTX-Ala and MTX-Phe can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.[2][4]
1. Solution-Phase Synthesis: This method generally involves the reaction of an activated ester of 4-amino-4-deoxy-N10-methylpteroic acid (a key intermediate of methotrexate) with the corresponding dipeptide (L-glutamyl-α-L-alanine or L-glutamyl-α-L-phenylalanine).
-
Activation: 4-amino-4-deoxy-N10-methylpteroic acid is activated, for example, by forming a p-nitrophenyl ester.
-
Coupling: The activated pteroic acid derivative is then reacted with the dipeptide in a suitable organic solvent.
-
Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
2. Solid-Phase Peptide Synthesis (SPPS): This technique allows for a more streamlined synthesis and purification process.[4]
-
Resin Attachment: The C-terminal amino acid of the dipeptide (alanine or phenylalanine) is attached to a solid support resin.
-
Chain Elongation: The subsequent amino acid (glutamic acid) is added, followed by the pteroic acid moiety, in a stepwise manner with intervening deprotection and washing steps.
-
Cleavage: Once the synthesis is complete, the methotrexate-peptide is cleaved from the resin.
-
Purification: The crude product is then purified by HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the methotrexate prodrugs is typically evaluated using a colorimetric method such as the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: UCLA-P3 human lung adenocarcinoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment:
-
For experiments with the enzyme conjugate, cells are pre-treated with the CPA-KS1/4 monoclonal antibody conjugate. Excess, unbound conjugate is then washed away.
-
Serial dilutions of the test compounds (MTX, MTX-Ala, MTX-Phe) are added to the wells. Control wells receive the vehicle only.
-
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drugs to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The ID50 (the concentration of a drug that inhibits 50% of cell growth) is then determined from the dose-response curves.
Conclusion
The available data strongly indicates that Methotrexate-alpha-phenylalanine is a more efficient prodrug than this compound for use in antibody-directed enzyme prodrug therapy with carboxypeptidase A. Its rapid conversion to methotrexate and the resulting high cytotoxicity at the target site, coupled with its inherent low toxicity, make it a promising candidate for this therapeutic strategy. Further in vivo studies directly comparing the two prodrugs would be beneficial to fully elucidate their therapeutic potential and pharmacokinetic profiles in a more complex biological system.
References
- 1. Synthesis of methotrexate prodrugs as an approach for drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The three-dimensional structure of human procarboxypeptidase A2. Deciphering the basis of the inhibition, activation and intrinsic activity of the zymogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Methotrexate-alpha-alanine conversion to Methotrexate by mass spectrometry
For researchers, scientists, and drug development professionals, the accurate validation of a prodrug's conversion to its active form is a critical step in preclinical and clinical development. This guide provides a comparative overview of mass spectrometry-based methods and alternative immunoassays for validating the conversion of Methotrexate-alpha-alanine to the active drug, Methotrexate (B535133). Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.
The use of prodrugs, such as this compound, is a strategic approach to improve the therapeutic index of potent drugs like Methotrexate. The successful implementation of a prodrug strategy hinges on the reliable and quantifiable conversion of the prodrug to the active parent drug at the target site. This guide focuses on the analytical methodologies available to validate this conversion, with a primary emphasis on the gold standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a comparison with the widely used fluorescence polarization immunoassay (FPIA).
Mass Spectrometry: The Gold Standard for Specificity and-Quantification
LC-MS/MS offers unparalleled specificity and sensitivity for the simultaneous quantification of the prodrug (this compound) and the active drug (Methotrexate) in complex biological matrices. The ability to differentiate between the two molecules based on their unique mass-to-charge ratios (m/z) and fragmentation patterns is the cornerstone of this technique's accuracy.
Experimental Protocol: LC-MS/MS for Methotrexate and this compound
This protocol outlines a general procedure for the simultaneous quantification of Methotrexate and its alpha-alanine prodrug in a biological matrix (e.g., plasma).
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., Methotrexate-d3).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound and Methotrexate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each analyte.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Methotrexate | 455.2 | 308.2 |
| This compound | 526.2 | 308.2 |
| Methotrexate-d3 (IS) | 458.2 | 311.2 |
3. Method Validation: The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: Establish a calibration curve over the expected concentration range.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels.
-
Selectivity and Specificity: Ensure no interference from endogenous matrix components.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assess the stability of the analytes under various storage and processing conditions.
Performance Data: LC-MS/MS
| Parameter | Methotrexate | This compound |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% |
| Accuracy (%Bias) | ±15% | ±15% |
Alternative Method: Fluorescence Polarization Immunoassay (FPIA)
FPIA is a common alternative for the quantification of Methotrexate. This technique is based on the competition between unlabeled drug in the sample and a fluorescently labeled drug for a limited number of antibody binding sites.
Experimental Protocol: FPIA for Methotrexate
1. Principle:
-
A sample containing Methotrexate is mixed with a reagent containing a fluorescently labeled Methotrexate tracer and a specific anti-Methotrexate antibody.
-
Unlabeled Methotrexate from the sample competes with the tracer for antibody binding sites.
-
The degree of polarization of the emitted fluorescent light is inversely proportional to the concentration of Methotrexate in the sample.
2. Procedure:
-
Follow the manufacturer's instructions for the specific FPIA kit and analyzer.
-
Typically involves automated mixing of the sample with the reagents and measurement of the fluorescence polarization.
Comparison of Analytical Methods
| Feature | LC-MS/MS | Fluorescence Polarization Immunoassay (FPIA) |
| Specificity | High: Can distinguish between prodrug and active drug. | Lower: Potential for cross-reactivity with the prodrug and metabolites.[1][2][3] |
| Sensitivity | High (ng/mL to pg/mL range). | Moderate (ng/mL range).[1] |
| Multiplexing | Can simultaneously quantify multiple analytes. | Typically measures a single analyte. |
| Throughput | Moderate. | High.[4] |
| Development Time | Longer method development and validation. | Shorter; uses commercially available kits. |
| Cost | Higher instrument and operational costs. | Lower instrument and reagent costs. |
Visualizing the Workflow and Conversion
To better understand the processes involved, the following diagrams illustrate the experimental workflow for LC-MS/MS validation and the enzymatic conversion of this compound.
Caption: Experimental workflow for LC-MS/MS validation.
Caption: Enzymatic conversion of this compound.
Conclusion
The validation of the conversion of this compound to Methotrexate is paramount for its successful development as a therapeutic agent. While FPIA offers a rapid and cost-effective method for quantifying Methotrexate, its lack of specificity for the prodrug makes it less suitable for conversion studies. LC-MS/MS stands out as the superior technique, providing the necessary specificity, sensitivity, and multiplexing capabilities to accurately and simultaneously measure both the prodrug and the active drug. The detailed protocol and comparative data presented in this guide are intended to assist researchers in making an informed decision for their analytical needs, ultimately ensuring the robust and reliable validation of their prodrug candidates.
References
- 1. Using fluorescence polarization immunoassay for determination of erythrocyte methotrexate polyglutamates, a quick and easy test? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a Methotrexate Chemiluminescent Microparticle Immunoassay: Comparison to Fluorescence Polarization Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a fluorescence polarization immunoassay procedure for quantitation of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity Showdown: Methotrexate-alpha-alanine, a Prodrug Approach to Cancer Therapy
A detailed comparison of the cytotoxic profiles of the prodrug Methotrexate-alpha-alanine and its parent compound, free Methotrexate, reveals a significant difference in their potency, underscoring the potential of targeted activation in enhancing cancer therapy and reducing systemic toxicity.
For researchers and professionals in drug development, the quest for more selective and less toxic cancer treatments is a paramount objective. Methotrexate (MTX), a potent inhibitor of dihydrofolate reductase (DHFR), has been a cornerstone of chemotherapy for decades. However, its widespread use is often limited by its systemic toxicity. The development of prodrugs, such as this compound (MTX-Ala), represents a strategic approach to mitigate these side effects. MTX-Ala is designed to be relatively inert until it is activated at the tumor site by specific enzymes, thereby localizing the cytotoxic effects.
This guide provides an objective comparison of the cytotoxicity of MTX-Ala and free MTX, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Cytotoxicity Comparison
The cytotoxic activities of this compound and free Methotrexate were evaluated in vitro on UCLA-P3 human lung adenocarcinoma cells. The 50% inhibitory concentration (IC50), a measure of the drug concentration required to inhibit cell growth by half, was determined for each compound under different conditions. The results clearly demonstrate the prodrug nature of this compound, which is significantly less toxic than free Methotrexate on its own. However, its cytotoxicity is substantially increased upon activation by a targeted enzyme.
| Compound | Treatment Condition | Cell Line | IC50 Value (M) |
| Free Methotrexate (MTX) | - | UCLA-P3 | 5.2 x 10⁻⁸ |
| This compound (MTX-Ala) | No enzyme conjugate | UCLA-P3 | 8.9 x 10⁻⁶ |
| This compound (MTX-Ala) | With cell-bound Carboxypeptidase A-monoclonal antibody conjugate | UCLA-P3 | 1.5 x 10⁻⁶ |
Data sourced from Kuefner et al., 1992.[1]
The data reveals that this compound is approximately 171 times less cytotoxic than free Methotrexate in the absence of an activating enzyme.[1] When a Carboxypeptidase A-monoclonal antibody conjugate is introduced, which specifically targets the UCLA-P3 cells and cleaves the alanine (B10760859) from the prodrug to release free Methotrexate, the cytotoxicity of MTX-Ala increases by nearly six-fold.[1] This demonstrates the principle of targeted activation, although in this specific study, the activated prodrug did not reach the same level of potency as free Methotrexate administered directly.
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity assay used to compare this compound and free Methotrexate.
In Vitro Cytotoxicity Assay on UCLA-P3 Cells
1. Cell Culture:
-
UCLA-P3 human lung adenocarcinoma cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells were cultured in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Determination (IC50):
-
UCLA-P3 cells were seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Serial dilutions of free Methotrexate and this compound were prepared in the culture medium.
-
For the activated prodrug condition, cells were pre-incubated with a Carboxypeptidase A-monoclonal antibody conjugate that binds to the surface of UCLA-P3 cells. Unbound conjugate was washed away.
-
The various concentrations of the drugs were then added to the respective wells.
-
The plates were incubated for a period of 96 hours.
-
Cell viability was assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.
-
The absorbance was read using a microplate reader.
-
The IC50 values were calculated from the dose-response curves by determining the drug concentration that resulted in a 50% reduction in cell viability compared to untreated control cells.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the mechanism of action of Methotrexate and the experimental workflow for the prodrug activation.
Caption: Diagram of the Methotrexate signaling pathway.
The diagram above illustrates how Methotrexate exerts its cytotoxic effects. Upon entering a cell, Methotrexate binds to and inhibits the enzyme Dihydrofolate Reductase (DHFR). This inhibition blocks the conversion of Dihydrofolate (DHF) to Tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylates, which are essential building blocks for DNA and RNA. The disruption of DNA and RNA synthesis ultimately leads to cell death (apoptosis).
Caption: Experimental workflow for this compound activation.
This workflow outlines the key steps in the experiment to evaluate the cytotoxicity of the this compound prodrug. A crucial step is the introduction of the enzyme-antibody conjugate that specifically targets the cancer cells and activates the otherwise less potent prodrug, leading to a localized cytotoxic effect.
References
A Head-to-Head Comparison of Enzyme-Antibody Conjugates for Methotrexate-alpha-alanine Activation
In the realm of targeted cancer therapy, antibody-directed enzyme prodrug therapy (ADEPT) represents a promising strategy to enhance the therapeutic window of potent cytotoxic agents like methotrexate (B535133) (MTX). This approach utilizes monoclonal antibodies to deliver an enzyme to the tumor site, which then activates a systemically administered, relatively non-toxic prodrug into its active, cytotoxic form. This guide provides a comparative analysis of different prodrug substrates for the same enzyme-antibody conjugate, focusing on the activation of methotrexate-alpha-alanine (MTX-Ala) and its analogue, methotrexate-alpha-phenylalanine (MTX-Phe), by a carboxypeptidase A (CPA)-monoclonal antibody conjugate.
Performance Data: MTX-Ala vs. MTX-Phe
The in vitro cytotoxicity of MTX-Ala and MTX-Phe was evaluated in human lung adenocarcinoma cells (UCLA-P3) in the presence and absence of a carboxypeptidase A-KS1/4 monoclonal antibody conjugate. The KS1/4 antibody targets an antigen on the UCLA-P3 cells. The data, summarized in the table below, clearly demonstrates the superior performance of MTX-Phe as a prodrug substrate for this enzyme-antibody conjugate.
| Compound | Treatment Condition | ID50 (M) | Reference |
| Methotrexate (MTX) | - | 5.2 x 10-8 | [1] |
| This compound (MTX-Ala) | No conjugate | 8.9 x 10-6 | [1] |
| MTX-Ala | With cell-bound CPA-KS1/4 conjugate | 1.5 x 10-6 | [1] |
| Methotrexate-alpha-phenylalanine (MTX-Phe) | No conjugate | 2.2 x 10-6 | [2][3] |
| MTX-Phe | With cell-bound CPA-KS1/4 conjugate | 6.3 x 10-8 | [2][3] |
Key Findings:
-
The production of MTX from MTX-Phe by carboxypeptidase A is 250-fold faster than from MTX-Ala.[2]
-
In the presence of the CPA-KS1/4 conjugate, the cytotoxicity of MTX-Phe (ID50 = 6.3 x 10-8 M) is significantly enhanced and becomes comparable to that of the parent drug, MTX (ID50 = 4.5 x 10-8 M).[2][3]
-
The amount of CPA required to render MTX-Phe equitoxic with MTX was more than 10-fold lower than that needed for MTX-Ala.[2]
-
The potentiation of MTX-Ala cytotoxicity by the conjugate-bound CPA was at least 30-fold greater than that produced by a comparable amount of free enzyme, highlighting the effectiveness of generating the active drug at the cell surface.[1]
Experimental Protocols
The following is a summary of the key experimental methodologies used in the comparative studies.
Cell Line
Enzyme-Antibody Conjugate Preparation
-
Derivatization: Carboxypeptidase A (CPA) was derivatized using succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, and the monoclonal antibody KS1/4 was derivatized with N-succinimidyl 3-(2-pyridyldithio)propionate.[1]
-
Conjugation: The derivatized enzyme and antibody were reacted to form a stable thioether-linked conjugate.[1][3]
-
Purification: The conjugate was separated from unreacted enzyme and antibody using sequential HPLC size-exclusion and DEAE chromatography.[1]
In Vitro Cytotoxicity Assay
-
Cell Seeding: UCLA-P3 cells were seeded in culture plates.
-
Conjugate Binding: The cells were incubated with the CPA-KS1/4 conjugate, followed by extensive washing to remove any unbound conjugate.[2][3]
-
Prodrug Addition: The cells were then exposed to varying concentrations of either MTX-Ala or MTX-Phe.
-
Cytotoxicity Measurement: Cell viability was assessed after a 96-hour incubation period to determine the ID50 values (the concentration of the drug that inhibits cell growth by 50%).[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the antibody-directed enzyme prodrug therapy (ADEPT) process as described in the cited studies.
References
- 1. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methotrexate and its Prodrug, Methotrexate-alpha-alanine
For researchers, scientists, and drug development professionals, the accurate quantification of methotrexate (B535133) (MTX) and its related compounds is paramount for therapeutic drug monitoring, pharmacokinetic analysis, and the development of novel drug delivery systems. This guide provides an objective comparison of the most commonly employed analytical methods for methotrexate, with a special focus on the cross-validation of these techniques. We will also address the analytical considerations for the methotrexate prodrug, Methotrexate-alpha-alanine.
Introduction to Methotrexate and this compound
Methotrexate is a folate antagonist widely used in the treatment of cancer and autoimmune diseases. Its therapeutic efficacy is closely linked to its concentration in biological fluids, necessitating precise and reliable analytical methods for its monitoring. This compound is a prodrug of methotrexate, designed to be activated by specific enzymes. While not as commonly monitored as methotrexate and its primary metabolites, understanding its analytical behavior is crucial for preclinical and clinical development.
The primary metabolites of methotrexate that can interfere with its quantification are 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA). The cross-reactivity of analytical methods with these metabolites is a critical factor in their validation and selection.
Comparative Analysis of Analytical Methods
The three principal analytical techniques for the quantification of methotrexate in biological matrices are Immunoassays, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method presents a unique set of advantages and limitations.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of each method based on data from various cross-validation studies.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Immunoassay (e.g., EMIT, FPIA, CMIA) | HPLC-UV | LC-MS/MS |
| Linear Range | 0.04 - 1.5 µmol/L (typical)[1][2] | 0.1 - 100 µmol/L[3][4] | 0.005 - 50 µmol/L[5][6] |
| Lower Limit of Quantification (LLOQ) | ~0.03 - 0.04 µmol/L[2][7] | ~0.1 µmol/L[4][8] | ~0.005 - 0.025 µmol/L[6][9] |
| Limit of Detection (LOD) | ~0.007 µmol/L[10] | ~0.01 µmol/L[11] | ~1 ng/mL[5] |
Table 2: Comparison of Precision, Accuracy, and Recovery
| Parameter | Immunoassay (e.g., EMIT, FPIA, CMIA) | HPLC-UV | LC-MS/MS |
| Intra-day Precision (%CV) | < 5%[10] | 2.6 - 6%[8] | < 8.3%[6] |
| Inter-day Precision (%CV) | < 8%[10] | 5.5 - 9.5%[8] | < 11.7%[6] |
| Accuracy/Bias | Can show significant positive bias due to cross-reactivity[10] | Generally good, less prone to metabolite interference | Considered the gold standard for accuracy[12] |
| Recovery | Not applicable (direct measurement) | 61.5 - 72.7%[8] | 24% (MTX), 57% (7-OH-MTX) in one study[6] |
Table 3: Cross-Reactivity with Methotrexate Metabolites
| Method | Cross-Reactivity with 7-OH-MTX | Cross-Reactivity with DAMPA |
| Immunoassay | Varies by assay, can be significant | High, leading to overestimation of MTX[10] |
| HPLC-UV | Can be chromatographically separated | Can be chromatographically separated |
| LC-MS/MS | Highly specific, no interference | Highly specific, no interference |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for each of the discussed techniques.
Immunoassay (Homogeneous Enzyme Immunoassay)
Principle: This method is based on the competition between methotrexate in the sample and methotrexate labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for binding to an antibody. The enzyme activity is directly proportional to the methotrexate concentration in the sample.[2]
Protocol:
-
Sample Collection: Collect serum or plasma in appropriate tubes (e.g., with EDTA or heparin). Protect samples from light.[1]
-
Calibration: Perform a multi-point calibration using calibrators provided with the assay kit.[2]
-
Sample Analysis:
-
Combine the sample, anti-methotrexate coated microparticles, and methotrexate-acridinium-labeled conjugate in a reaction vessel.
-
Incubate to allow for competitive binding.
-
Add a substrate for the enzyme (e.g., NAD to NADH).
-
Measure the rate of change in absorbance spectrophotometrically, which is proportional to the methotrexate concentration.[2]
-
-
Quality Control: Run low, medium, and high controls with each batch of samples to ensure the validity of the results.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This technique separates methotrexate from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. The concentration is quantified by measuring the absorbance of UV light at a specific wavelength.[11]
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma or serum, add an internal standard (e.g., p-aminoacetophenone).
-
Add 40 µL of 2 M trichloroacetic acid in ethanol (B145695) to precipitate proteins.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 15 minutes.[11]
-
Collect the supernatant for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm).[8]
-
Mobile Phase: A mixture of TRIS-phosphate buffer (pH 5.7), methanol, and acetonitrile (B52724) (e.g., 82:11:7 v/v/v).[11]
-
Flow Rate: 1.8 mL/min.[11]
-
Detection: UV detector set at 313 nm.[11]
-
-
Analysis: Inject the supernatant onto the HPLC system and record the chromatogram. The retention time for methotrexate is typically around 4.4 minutes under these conditions.[11]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers the highest specificity and sensitivity by combining the separation power of HPLC with the precise detection of mass spectrometry. After chromatographic separation, methotrexate is ionized, and specific precursor and product ions are monitored.[6][12]
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or serum, add 250 µL of a precipitation solution containing an internal standard (e.g., methotrexate-d3) in methanol.
-
Vortex for 30 seconds and centrifuge at 16,100 g for 2 minutes.
-
Take 50 µL of the supernatant and dilute with 950 µL of water.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizing the Cross-Validation Workflow and Method Comparison
The following diagrams illustrate the logical flow of a cross-validation study and a direct comparison of the analytical methods.
References
- 1. medilinkltd.com [medilinkltd.com]
- 2. ark-tdm.com [ark-tdm.com]
- 3. jocpr.com [jocpr.com]
- 4. brieflands.com [brieflands.com]
- 5. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. ark-tdm.com [ark-tdm.com]
- 8. asianpubs.org [asianpubs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Methotrexate-alpha-alanine and Other Methotrexate Prodrugs for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methotrexate-alpha-alanine with other Methotrexate (B535133) (MTX) prodrugs, focusing on their performance in preclinical studies. The aim is to offer a comprehensive overview supported by experimental data to aid in the research and development of more effective and less toxic cancer chemotherapies.
Introduction to Methotrexate Prodrugs
Methotrexate (MTX) is a potent antifolate agent widely used in cancer chemotherapy.[1] However, its clinical application is often limited by significant toxicity to healthy, rapidly dividing cells. To address this, various prodrug strategies have been developed. These approaches involve modifying the MTX molecule to render it inactive until it reaches the tumor site, where it can be selectively converted to its active form. This targeted activation aims to enhance the therapeutic index of MTX by increasing its concentration at the tumor while minimizing systemic toxicity.
This guide focuses on the comparative analysis of this compound (MTX-α-Ala), a peptide-based prodrug, against other classes of MTX prodrugs. The primary mechanism for the activation of MTX-α-peptides involves enzymatic cleavage by carboxypeptidase A (CPA), an enzyme that can be targeted to tumor cells through conjugation with monoclonal antibodies (Antibody-Directed Enzyme Prodrug Therapy or ADEPT).[1]
Comparative Performance of Methotrexate Prodrugs
The efficacy of MTX prodrugs is primarily evaluated based on their cytotoxicity towards cancer cells, both in their inactive form and after activation by a specific enzyme. The ideal prodrug should exhibit low toxicity in its native state and high toxicity upon conversion to MTX at the target site.
Peptide-Based Prodrugs: A Head-to-Head Comparison
A direct comparison between this compound and Methotrexate-alpha-phenylalanine (MTX-α-Phe) has been conducted, revealing significant differences in their activation kinetics and resulting cytotoxicity.
Key Findings:
-
Enzymatic Activation: The conversion of MTX-α-Phe to MTX by carboxypeptidase A is 250-fold faster than that of MTX-α-Ala.[2]
-
Cytotoxicity: Consequently, a more than 10-fold lower concentration of the activating enzyme is required for MTX-α-Phe to achieve a cytotoxic effect equivalent to that of the parent drug, MTX, when compared to MTX-α-Ala.[2]
The following table summarizes the in vitro cytotoxicity data for MTX, MTX-α-Ala, and MTX-α-Phe against the UCLA-P3 human lung adenocarcinoma cell line.
| Compound | Treatment Condition | ID50 (M) |
| Methotrexate (MTX) | - | 5.2 x 10-8 |
| MTX-α-Alanine | No Conjugate | 8.9 x 10-6 |
| With Carboxypeptidase A-Monoclonal Antibody Conjugate | 1.5 x 10-6 | |
| MTX-α-Phenylalanine | No Enzyme | 2.2 x 10-6 |
| With Carboxypeptidase A-Monoclonal Antibody Conjugate | 6.3 x 10-8 |
Table 1: In vitro cytotoxicity (ID50 values) of Methotrexate and its alpha-peptide prodrugs on UCLA-P3 human lung adenocarcinoma cells.[2]
Other Methotrexate Prodrugs
While direct comparative data under identical experimental conditions is limited, various other MTX prodrugs have been developed and evaluated. The table below provides a summary of their in vitro performance from different studies. It is crucial to note that a direct comparison of these values is challenging due to the use of different cell lines and experimental protocols.
| Prodrug Class | Specific Prodrug Example | Cell Line | Key Finding |
| Ester-Based | Dihexyl Methotrexate (MTX-DH) | U87 (Glioblastoma) | Decreased the IC50 value by up to 6-fold compared to free MTX after 72 hours.[3] |
| Peptide-Based | Proline-Methotrexate (Pro-MTX) | MDA-MB-231 (Breast Cancer) | Showed stronger activity than MTX in this MTX-resistant cell line.[4] |
| Chitosan-Based | Chitosan-Methotrexate (CS-MTX) | MDA-MB-453 (Breast Cancer) | Showed an IC50 of 163.4 ± 10.8 µg/mL after 24 hours and was found to be less toxic than the parent drug.[4] |
Table 2: In vitro performance of other classes of Methotrexate prodrugs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Target cancer cell line (e.g., UCLA-P3)
-
Complete culture medium
-
Methotrexate or prodrug solutions of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds. Replace the culture medium with fresh medium containing the different concentrations of the drugs. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the ID50 value (the concentration of the drug that inhibits 50% of cell growth).[5]
Carboxypeptidase A Enzymatic Assay
This assay is used to determine the activity of carboxypeptidase A, the enzyme responsible for activating MTX-α-peptide prodrugs. The assay measures the rate of hydrolysis of a substrate, such as hippuryl-L-phenylalanine.
Materials:
-
Carboxypeptidase A enzyme solution
-
Substrate solution (e.g., 1.0 mM Hippuryl-L-Phenylalanine in buffer)
-
Buffer solution (e.g., 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl)
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to a wavelength of 254 nm and a temperature of 25°C.
-
Substrate Incubation: Pipette 2.9 mL of the substrate solution into a quartz cuvette and incubate in the spectrophotometer for 3-5 minutes to allow for temperature equilibration.
-
Enzyme Addition: Add 0.1 mL of the diluted enzyme solution to the cuvette and mix by inversion.
-
Absorbance Reading: Immediately start recording the increase in absorbance at 254 nm for approximately 5 minutes.
-
Rate Calculation: Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve. The activity of the enzyme can then be calculated based on the molar extinction coefficient of the product formed.[6]
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: Targeted activation of MTX-α-Alanine at the tumor site.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
References
- 1. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancement of the brain delivery of methotrexate with administration of mid-chain ester prodrugs: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new prodrug and bioactivity evaluation of methotrexate based on Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
Validating the Target Specificity of Methotrexate-Alpha-Alanine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methotrexate-alpha-alanine (MTX-Ala) conjugates with unconjugated Methotrexate (B535133) (MTX), focusing on target specificity and performance. The information presented is supported by experimental data from published studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to Methotrexate and Targeted Drug Delivery
Methotrexate is a cornerstone of chemotherapy and autoimmune disease treatment. Its mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA and RNA.[1] However, its therapeutic efficacy is often hampered by a lack of specificity, leading to systemic toxicity.
To address this limitation, targeted drug delivery strategies have been developed. One promising approach involves the use of prodrugs, such as this compound, which are designed to be activated at the target site. This strategy often employs an Antibody-Directed Enzyme Prodrug Therapy (ADEPT) system. In this system, a non-toxic prodrug is administered systemically and is converted into its active, cytotoxic form only at the tumor site by an enzyme that has been selectively delivered there by a tumor-specific monoclonal antibody.[2][3]
MTX-Ala is a derivative of Methotrexate where an alanine (B10760859) molecule is attached to the alpha-carboxyl group of the glutamate (B1630785) moiety.[3] This modification renders the molecule significantly less toxic and impairs its ability to enter cells through the folate transport systems.[2] The prodrug can then be activated by an enzyme like carboxypeptidase A (CPA), which cleaves the alanine, releasing active Methotrexate at the target location.[4]
Comparative Performance: MTX-Ala Conjugate vs. Unconjugated MTX
The primary advantage of the MTX-Ala conjugate lies in its enhanced target specificity, leading to a significant reduction in off-target toxicity. This is evident from in vitro cytotoxicity data.
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (ID50) values of unconjugated Methotrexate and this compound in the presence and absence of a targeted activating enzyme. The data is derived from studies on the UCLA-P3 human lung adenocarcinoma cell line, which is targeted by the KS1/4 monoclonal antibody conjugated to carboxypeptidase A.
| Compound | Condition | ID50 (M) | Fold Difference (vs. MTX) | Reference |
| Methotrexate (MTX) | - | 5.2 x 10⁻⁸ | 1 | [5] |
| This compound (MTX-Ala) | No Enzyme Conjugate | 8.9 x 10⁻⁶ | ~171-fold less potent | [5] |
| This compound (MTX-Ala) | With CPA-mAb Conjugate | 1.5 x 10⁻⁶ | ~29-fold less potent | [5] |
Note: A lower ID50 value indicates higher cytotoxicity.
As the data illustrates, MTX-Ala is significantly less toxic than MTX in its prodrug form. Upon activation by the targeted enzyme-antibody conjugate, its cytotoxicity increases, demonstrating the principle of targeted activation. It is important to note that in this particular study, the activated MTX-Ala did not reach the same level of potency as unconjugated MTX, which could be due to various factors such as the efficiency of the enzyme-antibody conjugate or the kinetics of prodrug activation.
For further comparison, data from a similar prodrug, Methotrexate-alpha-phenylalanine (MTX-Phe), is presented. MTX-Phe has been shown to be a more efficient substrate for carboxypeptidase A, with its activation being 250-fold faster than that of MTX-Ala.[6]
| Compound | Condition | ID50 (M) | Fold Difference (vs. MTX) | Reference |
| Methotrexate (MTX) | - | 4.5 x 10⁻⁸ | 1 | [6] |
| Methotrexate-alpha-phenylalanine (MTX-Phe) | No Enzyme Conjugate | 2.2 x 10⁻⁶ | ~49-fold less potent | [6] |
| Methotrexate-alpha-phenylalanine (MTX-Phe) | With CPA-mAb Conjugate | 6.3 x 10⁻⁸ | ~1.4-fold less potent | [6] |
This comparison highlights the potential for optimizing the amino acid linked to Methotrexate to achieve more efficient activation and higher potency at the target site.
Signaling Pathways and Mechanism of Action
The mechanism of action of Methotrexate and the targeted delivery strategy for MTX-Ala can be visualized through the following diagrams.
Caption: Unconjugated Methotrexate Signaling Pathway.
Caption: ADEPT Workflow for MTX-alpha-Alanine.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific cell lines and experimental conditions.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (ID50).
Materials:
-
Folate-receptor positive cancer cell line (e.g., UCLA-P3, KB, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Methotrexate (MTX) stock solution
-
This compound (MTX-Ala) stock solution
-
Enzyme-monoclonal antibody conjugate (e.g., Carboxypeptidase A-KS1/4)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment with Enzyme-Antibody Conjugate (for ADEPT):
-
For wells that will test the activated prodrug, remove the culture medium and wash the cells gently with PBS.
-
Add the enzyme-monoclonal antibody conjugate at a predetermined concentration in serum-free medium and incubate for 1-2 hours at 37°C.
-
Wash the cells three times with PBS to remove any unbound conjugate.
-
Add 100 µL of fresh complete culture medium to these wells.
-
-
Drug Treatment:
-
Prepare serial dilutions of MTX and MTX-Ala in complete culture medium.
-
Add 100 µL of the drug dilutions to the appropriate wells (including those pre-treated with the enzyme-antibody conjugate). Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Determine the ID50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Cellular Uptake Assay
This assay quantifies the amount of a compound that is internalized by cells over a specific period.
Materials:
-
Folate-receptor positive and negative cancer cell lines
-
Radiolabeled or fluorescently-labeled MTX or MTX-Ala
-
24-well plates
-
Complete cell culture medium and folate-free medium
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation counter or fluorescence plate reader
-
Protein assay kit (e.g., BCA)
Protocol:
-
Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with folate-free medium. Pre-incubate the cells in folate-free medium for 30 minutes at 37°C.
-
Uptake Initiation: Add the labeled MTX or MTX-Ala conjugate at a specific concentration to the cells. For competition assays, a surplus of unlabeled folic acid can be added to determine receptor-specific uptake.
-
Incubation: Incubate the plates for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C. To measure surface binding versus internalization, a parallel set of plates can be incubated at 4°C.
-
Uptake Termination: Stop the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification:
-
Transfer the cell lysates to scintillation vials (for radiolabeled compounds) or a black microplate (for fluorescent compounds).
-
Measure the radioactivity or fluorescence.
-
Use a portion of the cell lysate to determine the total protein content using a protein assay.
-
-
Data Analysis: Normalize the radioactivity or fluorescence signal to the total protein content to determine the amount of compound taken up per milligram of protein.
Folate Receptor Binding Assay
This assay measures the affinity of a compound for the folate receptor.
Materials:
-
Folate-receptor positive cells or isolated cell membranes
-
Radiolabeled folic acid (e.g., ³H-folic acid)
-
Unlabeled MTX and MTX-Ala
-
Binding buffer (e.g., PBS with 1% BSA)
-
Filtration apparatus with glass fiber filters
Protocol:
-
Preparation: Prepare serial dilutions of the unlabeled competitor compounds (MTX, MTX-Ala, and folic acid as a positive control).
-
Competition Reaction: In a series of tubes, incubate a fixed concentration of radiolabeled folic acid with varying concentrations of the unlabeled competitor compounds and a constant amount of cells or cell membrane preparation.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cells/membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the binding affinity (Ki) of the test compounds for the folate receptor.
Conclusion
The use of this compound conjugates within an Antibody-Directed Enzyme Prodrug Therapy framework presents a compelling strategy to enhance the target specificity of Methotrexate. The experimental data clearly demonstrates that the prodrug is significantly less toxic than its parent compound and can be activated at the target site to exert its cytotoxic effects. While further optimization of the amino acid linker and the enzyme-antibody conjugate may be necessary to achieve the full therapeutic potential, the underlying principle of targeted activation holds great promise for reducing the systemic toxicity associated with conventional chemotherapy. The protocols provided in this guide offer a foundation for researchers to further explore and validate the performance of these and other targeted drug delivery systems.
References
- 1. Enhanced toxicity and cellular uptake of methotrexate-conjugated nanoparticles in folate receptor-positive cancer cells by decorating with folic acid-conjugated d-α-tocopheryl polyethylene glycol 1000 succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapeutic potential of methotrexate peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internalization of Methotrexate Conjugates by Folate Receptor-α [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeted Methotrexate Prodrug Conjugated With Heptamethine Cyanine Dye Improving Chemotherapy and Monitoring Itself Activating by Dual-Modal Imaging [frontiersin.org]
Assessing the Bystander Effect of Methotrexate-α-alanine Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a phenomenon in which non-transduced or targeted cells are killed along with their targeted neighbors, is a critical component of successful cancer gene therapy and targeted prodrug strategies. This guide provides an objective comparison of the bystander effect mediated by the Methotrexate-alpha-alanine (MTX-Ala) prodrug system with the well-established Ganciclovir (B1264)/Herpes Simplex Virus thymidine (B127349) kinase (GCV/HSV-tk) system. This analysis is supported by a review of experimental data and detailed methodologies to assist researchers in designing and evaluating novel therapeutic approaches.
Executive Summary
Comparative Analysis of Bystander Effect
| Feature | Methotrexate-α-alanine (MTX-Ala) System | Ganciclovir/Herpes Simplex Virus thymidine kinase (GCV/HSV-tk) System |
| Activating Enzyme | Carboxypeptidase A (CPA) or Carboxypeptidase G2 (CPG2) | Herpes Simplex Virus thymidine kinase (HSV-tk) |
| Prodrug | Methotrexate-α-alanine (MTX-Ala) | Ganciclovir (GCV) |
| Active Drug | Methotrexate (MTX) | Ganciclovir-triphosphate |
| Mechanism of Bystander Effect | Diffusion of activated, cell-permeable MTX. | Transfer of phosphorylated GCV through gap junctions.[1][2] |
| Dependence on Gap Junctions | Low to none. The cell-permeable nature of activated MTX allows for a broader reach. | High. Efficient bystander killing is dependent on functional gap junctional intercellular communication (GJIC).[1] |
| Penetration Distance | Potentially longer due to diffusion-based mechanism. | Limited by the requirement for direct cell-to-cell contact. |
Experimental Data
One study on the activation of MTX-Ala by a Carboxypeptidase A (CPA)-monoclonal antibody conjugate provides valuable insight into the potency of the activated drug.[3]
| Cell Line | Treatment | ID50 (M) |
| UCLA-P3 | Methotrexate (MTX) | 5.2 x 10⁻⁸ |
| UCLA-P3 | MTX-Ala (without CPA conjugate) | 8.9 x 10⁻⁶ |
| UCLA-P3 | MTX-Ala (with CPA conjugate) | 1.5 x 10⁻⁶ |
Table 1: In vitro cytotoxicity of MTX and MTX-Ala on UCLA-P3 human lung adenocarcinoma cells. The ID50 is the concentration of the drug that inhibits cell growth by 50%.[3]
The significant decrease in the ID50 of MTX-Ala in the presence of the activating enzyme highlights the efficient conversion to the highly potent MTX.[3] This potent, cell-permeable drug is the basis for the bystander effect in this system.
For the GCV/HSV-tk system, a study on human pancreatic cancer cells demonstrated a significant bystander effect. When only 15% of the cell population expressed HSV-tk, a 60% reduction in the total cell survival rate was observed after GCV treatment.[4] At a 30% expression rate, the survival rate dropped to 20%, and with 80% of cells expressing the enzyme, there was complete cell death.[4]
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed methodologies for assessing the bystander effect in vitro.
In Vitro Bystander Effect Assay (Co-culture Method)
This method is widely used to quantify the extent of bystander killing.
Objective: To determine the percentage of non-enzyme-expressing (target) cells killed in the presence of enzyme-expressing (effector) cells and the prodrug.
Materials:
-
Effector cells (e.g., tumor cells stably expressing Carboxypeptidase or HSV-tk)
-
Target cells (e.g., parental tumor cells lacking the enzyme, often labeled with a fluorescent marker like GFP for easy identification)
-
Prodrugs (MTX-Ala, GCV)
-
Cell culture reagents
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Co-culture effector and target cells in various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) in 96-well plates. The total cell number per well should be kept constant.
-
Prodrug Addition: After allowing the cells to adhere overnight, add the respective prodrug (MTX-Ala or GCV) at a range of concentrations. Include a no-prodrug control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-96 hours).
-
Quantification of Cell Viability:
-
For fluorescently labeled target cells, quantify the fluorescence intensity using a plate reader.
-
Alternatively, use a cell viability assay such as MTT or CellTiter-Glo.
-
-
Data Analysis: Calculate the percentage of target cell death at each effector-to-target cell ratio and prodrug concentration.
Conditioned Medium Transfer Assay
This assay helps to distinguish between a bystander effect mediated by secreted, stable metabolites and one that requires direct cell-to-cell contact.
Objective: To determine if the activated drug is released into the medium and can kill target cells without direct contact with effector cells.
Procedure:
-
Effector Cell Treatment: Culture effector cells and treat them with the prodrug for a specific duration (e.g., 48 hours).
-
Conditioned Medium Collection: Collect the culture medium, which now contains any secreted metabolites. Centrifuge to remove cell debris.
-
Target Cell Treatment: Add the conditioned medium to target cells that have been seeded in a separate plate.
-
Incubation and Analysis: Incubate the target cells for a defined period and then assess cell viability as described in the co-culture assay.
A significant decrease in target cell viability indicates a bystander effect mediated by a diffusible, stable metabolite.
Signaling Pathways and Mechanisms
The fundamental difference in the bystander effect between the two systems lies in their mechanism of intercellular transfer.
MTX-Ala Activation and Diffusion
Caption: MTX-Ala is activated extracellularly, and the resulting MTX diffuses to kill both producer and bystander cells.
GCV/HSV-tk Activation and Gap Junction Transfer
Caption: GCV is phosphorylated by HSV-tk, and the monophosphate form is transferred to bystander cells via gap junctions.
Conclusion
Both the MTX-Ala and GCV/HSV-tk systems exhibit potent bystander effects, a crucial attribute for effective cancer therapy. The choice between these systems may depend on the specific tumor microenvironment. The GCV/HSV-tk system's reliance on gap junctions could be a limitation in tumors with poor cell-cell communication. Conversely, the diffusion-based bystander effect of the MTX-Ala system may offer a broader therapeutic reach in such cases. Further direct comparative studies are warranted to fully elucidate the relative efficiencies of these two promising therapeutic strategies. This guide provides the foundational information and experimental frameworks necessary to conduct such critical research.
References
- 1. Bystander effects of different enzyme-prodrug systems for cancer gene therapy depend on different pathways for intercellular transfer of toxic metabolites, a factor that will govern clinical choice of appropriate regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of in vitro and in vivo data for Methotrexate-alpha-alanine
A detailed guide for researchers and drug development professionals on the in vitro and in vivo performance of Methotrexate-alpha-alanine, benchmarked against relevant alternatives.
This guide provides a comprehensive statistical and methodological comparison of this compound (MTX-α-Ala), a prodrug of the widely used chemotherapeutic agent Methotrexate (B535133) (MTX). The focus is on its application in Antibody-Directed Enzyme Prodrug Therapy (ADEPT), a targeted cancer treatment strategy. This document summarizes key performance data, outlines experimental protocols, and visualizes the underlying biological and experimental workflows.
Executive Summary
This compound is designed for targeted activation at the tumor site, aiming to enhance therapeutic efficacy while minimizing systemic toxicity associated with conventional methotrexate administration. The core of this strategy lies in the enzymatic conversion of the non-toxic prodrug (MTX-α-Ala) into the active cytotoxic agent (MTX) by a carboxypeptidase enzyme that has been selectively delivered to the tumor microenvironment via a monoclonal antibody conjugate. Comparative in vitro studies demonstrate that while MTX-α-Ala itself has low cytotoxicity, its potency is significantly increased in the presence of the activating enzyme, approaching the efficacy of the parent drug, Methotrexate. Furthermore, Methotrexate-alpha-phenylalanine (MTX-α-Phe) has been identified as a key comparator, exhibiting even more rapid enzymatic activation. While comprehensive in vivo data for MTX-α-Ala is limited in publicly available literature, studies on related methotrexate conjugates provide valuable insights into the potential pharmacokinetic and efficacy profiles.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its comparators against human lung adenocarcinoma (UCLA-P3) cells. These values highlight the enzyme-dependent cytotoxicity of the prodrugs.
| Compound | Condition | IC50 (µM) |
| This compound | No Enzyme | 8.9 |
| With Carboxypeptidase A (CPA)-mAb Conjugate | 1.5 | |
| Methotrexate-alpha-phenylalanine | No Enzyme | 2.2 |
| With Carboxypeptidase A (CPA)-mAb Conjugate | 0.063 | |
| Methotrexate (Parent Drug) | - | 0.052 |
Data sourced from studies on UCLA-P3 human lung adenocarcinoma cells.[1][2][3][4][5]
In Vivo Performance of a Related Methotrexate Conjugate
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Response |
| Soft Tissue Sarcoma (SXF 1301) | MTX-HSA | Not specified | Complete remission/cure (single injection) |
| Methotrexate | Not specified | Short-lasting, partial tumor regression | |
| Prostate Cancer (PRXF PC3M) | MTX-HSA | 92.8 | - |
| Methotrexate | 79.2 | - | |
| Osteosarcoma (SXF 1410) | MTX-HSA | 89.8 | - |
| Methotrexate | 85.5 | - |
Data represents optimal test/control values. Nine out of fourteen different tumor models showed a clear response to MTX-HSA treatment.[6][7][8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the methodology used to determine the IC50 values presented in the data table.
-
Cell Culture: UCLA-P3 human lung adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Enzyme-Antibody Conjugate Pre-treatment: For activated prodrug conditions, tumor cells are incubated with a Carboxypeptidase A-monoclonal antibody (CPA-mAb) conjugate that targets a specific antigen on the cancer cells. After an incubation period, unbound conjugate is removed by washing.
-
Drug Exposure: Cells are seeded in 96-well plates and exposed to serial dilutions of this compound, Methotrexate-alpha-phenylalanine, or Methotrexate for a specified period (e.g., 72 hours).
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
The following protocol describes a general workflow for evaluating the in vivo efficacy of methotrexate prodrugs in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells (e.g., from a solid tumor line) are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a palpable size.
-
Treatment Administration (ADEPT Approach):
-
Phase 1: The CPA-mAb conjugate is administered intravenously, allowing it to localize to the tumor site.
-
Phase 2: A clearing agent may be administered to remove any unbound conjugate from circulation, reducing potential systemic activation of the prodrug.
-
Phase 3: The methotrexate prodrug (e.g., this compound) is administered.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs can be examined for histopathological changes.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Efficacy is often expressed as a percentage of tumor growth inhibition compared to a control group.
Mandatory Visualization
Signaling Pathway of Methotrexate Action
The following diagram illustrates the primary mechanism of action of Methotrexate once it is released from its prodrug form.
Caption: Mechanism of action of Methotrexate, inhibiting DHFR and subsequent DNA synthesis.
Experimental Workflow for ADEPT
This diagram outlines the sequential steps involved in an Antibody-Directed Enzyme Prodrug Therapy (ADEPT) preclinical study.
Caption: A generalized workflow for in vivo evaluation of this compound using ADEPT.
Logical Relationship of Prodrug Activation
This diagram illustrates the core concept of targeted prodrug activation in the tumor microenvironment.
Caption: Targeted activation of this compound at the tumor site.
References
- 1. Pre-clinical evaluation of a methotrexate-albumin conjugate (MTX-HSA) in human tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor activity of methotrexate conjugated to human serum albumin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-directed enzyme prodrug therapy (ADEPT). A three-phase study in ovarian tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methotrexate-alpha-alanine and Standard Chemotherapy Regimens for Non-Small Cell Lung Adenocarcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational prodrug Methotrexate-alpha-alanine (MTX-Ala) against a standard first-line chemotherapy regimen for non-small cell lung adenocarcinoma. The comparison is based on available preclinical in vitro data. Due to a lack of published in vivo studies for MTX-Ala, this guide focuses on cytotoxicity profiles in relevant cancer cell lines.
Introduction
Methotrexate (MTX) is a cornerstone of chemotherapy, acting as a folate antagonist to disrupt DNA synthesis in rapidly dividing cancer cells.[1] To enhance its therapeutic index, prodrugs such as this compound (MTX-Ala) have been developed. MTX-Ala is designed to be cleaved by specific enzymes, releasing the active MTX moiety. This guide benchmarks the in vitro performance of MTX-Ala against a widely accepted standard-of-care regimen for non-squamous non-small cell lung cancer (NSCLC), which includes adenocarcinomas: a combination of a platinum-based drug (cisplatin) and an antifolate (pemetrexed).
Mechanism of Action
Methotrexate and its prodrugs function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway. This inhibition depletes the intracellular pool of tetrahydrofolate, a co-factor necessary for the synthesis of purines and thymidylate, ultimately leading to the cessation of DNA replication and cell death.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxicity of this compound (MTX-Ala) and standard chemotherapy agents in human lung adenocarcinoma cell lines. It is important to note that the data for MTX-Ala was obtained from studies on the UCLA-P3 cell line, while the data for the standard regimen was primarily from studies on the A549 cell line. This represents an indirect comparison.
Table 1: In Vitro Cytotoxicity of this compound (MTX-Ala) in UCLA-P3 Human Lung Adenocarcinoma Cells
| Compound | Condition | ID50 (M) |
| Methotrexate (MTX) | - | 5.2 x 10⁻⁸ |
| This compound (MTX-Ala) | No Conjugate | 8.9 x 10⁻⁶ |
| This compound (MTX-Ala) | With Carboxypeptidase A-Monoclonal Antibody Conjugate | 1.5 x 10⁻⁶ |
ID50: The concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Cytotoxicity of Standard Chemotherapy Agents in A549 Human Lung Adenocarcinoma Cells
| Compound | Exposure Time (hours) | IC50 |
| Cisplatin (B142131) | 48 | ~9 µM |
| Pemetrexed | 72 | ~100 nM |
IC50: The concentration of a drug that causes the death of 50% of cells in vitro.
Experimental Protocols
While the exact, detailed protocols for the cited studies on MTX-Ala are not publicly available, a general methodology for determining the in vitro cytotoxicity of a compound in a cancer cell line is provided below.
General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: Human lung adenocarcinoma cells (e.g., UCLA-P3 or A549) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The test compounds (this compound, Methotrexate, Cisplatin, Pemetrexed) are serially diluted to a range of concentrations. The culture medium is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle used to dissolve the drugs.
-
Incubation: The plates are incubated for a specified period (e.g., 48, 72, or 96 hours).
-
Cytotoxicity Assessment (MTT Assay):
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
A solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells. The ID50/IC50 values are then calculated by plotting the percentage of cell viability against the drug concentration.
Discussion
The available in vitro data indicates that this compound, in its prodrug form, is significantly less cytotoxic to UCLA-P3 lung adenocarcinoma cells than its parent compound, Methotrexate. The cytotoxicity of MTX-Ala is enhanced in the presence of a carboxypeptidase A-monoclonal antibody conjugate, which facilitates its conversion to the active drug. This suggests a potential for targeted therapy where the activating enzyme is localized to the tumor site.
The lack of in vivo data for this compound is a significant gap in our understanding of its potential as a therapeutic agent. Further preclinical studies are required to evaluate its efficacy, toxicity, and pharmacokinetic profile in animal models.
Conclusion
This compound shows promise as a prodrug that can be activated to release the potent chemotherapeutic agent, Methotrexate. The in vitro data suggests that its efficacy is dependent on the presence of an activating enzyme. While an indirect comparison with standard chemotherapy agents highlights the potency of the active form, the absence of in vivo data for MTX-Ala makes it difficult to ascertain its true therapeutic potential. Further research, including head-to-head in vivo comparisons with standard chemotherapy regimens, is essential to determine the future role of this compound in the treatment of non-small cell lung adenocarcinoma.
References
A Peer-Reviewed Comparative Guide to the Mechanism of Action of Methotrexate-alpha-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Methotrexate-alpha-alanine (MTX-Ala), a prodrug of the widely used antifolate Methotrexate (B535133) (MTX), with other key antifolate agents. The focus is on the peer-reviewed validation of its mechanism of action, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a prodrug of Methotrexate, designed for targeted activation. Unlike its parent drug, MTX-Ala has reduced cell permeability and is significantly less cytotoxic in its prodrug form.[1][2] Its therapeutic efficacy is dependent on its enzymatic conversion to the active drug, Methotrexate, at the desired site of action.
Mechanism of Action: Prodrug Activation
The primary mechanism of action of this compound involves its selective hydrolysis by the enzyme Carboxypeptidase A (CPA) .[1][2] This enzymatic cleavage removes the alpha-alanine moiety, releasing the active cytotoxic agent, Methotrexate. This targeted activation strategy is particularly promising in the context of antibody-directed enzyme prodrug therapy (ADEPT), where a CPA-monoclonal antibody conjugate is targeted to tumor cells. This localizes the activation of MTX-Ala, thereby increasing the therapeutic index and minimizing systemic toxicity.[2][3]
Once activated, Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR) , a critical enzyme in the folate metabolic pathway.[4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication. By inhibiting DHFR, Methotrexate leads to a depletion of intracellular tetrahydrofolate, resulting in the inhibition of DNA synthesis and cell death.
dot
References
- 1. Carboxypeptidase-mediated release of methotrexate from methotrexate alpha-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Methotrexate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of cytotoxic agents like methotrexate (B535133) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposal is paramount to prevent occupational exposure and environmental contamination. This guide provides essential, step-by-step logistical and safety information for the proper management of methotrexate waste.
It is important to note that "Methotrexate-alpha-alanine" is not a standard recognized chemical name in scientific literature or regulatory guidelines; therefore, this document pertains to the proper disposal of methotrexate .
Core Principles of Methotrexate Waste Management
The fundamental principle for managing methotrexate waste is to treat all materials that have come into contact with the substance as hazardous.[1][2] This includes unused or expired drugs, contaminated personal protective equipment (PPE), labware, and spill cleanup materials.[3] Proper segregation, labeling, and disposal are not merely best practices but are mandated by regulations from bodies such as the Environmental Protection Agency (EPA).[3]
Waste Segregation and Handling: A Step-by-Step Protocol
Effective waste management begins with meticulous segregation at the point of generation to prevent cross-contamination.[2]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling methotrexate or its waste, personnel must wear appropriate PPE to minimize exposure through inhalation or skin contact.[4]
-
Gloves: PVC or neoprene gloves are recommended.[4][5] Double gloving may be necessary for tasks with higher exposure risks.[5]
-
Gown: A disposable gown should be worn.[4]
-
Eye Protection: Safety glasses or goggles are mandatory.[4]
-
Respiratory Protection: For tasks that may generate aerosols, such as solution preparation, work should be conducted in a Class II Biological Safety Cabinet.[3][4]
Step 2: Segregate Waste into Designated Containers
Immediately after use, all methotrexate-contaminated items must be segregated from general laboratory waste and placed into clearly labeled, sealed, and leak-proof containers.[1][3]
| Waste Category | Description of Waste | Container Type & Labeling | Final Disposal Method |
| Trace Chemotherapy Sharps | Needles, syringes, glass vials (including "RCRA empty" vials), ampules, and other sharps contaminated with trace amounts.[2] | Puncture-resistant sharps container with a purple or yellow lid, labeled "Chemo Sharps" or "Cytotoxic Waste".[2] | High-Temperature Incineration |
| Trace Chemotherapy Non-Sharps | Gloves, gowns, bench pads, wipes, and other PPE or materials with trace contamination (<3% of original weight).[2] | Yellow, thick plastic bags or containers labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste".[2] | High-Temperature Incineration |
| Bulk Hazardous Waste | Unused/expired methotrexate, partially used vials, materials from spill cleanup, or any item containing >3% of the drug's original weight.[2] | Black, RCRA-rated hazardous waste container, labeled "Hazardous Waste".[2] | High-Temperature Incineration via a Licensed Hazardous Waste Contractor |
Step 3: Label and Store Waste Securely
All waste containers must be clearly labeled as "hazardous waste."[3] Store sealed containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.[2]
Step 4: Final Disposal
The primary and recommended method for the disposal of all methotrexate waste is incineration at high temperatures (1000°C or higher) by a licensed hazardous waste contractor.[3][4] This method ensures the complete destruction of the cytotoxic compound.[3]
Crucially, drain disposal of methotrexate or any pharmaceutical hazardous waste is strictly prohibited by the EPA. [3] While older guidelines may have suggested rinsing and sewering, this practice is no longer acceptable.[3][4]
Experimental Protocols: Spill Management
In the event of a methotrexate spill, immediate and correct action is required to contain the contamination and protect personnel.[2]
Protocol for Methotrexate Spill Cleanup:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[3]
-
Don Appropriate PPE: At a minimum, wear a disposable gown, double gloves, and safety glasses. For larger spills, a respirator may be necessary.[5]
-
Contain the Spill:
-
Clean the Area: Place all contaminated materials, including absorbent pads and any broken glass, into a designated "Bulk Hazardous Waste" container.[3] Clean the spill area with soap and water.[3]
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as bulk hazardous waste.[3]
Logical Workflow for Methotrexate Waste Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with methotrexate.
Caption: Decision workflow for segregating Methotrexate waste.
References
Essential Safety and Operational Guide for Handling Methotrexate-alpha-alanine
Disclaimer: This document provides safety and logistical information for handling Methotrexate-alpha-alanine. Due to a lack of specific data for this conjugated compound, the following guidance is based on the well-established protocols for the cytotoxic drug Methotrexate (B535133). It is imperative to conduct a site-specific risk assessment before commencing any work. This guide is intended for researchers, scientists, and drug development professionals.
Methotrexate is a cytotoxic agent that can have severe health implications, including damage to the digestive and central nervous systems, bone marrow, and liver with chronic exposure.[1] It is also considered a potential carcinogen, mutagen, teratogen, and fetotoxic agent.[1][2] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Consistent with good laboratory practice and regulations for handling cytotoxic drugs, the following personal protective equipment should be worn.[3] A risk assessment should be conducted for specific procedures to determine if additional protection is required.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be ANSI Z87.1 compliant to protect from splashes and dust. A face shield should be worn in addition to safety glasses or goggles if there is a significant splash hazard.[4] |
| Hand Protection | Disposable Nitrile or PVC Gloves | Double-gloving is recommended for prolonged or direct contact.[1][3][4] Gloves should be changed regularly and immediately if contaminated. Always wash hands after removing gloves.[4] |
| Body Protection | Disposable Gown with Cuffs | A closed-front gown made of a low-permeability fabric is required to protect skin and clothing from potential spills.[1][3][5] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Required when there is a risk of generating aerosols or dust.[1][4] Preparation of solutions should be performed in a Class II Biological Safety Cabinet (BSC) or a vertical laminar flow hood.[1][3] |
| Foot Protection | Closed-Toe Shoes | Essential for preventing injuries from spills or dropped objects.[4] |
Experimental Protocol: Safe Handling of this compound
The following protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a Class II Biological Safety Cabinet (BSC), to minimize exposure.[1][3]
-
Personal Protective Equipment (PPE): Before handling the compound, ensure all required PPE is donned correctly as detailed in the table above.
-
Spill Kit: A cytotoxic spill kit must be readily available.[5]
-
Labeling: All containers with this compound must be clearly labeled as "Cytotoxic" or "Hazardous."[3]
2. Handling and Administration:
-
Aseptic Technique: Use aseptic techniques to prevent contamination of the product and the work area.
-
Avoid Aerosol Generation: Procedures that may generate aerosols, such as vigorous shaking or sonication, should be avoided or performed within a contained system.
-
Needle Safety: Do not recap, bend, or break needles.[6] Dispose of them immediately in a designated "Chemo Sharps" container.[6]
3. Decontamination:
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with an appropriate cleaning agent.[3]
-
Equipment: Non-disposable equipment that has come into contact with the compound should be rinsed with water and washed thoroughly with soap and water.[3]
-
PPE Removal: Remove PPE in a manner that avoids self-contamination and dispose of it as cytotoxic waste.
Emergency Procedures
Spill Management:
-
Evacuate and Secure: Alert others and restrict access to the spill area.[7]
-
Don PPE: Wear appropriate PPE, including respiratory protection, before cleaning the spill.[3]
-
Containment: For liquid spills, use absorbent pads. For solid spills, gently cover with damp absorbent material to avoid generating dust.[7]
-
Clean-up: Place all contaminated materials into a designated hazardous waste container. Clean the spill area with soap and water.[3][7]
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[3][7]
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with large volumes of water for at least 15 minutes and seek medical attention.[1][2]
-
Skin Contact: Wash the affected area with cool, soapy water and seek medical attention.[1][2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Ingestion: Flush the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste and segregated at the point of generation.[6][7] The primary recommended disposal method is high-temperature incineration.[3][6][7]
| Waste Category | Container Type & Color | Description of Waste | Final Disposal Method |
| Trace Chemotherapy Sharps | Puncture-resistant sharps container with a purple or yellow lid, labeled "Chemo Sharps" or "Cytotoxic Waste".[6] | Needles, syringes, glass vials, and other sharps contaminated with trace amounts.[6] | High-Temperature Incineration.[6][7] |
| Trace Chemotherapy Non-Sharps | Yellow, thick plastic bags or containers labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste".[6] | Gloves, gowns, bench pads, wipes, and other PPE or materials with trace contamination.[6] | High-Temperature Incineration.[6][7] |
| Bulk Waste | Black, RCRA-rated hazardous waste container.[6] | Any material containing more than 3% of the drug's original weight, including partially used vials or materials from a spill cleanup.[6] | High-Temperature Incineration.[6][7] |
| Unused/Expired Product | Original container within a sealed plastic bag labeled "Hazardous Waste." | Unused or expired this compound. | Incineration via a licensed hazardous waste facility.[7] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. beaufort.tricare.mil [beaufort.tricare.mil]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 4. benchchem.com [benchchem.com]
- 5. Administration of methotrexate injections - Alberta College of Pharmacy [abpharmacy.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
